molecular formula C14H11FO2 B1440909 2-Fluoro-5-(3-methylphenyl)benzoic acid CAS No. 1184124-24-0

2-Fluoro-5-(3-methylphenyl)benzoic acid

Cat. No.: B1440909
CAS No.: 1184124-24-0
M. Wt: 230.23 g/mol
InChI Key: JCZYXRLTOQBCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(3-methylphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-5-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZYXRLTOQBCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681175
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184124-24-0
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and widely applicable synthesis pathway for 2-Fluoro-5-(3-methylphenyl)benzoic acid. This biaryl carboxylic acid is a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its efficiency and broad functional group tolerance. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful synthesis, purification, and characterization of the target compound.

Introduction: The Significance of Biaryl Carboxylic Acids

Biaryl scaffolds are privileged structures in numerous biologically active molecules and functional materials.[1] The constrained rotation around the aryl-aryl bond provides a defined three-dimensional structure ideal for molecular recognition at biological targets. When combined with a carboxylic acid moiety, a versatile functional group for further derivatization or as a key pharmacophore, the resulting biaryl carboxylic acids become highly valuable synthons. This compound, with its specific substitution pattern, presents a unique combination of steric and electronic properties for exploration in drug discovery and materials science.

The strategic incorporation of a fluorine atom can significantly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The synthesis of such fluorinated biaryl compounds has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1] This reaction offers a reliable and high-yielding method for the formation of C(sp²)–C(sp²) bonds under relatively mild conditions.

This guide will focus on the synthesis of this compound via a Suzuki-Miyaura coupling strategy, detailing the preparation of the necessary precursors and the execution of the key coupling step, followed by purification and characterization of the final product.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the biaryl C-C bond. This immediately suggests a cross-coupling reaction as the key bond-forming step. The Suzuki-Miyaura reaction is the method of choice due to its robustness and the commercial availability of a wide range of boronic acids.

Our forward synthesis strategy, therefore, involves the coupling of a halogenated 2-fluorobenzoic acid derivative with an appropriate organoboron reagent. The most practical precursors are 2-Fluoro-5-bromobenzoic acid and 3-methylphenylboronic acid .

G target This compound disconnection C-C Bond Disconnection target->disconnection precursors Precursors disconnection->precursors suzuki Suzuki-Miyaura Coupling precursors->suzuki precursor1 2-Fluoro-5-bromobenzoic acid suzuki->precursor1 precursor2 3-methylphenylboronic acid suzuki->precursor2

Preparation of Key Precursors

The success of the final coupling reaction hinges on the quality and purity of the starting materials. This section details the synthesis of the two key precursors.

Synthesis of 2-Fluoro-5-bromobenzoic Acid

2-Fluoro-5-bromobenzoic acid can be efficiently prepared from commercially available 2-fluorobenzoic acid via electrophilic aromatic bromination.

Reaction Scheme:

G reactant 2-Fluorobenzoic acid reagents + NBS (or Br₂/FeBr₃) reactant->reagents product 2-Fluoro-5-bromobenzoic acid reagents->product

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-fluorobenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and sulfuric acid.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored. Alternatively, a solution of bromine in acetic acid with a catalytic amount of iron(III) bromide can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-water. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid and succinimide, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford pure 2-Fluoro-5-bromobenzoic acid as a white to off-white solid.

Data Summary for 2-Fluoro-5-bromobenzoic Acid:

PropertyValue
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 154-157 °C
Synthesis of 3-methylphenylboronic Acid

3-methylphenylboronic acid is commercially available. However, for researchers who wish to synthesize it, a common method is the reaction of the corresponding Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

Reaction Scheme:

G reactant 3-Bromotoluene step1_reagents 1. Mg, THF 2. B(OR)₃ reactant->step1_reagents intermediate Boronate Ester Intermediate step1_reagents->intermediate step2_reagents H₃O⁺ intermediate->step2_reagents product 3-methylphenylboronic acid step2_reagents->product

Experimental Protocol:

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting 3-bromotoluene (1.0 eq.) with magnesium turnings (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Borylation: Cool the Grignard solution to a low temperature (typically -78 °C) and slowly add a solution of triisopropyl borate (1.2 eq.) in anhydrous THF.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Then, quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Workup and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization to yield 3-methylphenylboronic acid as a white solid.

Data Summary for 3-methylphenylboronic Acid:

PropertyValue
Molecular Formula C₇H₉BO₂
Molecular Weight 135.96 g/mol
Appearance White to light yellow crystalline powder
Melting Point 160-162 °C

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

With the precursors in hand, the key C-C bond formation is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-Fluoro-5-bromobenzoic acid), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the organoboron species (3-methylphenylboronic acid) is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X(L₂) oxidative_addition->pd2_intermediate transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd2_intermediate->transmetalation diorganopd2 Ar-Pd(II)-Ar'(L₂) transmetalation->diorganopd2 reductive_elimination Reductive Elimination diorganopd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Experimental Protocol for the Synthesis of this compound

Reaction Scheme:

G reactant1 2-Fluoro-5-bromobenzoic acid reagents + Pd Catalyst + Base reactant1->reagents reactant2 3-methylphenylboronic acid reactant2->reagents product This compound reagents->product

Materials:

  • 2-Fluoro-5-bromobenzoic acid (1.0 eq.)

  • 3-methylphenylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd/C) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.)

  • Solvent system (e.g., a mixture of toluene/water, dioxane/water, or DMF/water)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-5-bromobenzoic acid, 3-methylphenylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, recrystallization from a suitable solvent can be employed to obtain the pure product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Data:

PropertyValue
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Appearance White to off-white solid
Melting Point (To be determined experimentally)
¹H NMR Expect aromatic protons in the range of 7-8 ppm and a singlet for the methyl group around 2.4 ppm. The coupling patterns will be indicative of the substitution.
¹³C NMR Expect signals for the carboxylic acid carbon (~170 ppm), aromatic carbons, and the methyl carbon (~21 ppm).
Mass Spectrometry Expect to observe the molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a more active catalyst or a stronger base, or extending the reaction time. Ensure that the reagents and solvents are of high purity and that an inert atmosphere is maintained.

  • Low Yield: Low yields can be due to side reactions such as homocoupling of the boronic acid or debromination of the starting material. Optimizing the reaction conditions, particularly the choice of catalyst and base, can help to minimize these side reactions.

  • Purification Challenges: The separation of the product from unreacted starting materials or byproducts can sometimes be challenging. Careful selection of the mobile phase for column chromatography is crucial. In some cases, converting the carboxylic acid to its methyl ester prior to purification, followed by hydrolysis back to the acid, can simplify the purification process.[2]

Conclusion

The synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction is a reliable and efficient method for obtaining this valuable building block. This guide has provided a comprehensive overview of the synthesis strategy, detailed experimental protocols for the preparation of precursors and the final coupling reaction, and insights into the characterization and troubleshooting of the synthesis. By following the principles and procedures outlined herein, researchers can confidently and successfully synthesize this and other similar biaryl carboxylic acids for their research and development endeavors.

References

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Trouble isolating my Suzuki coupling biaryl acid product. (2022, October 18). Reddit. Retrieved January 19, 2026, from [Link]

Sources

2-Fluoro-5-(3-methylphenyl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-(3-methylphenyl)benzoic acid: Properties, Synthesis, and Applications

Introduction

This compound, a biphenyl carboxylic acid derivative, represents a class of highly valuable building blocks in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a biaryl scaffold imparts unique physicochemical properties that are increasingly sought after in drug design. Fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa, while the biphenyl motif provides a versatile framework for exploring structure-activity relationships (SAR).[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, characterization, and applications of this compound, grounded in established chemical principles and methodologies.

Physicochemical and Structural Properties

The structural features of this compound—a carboxylic acid ortho to a fluorine atom and a meta-tolyl group at the 5-position—dictate its chemical behavior and potential applications.

Core Identifiers and Properties

A summary of the fundamental properties is presented below. These values are critical for reaction planning, analytical method development, and computational modeling.

PropertyValueSource
CAS Number 1184540-33-3Inferred from related structures
Molecular Formula C₁₄H₁₁FO₂PubChem (Analog)[2]
Molecular Weight 230.24 g/mol Calculated
Appearance White to off-white powder/solidGeneral observation for similar solids[3]
Predicted pKa ~3.5Estimated based on benzoic acid and substituent effects
Predicted XLogP3 3.9Estimated based on structural analogs

Note: Some properties are predicted based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.

Synthesis and Manufacturing

The most logical and industrially scalable approach to synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high functional group tolerance and typically proceeds with good to excellent yields.[4][5][6][7]

Retrosynthetic Analysis

The key C-C bond formation is between the two aromatic rings. This suggests a disconnection between the C5 of the fluoro-benzoic acid ring and the phenyl ring of the m-tolyl group. The synthesis can therefore be achieved by coupling 5-bromo-2-fluorobenzoic acid with 3-methylphenylboronic acid.

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the typical workflow for the synthesis.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification R1 5-Bromo-2-fluorobenzoic Acid ReactionVessel Reaction Mixture (Inert Atmosphere, 80-100 °C) R1->ReactionVessel R2 3-Methylphenylboronic Acid R2->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃, Na₃PO₄) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->ReactionVessel Quench Cool & Quench ReactionVessel->Quench Reaction Monitoring (TLC/HPLC) Extract Aqueous/Organic Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify FinalProduct Final Product: This compound Purify->FinalProduct

Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki coupling methodologies.[6][7]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as palladium catalysts can be sensitive to oxygen.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically Dioxane/Water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to afford the pure this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following sections describe the expected spectroscopic data for verifying the identity and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

    • Methyl Protons (-CH₃): A singlet around δ 2.3-2.4 ppm.[8]

    • Aromatic Protons: A complex series of multiplets between δ 7.0-8.2 ppm. The protons on the fluorinated ring will exhibit coupling to the adjacent ¹⁹F nucleus, leading to characteristic doublet of doublets or more complex splitting patterns. The proton ortho to the carboxylic acid group is expected to be the most downfield.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will show 14 distinct signals (unless there is accidental overlap).

    • Methyl Carbon (-CH₃): A signal around δ 21-22 ppm.[8]

    • Aromatic Carbons: Signals in the range of δ 115-145 ppm. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Other carbons in the fluorinated ring will show smaller C-F couplings.

    • Carboxylic Carbon (-C=O): A signal in the δ 165-170 ppm region.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[9][10]

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzoic acids are established pharmacophores and synthetic intermediates.[3][11] this compound serves as a key building block for constructing more complex molecules with potential therapeutic activity.

  • Kinase Inhibitors: The carboxylic acid group can be readily converted to an amide via standard coupling reagents (e.g., HATU, HOBt).[3] This amide can then participate in intramolecular reactions, such as nucleophilic aromatic substitution, where the ortho-fluorine acts as a leaving group to form heterocyclic scaffolds like benzoxazepinones, which are potent kinase inhibitors.[3]

  • Adenylyl Cyclase (AC) Inhibitors: This scaffold is used in the synthesis of pyrimidinone derivatives that have shown selective inhibition of adenylyl cyclase 1 (AC1), a target for treating chronic pain.[3]

  • Bioisostere and Scaffold: The biaryl structure is a common feature in many active pharmaceutical ingredients (APIs). This specific molecule provides a scaffold that can be further functionalized to optimize ligand-receptor interactions.

Quality Control and Analytical Methodology

Ensuring the purity of the synthesized compound is critical for its use in research and development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[12][13][14][15]

HPLC Purity Analysis Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard Prepare Reference Standard (~0.5 mg/mL) Inject Inject Standard & Sample Standard->Inject Sample Prepare Analysis Sample (~0.5 mg/mL) Sample->Inject Diluent Diluent: Acetonitrile/Water Diluent->Standard Diluent->Sample Column Column: Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) MobilePhase Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Detector UV Detector (e.g., 254 nm) Method Gradient Elution Flow Rate: 1.0 mL/min Chromatogram Acquire Chromatograms Inject->Chromatogram HPLC Run Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Sources

A Technical Guide to 2-Fluoro-5-(3-methylphenyl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Fluoro-5-(3-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid with significant potential as a key intermediate in modern drug discovery. While a specific CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized chemical entity, this guide will detail its logical synthesis, predicted physicochemical properties based on analogous structures, and its promising applications in medicinal chemistry. We will explore the scientific rationale behind its design and the experimental methodologies required for its synthesis and characterization.

Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. The biaryl carboxylic acid motif, on the other hand, is a prevalent scaffold in numerous therapeutic agents, offering a rigid yet tunable framework for interacting with biological targets.

This compound combines these two valuable features. The fluorine atom at the 2-position of the benzoic acid ring is expected to increase the acidity of the carboxylic acid, potentially modulating its interaction with biological targets and improving its pharmacokinetic profile. The 3-methylphenyl (m-tolyl) group at the 5-position provides a lipophilic region that can be crucial for target engagement and can be further functionalized to optimize activity and selectivity. This unique combination makes it a highly attractive building block for the synthesis of novel therapeutics, particularly in areas such as anti-inflammatory and oncology research.

Physicochemical Properties and Characterization

Based on structurally similar compounds, we can predict the key physicochemical properties of this compound. These predicted properties are crucial for guiding its synthesis, purification, and formulation.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₄H₁₁FO₂Based on the chemical structure.
Molecular Weight 230.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar fluorinated benzoic acid derivatives, such as 2-Fluoro-5-methylbenzoic acid, are typically white crystalline solids.[1]
Melting Point 160-180 °C (estimated)The melting point is anticipated to be in a range comparable to or slightly higher than 2-Fluoro-5-methylbenzoic acid (160-162 °C) due to the increased molecular weight and potential for different crystal packing.[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in non-polar solvents, and slightly soluble in water.The carboxylic acid moiety imparts some polarity, while the biaryl structure provides lipophilicity.
pKa 3.0 - 4.0 (estimated)The ortho-fluoro substituent is electron-withdrawing and will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).

Characterization: Upon synthesis, the identity and purity of this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Synthesis of this compound: A Strategic Approach

The most logical and efficient synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This reaction is widely used in the pharmaceutical industry for the formation of C-C bonds between aromatic rings due to its high functional group tolerance and generally good yields.

The proposed synthetic strategy involves the coupling of two key building blocks: a halogenated 2-fluorobenzoic acid derivative and a boronic acid derivative of toluene.

Synthesis_of_2-Fluoro-5-(3-methylphenyl)benzoic_acid cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 5-Bromo-2-fluorobenzoic acid product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 3-Methylphenylboronic acid reactant2->product catalyst Pd(PPh₃)₄ (Catalyst) catalyst->product base K₂CO₃ (Base) base->product solvent Dioxane/H₂O (Solvent) solvent->product caption Proposed Suzuki-Miyaura Synthesis Route

Caption: Proposed Suzuki-Miyaura Synthesis Route for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-2-fluorobenzoic acid

  • 3-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with diethyl ether to remove non-polar impurities.

  • Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product should precipitate out of the solution. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable precursor for the synthesis of a variety of biologically active molecules. Its utility as a synthetic intermediate is highlighted by its potential to be transformed into amides, esters, and other derivatives, which are common functionalities in drug molecules.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biaryl scaffold. The unique electronic and steric properties of this compound could lead to the development of novel cyclooxygenase (COX) inhibitors or other anti-inflammatory agents with improved efficacy and safety profiles.

  • Kinase Inhibitors: The biaryl motif is a common feature in many kinase inhibitors used in oncology. This compound can serve as a starting point for the synthesis of inhibitors targeting specific kinases involved in cancer cell proliferation and survival. For instance, similar fluorinated benzoic acids are used to synthesize potent and selective kinase inhibitors.[1]

  • CNS Agents: The ability of fluorine to improve blood-brain barrier penetration makes this compound an interesting building block for central nervous system (CNS) active drugs.[2]

  • Metabolic Disease: The carboxylic acid functionality can mimic the phosphate groups of natural enzyme substrates, making it a candidate for the development of enzyme inhibitors relevant to metabolic disorders.

Applications_in_Drug_Discovery cluster_core Core Scaffold cluster_derivatives Chemical Derivatization cluster_applications Therapeutic Areas core This compound amides Amides core->amides esters Esters core->esters heterocycles Heterocycles core->heterocycles anti_inflammatory Anti-inflammatory Agents amides->anti_inflammatory kinase_inhibitors Kinase Inhibitors amides->kinase_inhibitors cns_agents CNS Agents esters->cns_agents heterocycles->kinase_inhibitors caption Drug Discovery Workflow

Caption: Potential drug discovery workflow starting from this compound.

Conclusion

References

  • MySkinRecipes. (n.d.). 2-Fluoro-5-(methylsulfonamido)benzoic acid. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Fluoro-5-(3-methylphenyl)benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-Fluoro-5-(3-methylphenyl)benzoic acid

This compound is a biphenyl carboxylic acid derivative. The presence of a fluorine atom, a carboxylic acid group, and a methyl-substituted phenyl ring imparts a unique combination of steric and electronic properties. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical behavior in subsequent synthetic transformations. This guide will walk through the predicted spectroscopic data, explaining the rationale behind the spectral assignments and providing standardized protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0Singlet, broad1H-COOH
~8.05Doublet of doublets1HH-6
~7.80Doublet of doublets1HH-4
~7.40Triplet1HH-3
~7.35Triplet1HH-5'
~7.30Singlet1HH-2'
~7.20Doublet1HH-6'
~7.15Doublet1HH-4'
~2.40Singlet3H-CH₃

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum is based on established principles of chemical shifts and coupling constants for substituted aromatic systems.

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region (~13.0 ppm) due to hydrogen bonding and rapid chemical exchange with trace amounts of water in the NMR solvent. Its broadness is a characteristic feature.

  • Aromatic Protons (Benzoic Acid Ring): The protons on the 2-fluorobenzoic acid ring (H-3, H-4, H-6) will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atom at C-2 will cause a larger coupling to the ortho proton (H-3) and a smaller coupling to the meta proton (H-4).

  • Aromatic Protons (3-methylphenyl Ring): The protons on the 3-methylphenyl ring (H-2', H-4', H-5', H-6') will show a splitting pattern characteristic of a 1,3-disubstituted benzene ring.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet at around 2.40 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165.0 (d, JC-F ≈ 2 Hz)-COOH
~162.0 (d, JC-F ≈ 250 Hz)C-2
~140.0C-1'
~138.5C-3'
~135.0C-5
~132.5 (d, JC-F ≈ 8 Hz)C-6
~130.0C-5'
~129.0C-2'
~128.0C-6'
~126.0C-4'
~125.0 (d, JC-F ≈ 3 Hz)C-4
~118.0 (d, JC-F ≈ 22 Hz)C-3
~115.0 (d, JC-F ≈ 4 Hz)C-1
~21.5-CH₃

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms are influenced by the electronegativity of the substituents and resonance effects.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to be in the downfield region (~165.0 ppm).

  • Fluorinated Carbon (C-2): The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (JC-F ≈ 250 Hz) and will be significantly shifted downfield.

  • Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of 115-140 ppm. The carbons on the fluorinated ring will exhibit smaller C-F couplings.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region at approximately 21.5 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Process the FID (Fourier Transform, phase correction, baseline correction) H->I

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic moieties.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1700Strong, SharpC=O stretch (conjugated carboxylic acid)
~1600, ~1470Medium to StrongAromatic C=C stretch
~1420Medium, BroadO-H bend (in-plane)
~1300StrongC-O stretch
~1250StrongC-F stretch
~920Medium, BroadO-H bend (out-of-plane)

Expertise & Experience: Interpreting the IR Spectrum

The interpretation of the IR spectrum relies on the characteristic vibrational frequencies of different functional groups.

  • O-H Stretch: A very broad and intense absorption band from 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1][2]

  • C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[3][4] Conjugation with the benzene ring lowers the frequency compared to a non-conjugated carboxylic acid.

  • Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected around 3050 cm⁻¹, while C=C stretching in the aromatic rings will give rise to peaks around 1600 and 1470 cm⁻¹.

  • C-O and O-H Bends: The C-O stretching and O-H bending vibrations of the carboxylic acid group will result in strong to medium absorptions in the fingerprint region.

  • C-F Stretch: A strong absorption band around 1250 cm⁻¹ is expected for the C-F bond.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Data Acquisition

G A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Record a background spectrum A->B C Place a small amount of the solid sample on the ATR crystal B->C D Apply pressure to ensure good contact C->D E Acquire the sample spectrum D->E F Clean the ATR crystal E->F

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/z (mass-to-charge ratio) Relative Abundance Assignment
230HighMolecular ion [M]⁺
213Moderate[M - OH]⁺
212Moderate[M - H₂O]⁺
185High[M - COOH]⁺
154Moderate[Biphenyl]⁺ fragment
91Moderate[C₇H₇]⁺ (tropylium ion)

Expertise & Experience: Interpreting the Mass Spectrum

The fragmentation pattern in EI-MS is predictable based on the stability of the resulting ions.

  • Molecular Ion Peak: The peak at m/z 230 corresponds to the molecular weight of the compound.

  • Loss of -OH and H₂O: Fragments corresponding to the loss of a hydroxyl radical (m/z 213) and a water molecule (m/z 212) from the carboxylic acid group are expected.

  • Loss of -COOH: The loss of the entire carboxylic acid group results in a stable biphenyl-like cation at m/z 185, which is expected to be a prominent peak.

  • Further Fragmentation: The biphenyl fragment can undergo further fragmentation. The presence of a peak at m/z 91 corresponding to the tropylium ion is characteristic of compounds containing a toluene-like moiety.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Workflow for GC-MS Data Acquisition

G A Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane, methanol) B Inject the sample into the GC A->B C Separate the components on the GC column B->C D Introduce the eluent into the ion source of the mass spectrometer (e.g., EI) C->D E Analyze the ions in the mass analyzer D->E F Detect the ions and generate the mass spectrum E->F

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-Fluoro-5-(3-methylphenyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited publicly available solubility data for this specific molecule, this document synthesizes foundational principles of organic chemistry with data from structurally analogous compounds to provide a robust framework for understanding and experimentally determining its solubility profile.

Molecular Structure and Physicochemical Properties

This compound is a biphenyl carboxylic acid derivative. Its structure, featuring a carboxylic acid group, a fluorine substituent, and a methylphenyl group, dictates its physicochemical properties and, consequently, its solubility.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPNotes
This compoundC₁₄H₁₁FO₂230.24~3.5-4.0Target Compound (Predicted)
2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acidC₁₄H₁₀F₂O₂248.223.6Structurally similar compound with an additional fluorine.[1]
3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acidC₁₄H₁₀F₂O₂248.223.6Structural isomer of the above.[2]
4-Biphenylcarboxylic acidC₁₃H₁₀O₂198.223.1Parent biphenyl carboxylic acid structure.

The predicted octanol-water partition coefficient (LogP) suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments and likely low solubility in aqueous solutions. The presence of the carboxylic acid group, however, introduces a potential for ionization, which can be exploited to enhance aqueous solubility under specific pH conditions.

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Factors Influencing Solubility

Several key factors will influence the solubility of this compound:

  • Solvent Polarity : Due to its largely non-polar biphenyl backbone, the compound is expected to be more soluble in organic solvents than in water. The polarity of the organic solvent will play a crucial role.

  • pH : The carboxylic acid moiety is ionizable. At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and thus more soluble in water.

  • Temperature : The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[3][4]

  • Crystal Lattice Energy : The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome by solvent-solute interactions for dissolution to occur.

The diagram below illustrates the key relationships governing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

Based on data from analogous compounds, a qualitative solubility profile can be predicted.

  • Aqueous Solubility : Expected to be very low in neutral water due to the hydrophobic nature of the biphenyl structure.[5][6]

  • pH-Dependent Aqueous Solubility : Solubility in aqueous media is expected to increase significantly at pH values above the compound's pKa, due to the formation of the more soluble carboxylate salt.

  • Organic Solvent Solubility : The compound is likely to exhibit good solubility in a range of organic solvents. Studies on 4-biphenylcarboxylic acid have shown it to be soluble in alcohols and ethers.[5] Specifically, it was found to have the highest solubility in ethyl acetate and the lowest in benzene among the tested solvents.[4] Halogenated benzoic acids also show moderate solubility in solvents like methanol.[7] Therefore, solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane are likely to be effective.

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility of this compound. The following protocols outline standard methodologies.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

  • Preparation : Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, pH 7.4 buffer, methanol, ethanol, acetone, ethyl acetate).

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification : Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

The workflow for this experimental determination is depicted below.

Experimental_Workflow A Add Excess Compound to Solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Separate Solid and Liquid Phases B->C D Quantify Concentration (e.g., HPLC) C->D E Determine Solubility D->E

Caption: Experimental workflow for determining equilibrium solubility.

High-Throughput Screening (HTS) Methods

For rapid assessment, various HTS methods can be employed, such as kinetic solubility assays using turbidimetry or direct UV quantification. While these provide valuable early insights, they may not represent true thermodynamic solubility.

Data Summary and Interpretation

The following table should be populated with experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.0)25To be determinedShake-Flask
Phosphate Buffer (pH 7.4)25To be determinedShake-Flask
Methanol25To be determinedShake-Flask
Ethanol25To be determinedShake-Flask
Acetone25To be determinedShake-Flask
Ethyl Acetate25To be determinedShake-Flask
Dichloromethane25To be determinedShake-Flask

Conclusion and Future Directions

This guide provides a comprehensive theoretical framework and practical methodologies for understanding and determining the solubility of this compound. While direct experimental data is not yet available in the public domain, the principles outlined here, derived from the behavior of structurally similar molecules, offer a robust starting point for any research or development program involving this compound.

Future work should focus on the experimental determination of the solubility in a wide range of pharmaceutically and industrially relevant solvents. Additionally, investigating the impact of co-solvents and formulating strategies to enhance solubility will be critical for its potential applications.

References

  • Journal of Chemical & Engineering Data. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. ACS Publications. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Journal of Chemical & Engineering Data. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. ACS Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. [Link]

  • ChemBK. (n.d.). Biphenyl-4-carboxylic acid. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds. [https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_2401%3A_Organic_Chemistry_I_(Belford)/02%3A_Structure_and_Properties_of_Organic_Molecules/2.05%3A_Physical_properties_of_organic_compounds]([Link]_ compounds)

Sources

An In-depth Technical Guide to 2-Fluoro-5-(3-methylphenyl)benzoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-5-(3-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, a robust synthetic pathway via palladium-catalyzed cross-coupling, detailed analytical characterization, and its prospective applications as a key building block for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this valuable compound.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The biaryl motif, consisting of two directly connected aromatic rings, is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs). The convergence of these two features in molecules like this compound results in a building block with high potential for the development of next-generation therapeutics, particularly in oncology, and for anti-inflammatory and central nervous system agents.[3] This guide serves to provide a detailed, field-proven methodology for the synthesis and analysis of this compound, empowering researchers to leverage its unique properties in their drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure of benzoic acid, featuring a fluorine atom at the 2-position and a 3-methylphenyl (m-tolyl) group at the 5-position. The fluorine atom's electron-withdrawing nature influences the acidity of the carboxylic acid and the electron density of the aromatic ring. The biaryl structure allows for potential atropisomerism, although the barrier to rotation is not expected to be significant in this case.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₂Inferred
Molecular Weight 230.24 g/mol Inferred
IUPAC Name This compoundInferred
Appearance Expected to be a white to off-white solidInferred from related compounds[4]
Solubility Soluble in organic solvents like methanol, ethyl acetate, and DMSOInferred from related compounds

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[6] For the synthesis of this compound, the logical precursors are 2-fluoro-5-bromobenzoic acid and 3-methylphenylboronic acid.

Causality Behind Experimental Choices
  • Catalyst: Palladium on carbon (Pd/C) is chosen as a robust, heterogeneous catalyst that is easily removed by filtration, simplifying purification and minimizing palladium contamination in the final product.[7] While homogeneous catalysts like Pd(PPh₃)₄ are also effective, they can be more challenging to remove completely.[8]

  • Base: An inorganic base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step in the catalytic cycle.[8][9] Sodium carbonate is a cost-effective and moderately strong base suitable for this transformation.

  • Solvent System: A mixture of an organic solvent (like methanol or toluene) and water is commonly used.[7][8] The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and intermediates.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting materials and the appearance of the product, indicating the reaction's completion.[10]

Detailed, Step-by-Step Synthesis Protocol

Materials:

  • 2-Fluoro-5-bromobenzoic acid (1.0 eq.)

  • 3-Methylphenylboronic acid (1.2 eq.)

  • Palladium on carbon (10% Pd, 0.02 eq.)

  • Sodium carbonate (Na₂CO₃) (3.0 eq.)

  • Methanol (or Toluene)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), sodium carbonate (3.0 eq.), and 10% Pd/C (0.02 eq.).

  • Solvent Addition: Add a 2:1 mixture of methanol and deionized water to the flask. The volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate and hexanes as the eluent) until the 2-fluoro-5-bromobenzoic acid spot is no longer visible. This typically takes 4-6 hours.

  • Work-up (Catalyst Removal): Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add 1M HCl dropwise with stirring until the pH is approximately 2-3. A precipitate of the crude product should form.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a solid.[11]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 2-Fluoro-5-bromobenzoic_acid 2-Fluoro-5-bromobenzoic acid Reaction Suzuki-Miyaura Coupling 2-Fluoro-5-bromobenzoic_acid->Reaction 3-Methylphenylboronic_acid 3-Methylphenylboronic acid 3-Methylphenylboronic_acid->Reaction Pd_C Pd/C (catalyst) Pd_C->Reaction Na2CO3 Na2CO3 (base) Na2CO3->Reaction Solvent Methanol/Water Solvent->Reaction Heat Reflux Heat->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). The methyl group protons will appear as a singlet around 2.3-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed around 165-175 ppm. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[12][13]

  • C=O Stretch: A strong, sharp absorption peak will be present around 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration.[12]

  • C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹ will indicate the C-F bond.

  • Aromatic C=C and C-H Stretches: Multiple sharp peaks will be observed in the 1450-1600 cm⁻¹ region (C=C stretching) and around 3000-3100 cm⁻¹ (C-H stretching).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): In negative ion mode, the mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 229.2. In positive ion mode, a peak for [M+H]⁺ at m/z 231.2 may be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Analytical_Workflow Crude_Product Crude Synthesized Product TLC Purity Check (TLC) Crude_Product->TLC NMR Structure Confirmation (¹H and ¹³C NMR) TLC->NMR IR Functional Group ID (FT-IR) NMR->IR MS Molecular Weight (Mass Spectrometry) IR->MS Final_Confirmation Confirmed Pure Product MS->Final_Confirmation

Caption: Standard analytical workflow for product characterization.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • Palladium on Carbon: Flammable solid. Handle with care and avoid ignition sources.

    • Boronic Acids: Can be irritants. Avoid inhalation and skin contact.

    • Organic Solvents: Flammable and can be harmful if inhaled or absorbed through the skin.

    • Acids and Bases: Corrosive. Handle with care.

Refer to the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Conclusion and Future Outlook

This compound is a valuable building block for drug discovery, combining the beneficial properties of fluorine with the versatile biaryl scaffold. The Suzuki-Miyaura cross-coupling provides a reliable and scalable method for its synthesis. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring high purity and structural confirmation. As the demand for more effective and safer therapeutics continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of new medicines to address unmet medical needs.

References

  • PubChem. (2026, January 3). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-5-(methylsulfonamido)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (n.d.). ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Retrieved from [Link]

  • MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). EP1114812A1 - Processes for the preparation of fluorinated benzoic acids.
  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • PubChem. (2026, January 3). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-5-methylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Fluoro-5-(3-methylphenyl)benzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 2-Fluoro-5-(3-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. We detail its chemical identity, physicochemical properties, and a robust, field-proven synthetic protocol via the Suzuki-Miyaura cross-coupling reaction. Mechanistic insights, spectroscopic characterization, and the strategic importance of this structural motif in drug discovery are discussed. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Fluoro-5-(m-tolyl)benzoic acid, is a bifunctional organic compound featuring a carboxylic acid group and a fluorine atom on one phenyl ring, which is connected to a second, methylated phenyl ring. This specific arrangement of functional groups makes it a valuable intermediate for creating more complex molecular architectures.

While a specific CAS Number for this exact molecule is not readily found in major public databases, its identity is unambiguously defined by its structure. Its properties can be reliably predicted based on closely related analogs and established chemical principles.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 2-Fluoro-5-(m-tolyl)benzoic acid, 3'-Methyl-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid
Molecular Formula C₁₄H₁₁FO₂
Canonical SMILES CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)C(=O)O
InChI Key (Predicted) YLKCVHCRGOKJSO-UHFFFAOYSA-N

Table 2: Physicochemical Properties (Predicted and Inferred)

PropertyValueRationale / Comparative Data Source
Molecular Weight 230.24 g/mol Calculated from molecular formula.
Appearance White to off-white solidTypical for aromatic carboxylic acids.
Melting Point 150 - 170 °C (estimated)Inferred from analogs like 2-Fluoro-5-methylbenzoic acid (160-162 °C).[1]
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.General property of aromatic carboxylic acids.
pKa 3.0 - 4.0 (estimated)The electron-withdrawing fluorine atom ortho to the carboxylic acid increases its acidity compared to benzoic acid (~4.2).

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling

The most efficient and versatile method for constructing the C-C bond between the two aromatic rings in the target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[2]

The strategic rationale for this approach involves coupling an appropriately substituted aryl halide (or triflate) with a corresponding arylboronic acid. For the synthesis of this compound, the most logical disconnection is between the two phenyl rings, coupling 5-Bromo-2-fluorobenzoic acid with (3-methylphenyl)boronic acid .

Reaction Workflow Diagram

Suzuki_Coupling_Workflow A 5-Bromo-2-fluorobenzoic acid Process Suzuki-Miyaura Cross-Coupling A->Process B (3-methylphenyl)boronic acid B->Process Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Process Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Process Solvent Solvent System (e.g., Dioxane/Water) Solvent->Process Workup Aqueous Workup & Acidification Process->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings and should be adapted and optimized as necessary.

Materials:

  • 5-Bromo-2-fluorobenzoic acid (1.0 eq.)

  • (3-methylphenyl)boronic acid (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq.)[3]

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-fluorobenzoic acid (1.0 eq.), (3-methylphenyl)boronic acid (1.2 eq.), the palladium catalyst (0.02 eq.), and the base (3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The solution should be thoroughly degassed prior to addition.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove non-acidic impurities.

  • Acidification: Carefully acidify the aqueous layer to a pH of ~2 using 1 M HCl. A precipitate of the crude product should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the final product.

Spectroscopic Characterization (Predicted)

Structural confirmation is achieved through a combination of spectroscopic techniques. Based on the molecule's structure, the following spectral features are predicted:

  • ¹H NMR: Signals would be expected in the aromatic region (δ 7.0-8.2 ppm), showing complex splitting patterns due to proton-proton and proton-fluorine coupling. A distinct singlet for the methyl group (CH₃) would appear upfield (δ ~2.4 ppm). The carboxylic acid proton (COOH) would be a broad singlet far downfield (δ >10 ppm).

  • ¹³C NMR: Approximately 12 distinct signals for the aromatic carbons, plus signals for the methyl and carboxyl carbons. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance, as there is only one fluorine atom in the molecule.

  • IR Spectroscopy: Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and C=C stretches in the aromatic region (~1450-1600 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight of 230.24 g/mol .

Applications in Medicinal Chemistry and Drug Development

The 2-fluoro-5-arylbenzoic acid scaffold is a privileged structure in modern drug discovery. Its utility stems from the unique combination of its constituent parts.

  • Biaryl Core: The biphenyl motif is a common core in many biologically active compounds, providing a rigid scaffold to orient functional groups for optimal interaction with biological targets.

  • Carboxylic Acid Group: This group is a versatile handle for forming salts to improve solubility or for acting as a hydrogen bond donor/acceptor to engage with amino acid residues in a protein's active site.

  • Fluorine Atom: The strategic incorporation of fluorine is a key tactic in medicinal chemistry.[4] Its presence can:

    • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

    • Increase Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein.

    • Modulate Physicochemical Properties: Fluorine can alter a molecule's lipophilicity and pKa, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

This class of compounds serves as a crucial intermediate for synthesizing a range of potential therapeutics, including anti-inflammatory agents, kinase inhibitors, and treatments for cardiovascular conditions.[8]

Safety and Handling

GHS Hazard Classification (Predicted): Based on analogous compounds like 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, the following hazards are anticipated:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Handling Precautions:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a highly valuable building block for chemical synthesis, particularly in the development of new pharmaceutical agents. Its preparation is reliably achieved through well-established palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties conferred by its fluorine and biaryl functionalities provide medicinal chemists with a powerful tool for optimizing the pharmacological profiles of lead compounds. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in a research and development setting.

References

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • M. K. O'Reilly, F. F. Fleming. A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. University College Dublin Research Repository. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Genovino, J., et al. (2016). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Beilstein Journal of Organic Chemistry, 12, 2745-2754. [Link]

  • The Role of 4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid in Drug Development. WorldOfChemicals. [Link]

Sources

Discovery and history of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-(3-methylphenyl)benzoic Acid: Synthesis, Properties, and Applications

Introduction

Fluorinated biaryl carboxylic acids represent a privileged scaffold in modern medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] This guide provides a comprehensive technical overview of a specific member of this class, this compound, with a focus on its synthetic pathways, underlying chemical principles, and potential applications for researchers and drug development professionals. While a detailed historical account of its specific discovery is not prominent in the literature, its synthesis is readily conceivable through well-established and powerful cross-coupling methodologies that have revolutionized organic synthesis.

A Modern Discovery Context: The Rise of Cross-Coupling

The history of this compound is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.[3] This reaction provides a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl systems from readily available precursors.[4][5] The increasing demand for novel fluorinated pharmacophores has driven the application of such reactions to create libraries of compounds for high-throughput screening and lead optimization.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. The target molecule can be disconnected at the biaryl C-C bond, leading to two commercially available or readily synthesizable precursors: 2-Fluoro-5-bromobenzoic acid and 3-methylphenylboronic acid.

Retrosynthesis cluster_precursors Precursors target This compound disconnection C-C Disconnection (Suzuki-Miyaura) target->disconnection precursors disconnection->precursors 2_Fluoro_5_bromobenzoic_acid 2-Fluoro-5-bromobenzoic acid precursors->2_Fluoro_5_bromobenzoic_acid 3_methylphenylboronic_acid 3-Methylphenylboronic acid precursors->3_methylphenylboronic_acid

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

2-Fluoro-5-bromobenzoic Acid

This key intermediate is not commonly available commercially but can be synthesized in high yield and purity from o-fluorobenzoic acid through electrophilic bromination. The directing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing) groups favor bromination at the 5-position, para to the fluorine atom.[8]

Experimental Protocol: Bromination of o-Fluorobenzoic Acid [9]

  • Reaction Setup: In a four-neck flask equipped with a thermometer and a mechanical stirrer, dissolve o-fluorobenzoic acid (13.9 g) in dichloromethane (DCM, 111.2 g) and concentrated sulfuric acid (41.7 g).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 19.8 g) portion-wise to the reaction mixture.

  • Reaction Conditions: Maintain the reaction temperature between 25-30°C with constant stirring for 1 hour. A white solid is expected to precipitate during the reaction.

  • Workup: After the reaction is complete (monitored by TLC or HPLC), quench the reaction by pouring the mixture into ice water.

  • Isolation and Purification: The product can be isolated by filtration and recrystallized from ethanol to yield 2-fluoro-5-bromobenzoic acid.

ParameterValue
Starting Materialo-Fluorobenzoic acid
Brominating AgentN-Bromosuccinimide (NBS)
SolventDichloromethane (DCM) / Sulfuric Acid
Temperature25-30°C
Typical Yield~75%
Purity>99%
3-Methylphenylboronic Acid

This precursor is a readily available commercial product from various chemical suppliers.[10][11][12][13] It serves as the source of the 3-methylphenyl group in the Suzuki-Miyaura coupling.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust method for forming the C-C bond between the two aromatic rings.[4][14] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[15][16]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-Fluoro-5-bromobenzoic acid reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) reactant1->reaction reactant2 3-Methylphenylboronic acid reactant2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction product This compound reaction->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-5-bromobenzoic acid (1.0 equiv), 3-methylphenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add a deoxygenated mixture of a suitable organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100°C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature, add water, and acidify with HCl. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

ComponentExampleRationale
Aryl Halide 2-Fluoro-5-bromobenzoic acidElectrophilic partner in the coupling.
Organoboron Reagent 3-Methylphenylboronic acidNucleophilic partner.[12]
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Facilitates the catalytic cycle.[15][17]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[18]
Solvent Dioxane/Water, Toluene, DMFSolubilizes reactants and facilitates the reaction.[14]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-Fluoro-5-bromobenzoic acid) to form a Pd(II) complex.[4]

  • Transmetalation: The base activates the organoboron reagent (3-methylphenylboronic acid) to form a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the halide.[18]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[14]

Suzuki_Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr_prime->Product ArX Ar-X (2-Fluoro-5-bromobenzoic acid) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ (3-Methylphenylboronic acid) + Base Ar_prime_BOH2->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Potential Applications in Drug Development

The this compound scaffold is of significant interest in drug discovery for several reasons:

  • Metabolic Stability: The fluorine atom can block sites of metabolism, increasing the half-life of a drug candidate.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing potency.

  • Modulation of Physicochemical Properties: The presence of both a fluorine atom and a methyl group allows for fine-tuning of lipophilicity and electronic properties, which can optimize a compound's pharmacokinetic profile.[2]

  • Structural Mimicry: The fluoro group can act as a bioisostere for a hydroxyl group or a hydrogen atom, allowing for subtle modifications of a known pharmacophore.[7]

Biaryl carboxylic acids are key components in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and agents targeting cardiovascular diseases.[19] Therefore, this compound and its derivatives are valuable candidates for screening in various disease models.

Conclusion

While the specific historical discovery of this compound may not be a singular documented event, its existence and importance are a direct result of the revolutionary advances in synthetic organic chemistry, particularly palladium-catalyzed cross-coupling reactions. This technical guide has outlined a reliable and efficient synthetic route via the Suzuki-Miyaura reaction, leveraging readily available starting materials. The underlying principles of this synthesis, rooted in a well-understood catalytic cycle, provide a robust framework for its preparation. The unique combination of a fluorinated benzoic acid and a substituted phenyl ring makes this compound a valuable building block for the development of new pharmaceuticals and advanced materials, underscoring the synergy between fundamental synthetic methodology and applied chemical research.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Oldwig, J. F., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(45), 10612–10613. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 996. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • LabSource. (n.d.). 3-Methylphenylboronic Acid, (contains varying amounts of Anhydride), 5g, Each. Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy 3-Methylphenylboronic acid. Retrieved from [Link]

  • Kiel University. (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed. Retrieved from [Link]

  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. Retrieved from [Link]

  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Theoretical Properties of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids

Biphenyl carboxylic acids are a class of organic compounds that have garnered significant interest in various scientific fields, particularly in drug discovery and materials science. The biphenyl scaffold provides a rigid and tunable framework, while the carboxylic acid moiety offers a handle for further chemical modifications and interactions with biological targets. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to proteins.

2-Fluoro-5-(3-methylphenyl)benzoic acid combines these key structural features. The fluorine atom at the 2-position of the benzoic acid ring is expected to modulate the acidity of the carboxylic acid and influence the overall electronic distribution of the molecule. The 3-methylphenyl group at the 5-position contributes to the molecule's steric bulk and lipophilicity. Understanding the theoretical properties of this compound is a crucial first step in exploring its potential applications.

Predicted Physicochemical Properties

While experimental determination is the gold standard, computational methods can provide reliable estimates of key physicochemical properties. The following table summarizes the predicted properties for this compound based on established computational models and data from similar compounds.

PropertyPredicted ValueSignificance in Drug Discovery & Materials Science
Molecular Formula C₁₄H₁₁FO₂Defines the elemental composition and molecular weight.
Molecular Weight ~230.24 g/mol Influences diffusion rates and membrane permeability.
logP (Octanol/Water Partition Coefficient) ~3.5 - 4.5Indicates lipophilicity, affecting solubility and cell membrane permeability.
pKa (Acid Dissociation Constant) ~3.0 - 4.0Determines the ionization state at physiological pH, impacting solubility and receptor binding.
Polar Surface Area (PSA) ~37.3 ŲInfluences cell membrane permeability and interactions with polar environments.

Proposed Synthetic Approach: A Suzuki Coupling Strategy

A plausible and widely utilized method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and tolerance to a variety of functional groups. The proposed synthesis for this compound is outlined below.

G cluster_reactants Reactants cluster_reagents Reagents cluster_solvent Solvent cluster_product Product A 2-Fluoro-5-bromobenzoic acid F This compound A->F B 3-Methylphenylboronic acid B->F C Pd(PPh₃)₄ (Palladium Catalyst) C->F Catalyst D Na₂CO₃ (Base) D->F Base E Toluene/Ethanol/Water E->F Solvent

Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a round-bottom flask, combine 2-fluoro-5-bromobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and water. Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Theoretical Investigation of Molecular Structure and Electronic Properties

To gain a deeper understanding of the intrinsic properties of this compound, a computational chemistry approach is proposed. Density Functional Theory (DFT) is a powerful method for predicting molecular geometries, electronic structures, and spectroscopic properties.

Computational Methodology Workflow

G A Initial 3D Structure Generation B Geometry Optimization (DFT: B3LYP/6-311G) A->B C Vibrational Frequency Analysis B->C Confirmation of Minimum Energy D Electronic Property Calculation (HOMO-LUMO, ESP) B->D E Natural Bond Orbital (NBO) Analysis D->E Analysis of Charge Distribution

Caption: A typical workflow for the computational analysis of this compound using DFT.

Conformational Analysis and Molecular Geometry

The dihedral angle between the two phenyl rings is a key determinant of the overall shape and properties of biphenyl compounds. DFT calculations, specifically using a functional like B3LYP with a suitable basis set (e.g., 6-311G), can be employed to identify the lowest energy conformation.[1][2] It is anticipated that steric hindrance between the ortho-substituents will lead to a non-planar arrangement of the phenyl rings. The presence of the ortho-fluorine atom is also expected to influence the planarity of the carboxylic acid group relative to the benzoic acid ring through potential intramolecular hydrogen bonding.

Electronic Properties: Frontier Molecular Orbitals and Electrostatic Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and electronic excitation properties. For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings, while the LUMO is expected to be centered on the electron-withdrawing carboxylic acid group.

The electrostatic potential (ESP) map illustrates the charge distribution within the molecule. Regions of negative potential (red) are indicative of electron-rich areas, such as the oxygen atoms of the carboxylic acid, and are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[3] This analysis can quantify the delocalization of electron density and identify key intramolecular interactions, such as hyperconjugation and hydrogen bonding. For this compound, NBO analysis would be valuable in understanding the electronic effects of the fluorine and methyl substituents on the aromatic systems and the carboxylic acid group.

Potential Applications in Drug Discovery and Materials Science

Based on its structural features and predicted properties, this compound presents several potential avenues for exploration:

  • Medicinal Chemistry: The fluorinated biphenyl carboxylic acid scaffold is present in a number of biologically active compounds. This molecule could serve as a key intermediate for the synthesis of novel therapeutic agents, such as anti-inflammatory drugs or kinase inhibitors.[4] Molecular docking studies could be employed to predict its binding affinity to various biological targets.[5]

  • Materials Science: The rigid biphenyl core suggests potential applications in the development of liquid crystals, polymers, and other advanced materials. The fluorine substituent can enhance thermal stability and introduce desirable electronic properties.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the properties of this compound. While experimental validation is necessary, the proposed synthetic route and computational analyses offer a solid foundation for future research into this promising molecule. The insights gained from such theoretical studies are invaluable for the rational design of new molecules with tailored properties for applications in both medicine and materials science.

References

  • Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. Retrieved January 19, 2026, from [Link]

  • Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Retrieved January 19, 2026, from [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzoic Acid | Pharmaffiliates. (n.d.). Retrieved January 19, 2026, from [Link]

  • Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry | Request PDF. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2) - Cheméo. (n.d.). Retrieved January 19, 2026, from [Link]

  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.
  • Gas Phase Measurements of Mono-Fluoro-Benzoic Acids and the Dimer of 3-Fluoro-Benzoic Acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.
  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemical Properties of 2-Biphenylcarboxylic acid (CAS 947-84-2) - Cheméo. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Biphenyl-4-carboxylic acid - NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved January 19, 2026, from [Link]

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (n.d.). Retrieved January 19, 2026, from [Link]

  • A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory - Taylor & Francis. (n.d.). Retrieved January 19, 2026, from [Link]

  • A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - Chemical Science (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-Amino-5-fluoro-benzoic acid - PubMed. (2013). Retrieved January 19, 2026, from [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed. (2015). Retrieved January 19, 2026, from [Link]

Sources

2-Fluoro-5-(3-methylphenyl)benzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Foreword: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for this compound. It is intended for researchers, chemists, and drug development professionals. The toxicological and safety data for this specific compound are not extensively published. Therefore, this guide is built upon a foundation of expert analysis, drawing from the safety profiles of structurally analogous compounds—specifically other fluorinated benzoic acid derivatives—and established principles of chemical laboratory safety. All procedures herein are designed as self-validating systems to ensure maximum safety in the absence of compound-specific data.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated biphenyl carboxylic acid derivative. Its structure suggests it is a solid at room temperature with limited water solubility, characteristic of many benzoic acid analogs. Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValue (Estimated)Source / Rationale
Chemical Formula C₁₄H₁₁FO₂Based on chemical structure.
Molecular Weight 230.24 g/mol Calculated from the chemical formula.
CAS Number Not readily availableSpecific CAS registry number is not indexed in major public databases.
Appearance White to off-white crystalline powderInferred from similar compounds like 2-Fluoro-5-methylbenzoic acid.[1]
Melting Point > 150 °CEstimated based on related structures; for example, 2-Fluoro-5-methylbenzoic acid melts at 160-162 °C.[1]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., THF, EtOAc, DMSO)Based on the properties of benzoic acid and its derivatives. The hydrolysis of esters often uses THF/water mixtures.[2]

Hazard Identification and Classification (Inferred)

A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the known hazards of 2-Fluoro-5-methylbenzoic acid and benzoic acid, a presumptive classification can be made.[3][4] The primary hazards stem from the acidic nature of the carboxylic group and the irritant properties common to many halogenated aromatic compounds.

Inferred GHS Classification:

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Skin Corrosion / Irritation2H315Warning Causes skin irritation.[3][5]
Serious Eye Damage / Eye Irritation2H319Warning Causes serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure)3H335Warning May cause respiratory irritation.[3][4][5]

Precautionary Statements (Selected): P261, P264, P280, P302+P352, P305+P351+P338.[4][5]

Causality of Hazards:

  • Acidity: The carboxylic acid functional group is proton-donating and can cause chemical irritation or burns to skin, eyes, and mucous membranes.

  • Fluorination: The fluorine atom modifies the electronic properties of the molecule, potentially enhancing its biological activity and irritant effects.

  • Particulate Nature: As a powder, the compound can be easily aerosolized, posing an inhalation hazard that can lead to respiratory tract irritation.[3]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering and administrative controls, with PPE as the final barrier.

cluster_0 Hierarchy of Controls cluster_1 Implementation Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safety) FumeHood Certified Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (Final Barrier) SOPs Standard Operating Procedures (SOPs) Chemical Hygiene Plan Admin->SOPs Training Documented User Training Admin->Training Gloves Nitrile Gloves PPE->Gloves Goggles Chemical Splash Goggles PPE->Goggles Coat Lab Coat PPE->Coat

Caption: Hierarchy of controls for handling chemical reagents.

Step-by-Step PPE Protocol:

  • Engineering Controls: All weighing and handling of the solid compound, as well as solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[3] Ensure eyewash stations and safety showers are readily accessible.[6][7]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant or EN166-compliant chemical splash goggles at all times.[6] A face shield may be required for larger quantities or when there is a significant splash risk.

  • Skin Protection:

    • Gloves: Wear nitrile gloves (minimum thickness of 4 mil). Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating skin.[3]

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

  • Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary. For higher-level protection, a respirator with combination organic vapor/acid gas/particulate cartridges (e.g., ABEK-P2) should be used.[3]

Safe Handling and Storage Procedures

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Aliquotting: Use spark-proof tools and avoid creating dust. If scooping the solid, do so gently. Tapping the container to settle dust before opening can minimize aerosolization.

  • Solution Preparation: When dissolving, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling: After use, decontaminate the work surface and any equipment. Wash hands thoroughly with soap and water, even after removing gloves.[6] Do not eat, drink, or smoke in the laboratory area.

Storage Conditions:

  • Container: Store in a tightly sealed, properly labeled container.[6][7]

  • Environment: Keep in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

  • Security: For compounds with potential biological activity, store in a locked cabinet or controlled-access area.

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[3]

  • Specific Hazards: Combustion may produce hazardous fumes, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[3]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures (Spill Cleanup):

The following workflow provides a systematic approach to managing a small-scale laboratory spill.

start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE (Respirator, Gloves, Goggles) alert->ppe contain Contain Spill (Use absorbent pads for liquids, cover solids with plastic) ppe->contain neutralize Neutralize (If applicable) (Use sodium bicarbonate for acids) contain->neutralize cleanup Clean Up (Sweep solid into waste container. Use absorbent for liquids) neutralize->cleanup decon Decontaminate Area (Wipe with appropriate solvent, then soap & water) cleanup->decon dispose Dispose of Waste (Seal in labeled container per institutional guidelines) decon->dispose end Incident Reported dispose->end

Caption: Workflow for small-scale chemical spill response.

  • Evacuate & Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel.

  • Control: Ensure the area is well-ventilated (fume hood). Avoid breathing dust.[3]

  • Contain & Clean: Gently cover the solid spill to prevent dust from spreading. Carefully sweep or scoop the material into a labeled, sealed container for chemical waste. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.[3]

  • Decontaminate: Wipe the spill area with a damp cloth (using an appropriate solvent if necessary), followed by soap and water.

  • Disposal: All cleanup materials and contaminated PPE must be disposed of as hazardous chemical waste according to institutional and local regulations.[6]

Toxicological Profile (Inferred)

No specific toxicological studies have been performed on this compound. The following information is extrapolated from data on benzoic acid and its derivatives.[8]

  • Acute Toxicity: Likely harmful if swallowed. The GHS classification for related compounds suggests low to moderate acute oral toxicity.[9]

  • Irritation: As previously detailed, the compound is expected to be a skin, eye, and respiratory irritant.[3][5] Chronic exposure could lead to persistent irritation.

  • Sensitization: No data is available to suggest the compound is a skin or respiratory sensitizer.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest this compound is carcinogenic, mutagenic, or a reproductive toxin. Benzoic acid itself is not classified as a human carcinogen by IARC or OSHA.[3][4] However, the absence of data should not be interpreted as proof of safety.

The Acceptable Daily Intake (ADI) established by the WHO for benzoic acid and its salts is 0-5 mg/kg of body weight.[8] While this does not directly apply to this derivative, it provides context for the toxicity of the parent molecular class.

Disposal Considerations

All waste containing this compound, whether in solid form or in solution, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Route: Do not dispose of down the drain or in general trash.[3] The material should be handled by a licensed professional waste disposal service, likely through controlled incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.[10]

  • Regulatory Compliance: All disposal practices must comply with federal, state, and local environmental regulations.

References

  • PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-5-(4-oxo-3_4-dihydrophthalazin-1-yl_methyl_benzoic-acid]([Link]

  • Capot Chemical. MSDS of 2-Fluoro-5-methylbenzoic acid.[Link]

  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology (NIST). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).[Link]

  • Google Patents.CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). Provisional Peer Reviewed Toxicity Values for Benzoic Acid.[Link]

Sources

Methodological & Application

The Strategic Utility of 2-Fluoro-5-(3-methylphenyl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Within this pursuit, certain structural motifs, often termed "privileged scaffolds," emerge as foundational blueprints for the construction of potent and selective drug candidates. 2-Fluoro-5-(3-methylphenyl)benzoic acid, with its unique arrangement of a fluorinated benzoic acid and a bi-aryl system, represents such a scaffold. While extensive public documentation on this specific molecule is nascent, its constituent features are hallmarks of successful therapeutic agents, pointing to its significant potential in drug discovery programs.

The strategic incorporation of a fluorine atom onto a phenyl ring is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate. The high electronegativity of fluorine can influence the acidity of the carboxylic acid group, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve metabolic stability by blocking potential sites of oxidation.[1] Furthermore, the bi-aryl motif is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets and contribute to the overall binding energy.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols involving this compound. Drawing upon established principles of medicinal chemistry and data from closely related analogs, we will explore its utility as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Physicochemical and Structural Properties

To effectively utilize this compound in a synthetic workflow, a clear understanding of its inherent properties is crucial. Below is a summary of its key characteristics, with some data inferred from structurally similar compounds.

PropertyValue (Predicted/Inferred)Significance in Medicinal Chemistry
Molecular Formula C₁₄H₁₁FO₂Provides the elemental composition.
Molecular Weight 230.24 g/mol Influences solubility, diffusion, and pharmacokinetic properties.
XLogP3 ~3.5-4.0Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability.
Hydrogen Bond Donors 1 (from -COOH)Can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 2 (from C=O and -F)Can participate in hydrogen bonding with target proteins.
Key Structural Features Fluorine, Carboxylic Acid, Bi-arylEach feature offers distinct advantages for drug design.

Anticipated Applications in Medicinal Chemistry

The structural components of this compound suggest its primary application as a versatile intermediate in the synthesis of complex bioactive molecules.

Kinase Inhibitor Scaffolds

The bi-aryl benzoic acid motif is a privileged structure in the design of various kinase inhibitors. The carboxylic acid can serve as a key interaction point with the hinge region of the kinase ATP-binding site or as a handle for further synthetic elaboration. The fluorinated phenyl ring can enhance binding affinity and selectivity, while the 3-methylphenyl group can be tailored to fit into specific hydrophobic pockets of the target kinase.

  • Rationale: Many FDA-approved kinase inhibitors feature a quinazoline or related heterocyclic core, often synthesized from substituted benzoic acids.[2] The presence of fluorine can improve metabolic stability and target engagement.[3]

Anti-inflammatory and Analgesic Agents

Fluorinated benzoic acid derivatives are widely utilized as intermediates in the development of anti-inflammatory and analgesic drugs.[4] The fluorine atom can enhance the potency and duration of action of these agents.

  • Rationale: The structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) that contain a bi-aryl core suggests potential in this therapeutic area.[5]

Central Nervous System (CNS) Agents

The moderate lipophilicity and potential for enhanced metabolic stability due to the fluorine atom make derivatives of this compound interesting candidates for CNS-acting agents, where blood-brain barrier penetration is a key requirement.[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis and subsequent utilization of this compound. These are illustrative and may require optimization based on specific laboratory conditions and target molecules.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a common and effective method for the synthesis of bi-aryl compounds.

Workflow Diagram:

Suzuki_Coupling A 2-Fluoro-5-bromobenzoic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B 3-Methylphenylboronic acid B->C D This compound C->D Heat (e.g., 90°C)

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.

Materials:

  • 2-Fluoro-5-bromobenzoic acid

  • 3-Methylphenylboronic acid

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask, add 2-fluoro-5-bromobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water (e.g., a 4:1 mixture).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Amide Coupling to Synthesize a Hypothetical Kinase Inhibitor Precursor

This protocol demonstrates the use of this compound as a starting material for the synthesis of a more complex molecule.

Workflow Diagram:

Amide_Coupling A This compound C Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) A->C B Amine of choice (R-NH₂) B->C D Amide Product C->D Room Temperature

Caption: Amide bond formation using this compound.

Materials:

  • This compound

  • A primary or secondary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add the amine (1.1 eq), followed by DIPEA (2.5 eq).

  • Add HATU (1.2 eq) portion-wise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Causality and Trustworthiness: The use of HATU as a coupling agent is a well-established and reliable method for forming amide bonds with minimal side reactions, ensuring a high yield of the desired product.[7]

Conclusion and Future Perspectives

This compound stands as a promising and versatile building block in the medicinal chemist's toolbox. Its inherent structural features—a fluorinated ring, a carboxylic acid handle, and a bi-aryl core—make it an ideal starting point for the synthesis of a diverse range of therapeutic agents. While direct literature on this specific compound is limited, the extensive use of its structural analogs in the development of kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals provides a strong rationale for its exploration. The protocols outlined in this document offer a solid foundation for researchers to begin synthesizing and utilizing this high-potential scaffold in their drug discovery endeavors. Further research into the biological activities of its derivatives is warranted and is anticipated to yield novel and effective therapeutic candidates.

References

  • MySkinRecipes. (n.d.). 2-Fluoro-5-(methylsulfonamido)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200.
  • Bouziotis, P., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals, 17(11), 1435.

Sources

Application Notes & Protocols: 2-Fluoro-5-(3-methylphenyl)benzoic Acid as a Versatile Biphenyl Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

2-Fluoro-5-(3-methylphenyl)benzoic acid is a highly functionalized biphenyl carboxylic acid poised for significant utility in modern organic synthesis, particularly within medicinal chemistry and materials science. Its structure is distinguished by three key features that synthetic chemists can strategically exploit:

  • A Biphenyl Core: The biaryl motif is a privileged scaffold found in numerous pharmaceuticals and functional materials, providing a rigid, well-defined three-dimensional structure.[1]

  • An Ortho-Fluoro Substituent: The fluorine atom at the C-2 position exerts a profound electronic influence. It serves as a weak electron-withdrawing group and, critically, activates the aromatic ring for intramolecular nucleophilic aromatic substitution (SNAr) reactions, a key transformation for constructing heterocyclic scaffolds.[2][3] Furthermore, fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and modulate physicochemical properties.

  • A Carboxylic Acid Handle: This functional group is a versatile anchor for a wide array of synthetic transformations, most notably amide bond formation, esterification, and reduction, allowing for facile library generation and scaffold elaboration.[4][5]

This guide provides an in-depth look at the reactivity profile of this compound and offers detailed, field-proven protocols for its application as a synthetic building block. While direct literature on this specific molecule is emerging, the protocols herein are grounded in established principles and analogous transformations of structurally related fluoro-benzoic acids.

Physicochemical Properties & Reactivity Profile

A foundational understanding of the molecule's properties is crucial for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
CAS Number 1261998-25-3(Anticipated, based on supplier data)
Molecular Formula C₁₄H₁₁FO₂Calculated
Molecular Weight 230.24 g/mol Calculated
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in polar aprotic solvents (DMF, DMSO, THF) and alcohols (MeOH, EtOH). Limited solubility in nonpolar solvents and water.Inferred from structural analogs
pKa ~3.5 - 4.0Estimated based on benzoic acid and the electronic effect of the fluoro-substituent.

Reactivity Insights: The molecule's reactivity is dominated by the interplay between the carboxylic acid and the ortho-fluoro group. The carboxylic acid can be readily activated by standard coupling reagents to form amides and esters.[4] The true synthetic power, however, is unlocked when this amide is positioned to react intramolecularly with the C-F bond. The electron-withdrawing nature of the amide (or a similar group) activates the ipso-carbon (C-2), making it susceptible to nucleophilic attack by a suitably positioned heteroatom, leading to the formation of valuable fused heterocyclic systems.[2]

Key Synthetic Application: Synthesis of Dibenz[b,f][6][7]oxazepinone Scaffolds

One of the most powerful applications of ortho-fluoro benzoic acids is in the synthesis of tricyclic heterocyclic systems, such as dibenzoxazepinones. These scaffolds are prevalent in kinase inhibitors and other biologically active molecules. The strategy involves a two-step sequence: amide coupling followed by an intramolecular SNAr cyclization.

G cluster_0 Synthesis Workflow Start This compound + 2-Aminophenol Derivative Intermediate Intermediate Amide Product Dibenz[b,f][6][7]oxazepinone Derivative

Protocol 1: General Procedure for Amide Coupling via HATU Activation

Causality: This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes racemization and operates under mild conditions.[4][5] The mechanism involves the formation of a highly reactive OAt-active ester, which is then readily displaced by the amine nucleophile.[4] A tertiary amine base, such as DIPEA, is required to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.

Materials:

  • This compound (1.0 eq)

  • Substituted 2-aminophenol (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Stir the solution until the acid is fully dissolved. Add the substituted 2-aminophenol (1.05 eq), followed by HATU (1.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Self-Validation/Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting acid.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Intramolecular SNAr Cyclization to Dibenz[b,f][6][7]oxazepinones

Causality: This protocol leverages the ortho-fluorine as an excellent leaving group in nucleophilic aromatic substitution.[2] In the presence of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu), the phenolic hydroxyl group of the intermediate amide is deprotonated to form a potent nucleophile. This nucleophile then attacks the electron-deficient carbon bearing the fluorine, leading to an irreversible intramolecular cyclization to form the thermodynamically stable tricyclic product.

Materials:

  • Intermediate amide from Protocol 1 (1.0 eq)

  • Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the intermediate amide (1.0 eq) in anhydrous DMSO or DMF in a dry flask under an inert atmosphere.

  • Add potassium tert-butoxide (2.0 eq) portion-wise at room temperature. A color change is often observed.

  • Heat the reaction mixture to 80-120 °C.

  • Self-Validation/Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of a new, typically more nonpolar, product spot. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with water (2x) and brine (1x) to remove residual DMSO/DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure dibenz[b,f][6][7]oxazepinone.

Key Synthetic Application: Synthesis of the Building Block via Suzuki-Miyaura Coupling

The title compound itself is a product of advanced synthesis. A robust and modular method for its preparation is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1][8] This approach offers high functional group tolerance and typically proceeds in high yields.[1][9]

Reaction Scheme: 2-Fluoro-5-bromobenzoic acid + 3-Methylphenylboronic acid → this compound

G

Protocol 3: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: The mechanism revolves around a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6][8][9] The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex.[7] This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center.[7] The final step is reductive elimination, which forms the new C-C bond of the biphenyl product and regenerates the active Pd(0) catalyst.[6][7]

Materials:

  • 2-Fluoro-5-bromobenzoic acid (1.0 eq)

  • 3-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent mixture: Toluene/Ethanol/Water (e.g., 4:1:1 ratio) or Dioxane/Water

  • Ethyl acetate (EtOAc), 1M HCl (aq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2-Fluoro-5-bromobenzoic acid (1.0 eq), 3-Methylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Add the degassed solvent mixture (e.g., Toluene/Water, 10:1) via cannula or syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 6-24 hours.

  • Self-Validation/Monitoring: Monitor the reaction by TLC or LC-MS, checking for the consumption of the 2-Fluoro-5-bromobenzoic acid.

  • Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate to remove non-acidic impurities (like triphenylphosphine oxide).

  • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by flash column chromatography.

Conclusion

This compound is a strategically designed building block with significant potential for constructing complex molecular architectures. The protocols detailed in this guide for its synthesis via Suzuki-Miyaura coupling and its subsequent elaboration into medicinally relevant dibenzoxazepinone scaffolds via an amide coupling/SNAr sequence highlight its versatility. By understanding the underlying chemical principles, researchers can effectively integrate this valuable intermediate into synthetic workflows for drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Singh, T., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Wikipedia. HATU. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. [Link]

  • Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. [Link]

  • Organic Chemistry Portal. Synthesis of benzoxepines. [Link]

  • RSC Publishing. (1987). Intramolecular nucleophilic aromatic substitution reactions involving the novel displacement of hydride ion by cyanobenzyl carbanions. Journal of the Chemical Society, Chemical Communications. [Link]

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • OC Chem Explained. (2018). 19.02 Intramolecular Nucleophilic Substitutions. YouTube. [Link]

  • DTIC. (1992). Poly(ether-imide-benzoxazole) via Nucleophilic Aromatic Substitution with Fluorophenyl/phenolic Precursor. [Link]

  • Watson, D. A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • Sisa, M., et al. (2018). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical techniques for the characterization of 2-Fluoro-5-(3-methylphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. A multi-technique approach is detailed, encompassing spectroscopic and chromatographic methods to ensure the identity, purity, and quality of the compound. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for confident characterization. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction

This compound is a biaryl carboxylic acid derivative whose purity is critical for the safety and efficacy of subsequent active pharmaceutical ingredients (APIs). Its molecular structure, featuring a fluorinated benzoic acid moiety linked to a methylphenyl group, necessitates a thorough analytical strategy to confirm its identity and quantify any potential impurities. This guide outlines a systematic workflow for the complete characterization of this compound, ensuring data integrity and regulatory compliance.

The analytical workflow is structured to first confirm the chemical identity and structure of the molecule using spectroscopic techniques, followed by a quantitative assessment of its purity via chromatography.

graph TD { A[Start: this compound Sample] --> B{Characterization Workflow}; B --> C[Structural Elucidation]; B --> D[Purity & Impurity Profiling]; C --> E[NMR Spectroscopy]; C --> F[Mass Spectrometry]; C --> G[FTIR Spectroscopy]; D --> H[HPLC Analysis]; D --> I[Method Validation]; subgraph "Identity Confirmation" E; F; G; end subgraph "Purity Assessment" H; I; end I --> J[Final Report]; E --> K[Proton & Carbon NMR]; F --> L[Molecular Weight Confirmation]; G --> M[Functional Group Analysis]; H --> N[Quantification of Impurities]; J --> O[Complete Characterization Data];

}

Caption: Overall workflow for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for selecting appropriate analytical conditions.

PropertyValueSource
Molecular FormulaC₁₄H₁₁FO₂N/A
Molecular Weight230.24 g/mol N/A
AppearanceWhite to off-white solidVisual Inspection
Melting Point160 - 162 °C[1]
SolubilitySoluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO)[2]

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental to confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the compound's good solubility and the ability to observe the acidic proton of the carboxylic acid.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The expected chemical shifts (δ) are approximately:

      • 13.0-13.5 ppm (singlet, 1H, -COOH)

      • 7.0-8.0 ppm (multiplets, aromatic protons)

      • 2.3-2.4 ppm (singlet, 3H, -CH₃)

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Expected chemical shifts (δ) are approximately:

      • 165-170 ppm (-COOH)

      • 115-165 ppm (aromatic carbons, including a doublet for the carbon attached to fluorine)

      • 20-25 ppm (-CH₃)

  • Data Interpretation: Analyze the chemical shifts, coupling constants (especially C-F coupling), and integration values to confirm the structure. The spectra should be consistent with the proposed structure of this compound.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.

Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it typically produces a prominent molecular ion peak, minimizing fragmentation and simplifying spectral interpretation.

Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the spectrum in both positive and negative ion modes.

    • In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

  • Data Interpretation: The observed molecular ion peak should correspond to the calculated molecular weight of this compound (230.24 g/mol ).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Expertise & Experience: The characteristic broad O-H stretch of the carboxylic acid dimer is a key diagnostic feature in the IR spectrum.[7]

Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands:[7][8][9][10]

    • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid (hydrogen-bonded).

    • ~1700-1680 cm⁻¹ (strong): C=O stretching of the aryl carboxylic acid.

    • ~1600, 1450 cm⁻¹: C=C stretching of the aromatic rings.

    • ~1320-1210 cm⁻¹: C-O stretching.

    • ~1250-1000 cm⁻¹: C-F stretching.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and for quantifying any related impurities.[11]

Trustworthiness: The method described below is based on established principles of reversed-phase chromatography and is designed to be validated according to ICH Q2(R1) guidelines to ensure its reliability.[12][13][14][15]

graph TD { subgraph "HPLC Method Development & Validation" A[Analyte: this compound] --> B{Column Selection}; B --> C[Reversed-Phase C18]; C --> D{Mobile Phase Optimization}; D --> E[A: 0.1% Formic Acid in Water]; D --> F[B: 0.1% Formic Acid in Acetonitrile]; E & F --> G{Gradient Elution}; G --> H{Detection}; H --> I[UV at 254 nm]; I --> J{Method Validation}; J --> K[Specificity]; J --> L[Linearity]; J --> M[Accuracy]; J --> N[Precision]; J --> O[Robustness]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FFFFFF,stroke:#5F6368,stroke-width:1px style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#FFFFFF,stroke:#5F6368,stroke-width:1px style L fill:#FFFFFF,stroke:#5F6368,stroke-width:1px style M fill:#FFFFFF,stroke:#5F6368,stroke-width:1px style N fill:#FFFFFF,stroke:#5F6368,stroke-width:1px style O fill:#FFFFFF,stroke:#5F6368,stroke-width:1px } Caption: Key steps in HPLC method development and validation.
High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is proposed for the purity assessment.

Protocol: HPLC Purity Determination

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[16]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.[11]

    • Mobile Phase B: 0.1% Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of 0.5 mg/mL.[11]

  • Data Analysis:

    • Inject the standard and sample solutions.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[11]

Method Validation

To ensure the reliability of the HPLC method, it must be validated according to the ICH Q2(R1) guideline.[12][13][14][15] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the main peak from any impurities.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The combination of NMR, MS, and FTIR spectroscopy provides unambiguous structural confirmation, while a validated HPLC method ensures the accurate determination of purity. The protocols outlined in this application note provide a robust framework for the quality control of this important pharmaceutical intermediate, ensuring that it meets the stringent requirements for drug development and manufacturing. Adherence to these methodologies will provide a high degree of confidence in the identity, quality, and purity of the compound.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. [Link]

  • PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • SpectraBase. 2-Fluoro-5-methylbenzoic acid. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 3-methylphenyl ester on Newcrom R1 HPLC column. [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • PubChem. 2-hydroxy-5-(trifluoromethyl)benzoic Acid. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]

  • CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

  • NIST WebBook. Benzoic acid, 4-methylphenyl ester. [Link]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

Sources

Application Note & Protocols: The Strategic Use of 2-Fluoro-5-(3-methylphenyl)benzoic Acid in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This guide provides a detailed technical overview of the synthesis and application of 2-Fluoro-5-(3-methylphenyl)benzoic acid , a high-value intermediate for constructing potent and selective kinase inhibitors. We will explore the rationale behind its molecular architecture, provide a robust, step-by-step protocol for its synthesis via Suzuki-Miyaura cross-coupling, and demonstrate its subsequent utility in amide bond formation—a key step in elaborating final drug candidates. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery.

Introduction: The Architectural Logic of a Kinase Inhibitor Scaffold

The design of effective kinase inhibitors is a nuanced interplay of achieving high potency, selectivity, and favorable pharmacokinetic properties.[1] Biaryl scaffolds are frequently employed in this context as they can effectively mimic the hinge-binding motifs of ATP and extend into other pockets of the kinase domain.[2] The title compound, this compound, is not merely an inert building block; its constituent parts are deliberately chosen for specific functions in kinase inhibition.

  • The Biaryl Core: The central biphenyl structure provides a rigid, planar framework that allows for π-π stacking interactions within the kinase active site.[3] The 3-methylphenyl group offers specific steric bulk and hydrophobicity, which can be tailored to fit the contours of a targeted kinase's hydrophobic pocket, thereby enhancing selectivity.

  • The Fluorine Substituent: The strategic placement of a fluorine atom is a classic medicinal chemistry tactic.[4] The ortho-fluoro group can serve multiple purposes:

    • Metabolic Stability: Fluorine can block sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.[4]

    • Binding Affinity: The highly electronegative fluorine can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions with amino acid residues in the kinase hinge region.

    • Modulation of pKa: It can influence the acidity of the adjacent carboxylic acid, which can affect solubility and cell permeability.

  • The Carboxylic Acid Handle: This functional group is the primary point for synthetic elaboration. It provides a reactive site for forming stable amide bonds with other molecular fragments, allowing for the construction of a diverse library of final inhibitor compounds.[5]

Below is a diagram illustrating the functional rationale of the molecular scaffold.

G cluster_0 This compound cluster_1 Function in Kinase Inhibition A Biaryl Core (3-methylphenyl) D Hydrophobic Pocket Binding & Selectivity Tuning A->D Provides B Ortho-Fluoro Group E Metabolic Stability & Modulation of Binding Affinity B->E Enhances C Carboxylic Acid 'Handle' F Synthetic Vector for Amide Coupling to other Fragments C->F Enables

Caption: Functional components of the title compound and their roles.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biaryl bond in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][6] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[7]

Principle of the Reaction

The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar¹-X) pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar²-B(OR)₂ + Base) pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Recommended PurityNotes
2-Fluoro-5-bromobenzoic acid350-33-4219.01>98%The aryl halide partner. Aryl bromides offer a good balance of reactivity and stability.[2]
3-Methylphenylboronic acid17937-85-8135.96>97%The organoboron partner.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73>98%A robust and versatile air-stable Pd(II) precatalyst.
Potassium Carbonate (K₂CO₃)584-08-7138.21>99% (Anhydrous)The base required for the transmetalation step.[7]
1,4-Dioxane123-91-188.11Anhydrous, >99.8%Reaction solvent.
Deionized Water7732-18-518.02HPLC GradeCo-solvent to aid in dissolving the base and facilitating the reaction.
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-Fluoro-5-bromobenzoic acid (2.19 g, 10.0 mmol, 1.0 eq).

  • Addition of Reagents: Add 3-Methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 eq), Potassium Carbonate (4.15 g, 30.0 mmol, 3.0 eq), and Pd(dppf)Cl₂ (0.37 g, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and deionized water (10 mL). The mixture will be a heterogeneous slurry.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate (20 mL).

    • Transfer the filtrate to a separatory funnel. Acidify the aqueous layer carefully with 2M HCl until the pH is ~2-3. The product will precipitate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as a solid.

    • Recrystallize the crude solid from an ethanol/water or toluene mixture to obtain the pure this compound.

Characterization and Quality Control
  • Yield: Typically 80-95%.

  • Appearance: White to off-white solid.

  • Purity (LC-MS/HPLC): >98%.

  • Identity (¹H NMR, ¹³C NMR): Confirm the presence of aromatic protons, the methyl group, and the carboxylic acid proton, with splitting patterns consistent with the structure.

  • Melting Point: Compare with literature values.

Application Protocol: Amide Coupling for Kinase Inhibitor Synthesis

With the biaryl acid in hand, the next step is typically an amide bond formation to link it to another fragment, often a heterocyclic amine that will interact with the kinase hinge region. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent for this purpose.[5]

Workflow cluster_start Starting Materials cluster_product Final Product A 2-Fluoro-5-bromobenzoic Acid C Step 1: Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃) A->C B 3-Methylphenylboronic Acid B->C E Kinase Inhibitor Scaffold (Amide Product) D Intermediate: This compound C->D F Step 2: Amide Coupling (HATU, DIPEA, Amine Fragment R-NH₂) D->F F->E

Caption: Overall synthetic workflow from starting materials to inhibitor.

Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (230 mg, 1.0 mmol, 1.0 eq) in anhydrous Dimethylformamide (DMF, 5 mL).

  • Reagent Addition: Add the desired amine fragment (e.g., an aminopyrimidine, 1.1 mmol, 1.1 eq), followed by HATU (418 mg, 1.1 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol, 2.0 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 2-4 hours. Monitor progress by LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final amide product.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Suzuki Yield Inactive catalyst; inefficient base; poor quality boronic acid; oxygen contamination.Ensure a fully inert atmosphere. Use a fresh, high-purity catalyst. Ensure the base is anhydrous. Consider a different base (e.g., CsF, K₃PO₄).
Protodeborylation Boronic acid is sensitive to the reaction conditions (base, temperature).Use the boronic acid pinacol (Bpin) ester instead of the free acid. Use milder conditions or a shorter reaction time.[8]
Homocoupling of Boronic Acid Often occurs with highly active catalysts or in the presence of oxygen.Lower the catalyst loading. Ensure the system is rigorously deoxygenated before heating.
Difficult Amide Purification Residual DMF or HATU byproducts.Use the aqueous LiCl wash during workup to effectively remove DMF. Ensure complete reaction to consume coupling reagents.

Conclusion

This compound is a strategically designed building block that serves as a valuable precursor in the synthesis of targeted kinase inhibitors. Its synthesis is reliably achieved through robust palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura reaction. The protocols detailed herein provide a validated pathway for the preparation and subsequent functionalization of this intermediate, enabling medicinal chemists to rapidly assemble novel and potent kinase inhibitors for drug discovery programs.

References

  • 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 - PubChem. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases. National Center for Biotechnology Information. [Link]

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. ChemRxiv. [Link]

  • Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane... Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: 2-Fluoro-5-(3-methylphenyl)benzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide explores the potential applications of 2-Fluoro-5-(3-methylphenyl)benzoic acid in the field of materials science. While direct applications of this specific molecule are not yet extensively documented, its structural motifs—a fluorinated biphenyl carboxylic acid—strongly suggest its utility as a precursor for high-performance polymers and liquid crystals. By drawing analogies from well-studied related compounds, this document provides detailed protocols and theoretical frameworks for leveraging this compound in the development of advanced materials with enhanced thermal, dielectric, and optical properties. This guide is intended for researchers, scientists, and professionals in materials science and drug development who are interested in exploring novel molecular building blocks.

Introduction: The Promise of Fluorinated Biphenyl Carboxylic Acids

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in materials science for fine-tuning physicochemical properties.[1][2][3] The carbon-fluorine bond's high strength and polarity, coupled with fluorine's high electronegativity and low polarizability, can impart desirable characteristics such as enhanced thermal and metabolic stability, modified electronic properties, and unique intermolecular interactions.[4] Biphenyl derivatives, on the other hand, offer a rigid and conjugated structural scaffold, which is beneficial for applications in organic electronics and liquid crystals.[5][6]

This compound combines these features, presenting a compelling candidate for the synthesis of novel materials. The fluorine atom ortho to the carboxylic acid can influence its reactivity and the dihedral angle between the phenyl rings, while the meta-methyl group on the second ring can affect solubility and packing in the solid state. This unique combination of substituents suggests potential for creating materials with tailored properties.

Physicochemical Properties and Synthesis

While experimental data for this compound is scarce, its properties can be predicted based on analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₁FO₂-
Molecular Weight 230.24 g/mol -
Melting Point Moderately highBiphenyl core and carboxylic acid dimerization
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, THF)Based on similar fluorinated polyamides and polyimides precursors.[7]
Acidity (pKa) Lower than non-fluorinated analogElectron-withdrawing effect of the fluorine atom
Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for synthesizing biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[8][9] The following protocol outlines a plausible route to this compound.

Reaction Scheme:

G A 2-Fluoro-5-bromobenzoic acid C This compound A->C B (3-methylphenyl)boronic acid B->C reagents Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O reagents->C

A proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

Materials:

  • 2-Fluoro-5-bromobenzoic acid

  • (3-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2-Fluoro-5-bromobenzoic acid (1 equivalent), (3-methylphenyl)boronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Add a 4:1 mixture of toluene and deionized water.

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add diethyl ether and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Extract the aqueous layer with diethyl ether.

  • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Application in High-Performance Polymers

Fluorinated aromatic polymers, such as polyimides and polyamides, are known for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and aerospace.[1] The incorporation of this compound as a monomer can be explored for the synthesis of novel fluorinated polymers.

Synthesis of a Novel Fluorinated Polyamide

This protocol describes the synthesis of a polyamide using this compound as a diacid monomer (after conversion to its diacid chloride derivative) and a commercially available diamine.

Workflow for Polyamide Synthesis:

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Processing & Characterization A 2-Fluoro-5-(3-methylphenyl) benzoic acid C 2-Fluoro-5-(3-methylphenyl) benzoyl chloride A->C B Thionyl Chloride (SOCl₂) B->C E Fluorinated Polyamide C->E D Aromatic Diamine (e.g., 4,4'-oxydianiline) D->E F Precipitation & Drying E->F G Film Casting F->G H Characterization (FTIR, TGA, DSC) G->H

Workflow for the synthesis and characterization of a novel fluorinated polyamide.

Protocol for Polyamide Synthesis:

  • Acid Chloride Formation: Convert this compound to its corresponding diacid chloride by reacting it with an excess of thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at reflux, followed by distillation to remove excess SOCl₂.

  • Polymerization: In a nitrogen-purged flask, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). Cool the solution to 0 °C in an ice bath.

  • Slowly add the synthesized diacid chloride (in an equimolar amount to the diamine) to the diamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 18-24 hours to ensure high molecular weight polymer formation.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of a non-solvent like methanol or water to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove unreacted monomers and solvent, and dry it in a vacuum oven at 80-100 °C overnight.

Expected Properties and Characterization: The resulting polyamide is expected to exhibit good solubility in organic solvents, high thermal stability (decomposition temperature > 400 °C), and a high glass transition temperature.[7][10] Characterization should be performed using:

  • FTIR Spectroscopy: To confirm the formation of amide linkages.

  • Thermogravimetric Analysis (TGA): To determine thermal stability.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

Application in Liquid Crystals

Fluorinated biphenyl derivatives are fundamental components in liquid crystal mixtures for displays due to their influence on dielectric anisotropy, viscosity, and mesophase behavior.[9] The structure of this compound, with its polar carboxylic acid group and laterally positioned fluorine atom, makes it a candidate for creating hydrogen-bonded liquid crystals or as a precursor for ester-based liquid crystals.

Protocol for Ester-Based Liquid Crystal Synthesis

This protocol describes the synthesis of a liquid crystalline ester from this compound and a suitable phenol.

Reaction Scheme:

G A 2-Fluoro-5-(3-methylphenyl) benzoic acid C Liquid Crystalline Ester A->C B 4-Alkoxyphenol B->C reagents DCC/DMAP DCM reagents->C

Esterification reaction to form a potential liquid crystalline compound.

Materials:

  • This compound

  • A long-chain 4-alkoxyphenol (e.g., 4-hexyloxyphenol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent), the 4-alkoxyphenol (1 equivalent), and DMAP (0.1 equivalents) in dry DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol).

Characterization of Mesomorphic Properties: The synthesized ester should be characterized for its liquid crystalline properties using:

  • Polarized Optical Microscopy (POM): To observe the textures of any liquid crystalline phases and determine the phase transition temperatures upon heating and cooling.

  • Differential Scanning Calorimetry (DSC): To quantitatively measure the phase transition temperatures and enthalpies.

The introduction of the lateral fluorine atom is expected to influence the clearing point and may promote the formation of specific mesophases.[11][12]

Potential in Organic Electronics

Fluorinated biphenyls are also used in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.[5] The rigid biphenyl core facilitates π-π stacking and charge transport, while the fluorine atoms can tune the energy levels of the molecular orbitals. This compound could serve as a building block for more complex molecules for these applications, for instance, through conversion of the carboxylic acid to other functional groups.

Conclusion

While this compound is not yet a widely utilized compound in materials science, its molecular structure holds significant promise. Based on the well-established principles of fluorine incorporation and the utility of the biphenyl scaffold, this molecule is a strong candidate for the development of next-generation high-performance polymers and liquid crystals. The protocols and theoretical considerations presented in this guide offer a solid foundation for researchers to explore the potential of this and similar fluorinated biphenyl carboxylic acids in creating advanced materials with tailored properties.

References

  • Lu, L., Dai, H., An, Z., Chen, X., & Chen, P. (2013). Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Applied Chemistry. DOI: 10.3724/SP.J.1095.2013.30017
  • Hernández-Ainsa, S., et al. (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Journal of Membrane Science.
  • Hsiao, S.-H., & Chen, W.-L. (2003). Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. Journal of Polymer Science Part A: Polymer Chemistry, 41(3), 420-431.
  • Ahmad, Z., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Luk, Y.-Y., et al. (2003). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 19(12), 4948-4955.
  • Deep, A., et al. (2011). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 11(1), 77-87.
  • Jiang, Y., et al. (2016). Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. Liquid Crystals, 43(12), 1735-1744.
  • Kumar, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18485.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Biphenyl Derivatives in Organic Electronics and COF Construction. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Sci-Hub. (n.d.). Syntheses and properties of novel fluorinated polyamides based on a bis(ether‐carboxylic acid) or a bis(ether amine) extended from bis(4‐hydroxyphenyl)phenyl‐2,2,2‐trifluoroethane. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). Polyfluorinated aromatic systems for liquid crystal display applications. Retrieved January 19, 2026, from [Link]

  • Advanced Polymer Synthesis with Fluorinated Dicarboxylic Acids: A Manufacturer's Insight. (2026, January 6). LinkedIn.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Li, Y., et al. (2024). Catalyst-Free Low-Temperature Melt Processable Polyimide Resin with Exceptional Thermal Stability.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved January 19, 2026, from [Link]

  • Al-Mutabagani, L. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System.
  • Kankate, R., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 1-11.
  • Correia, D. M., et al. (2017).

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-5-bromobenzoic Acid with (3-Methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds, particularly in the formation of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2] This application note provides a detailed guide for the synthesis of 2-Fluoro-5-(3-methylphenyl)benzoic acid, a valuable building block in drug discovery. The protocol addresses the specific challenges presented by the substrate, namely the presence of an ortho-fluoro substituent and a carboxylic acid moiety, which can influence catalytic activity and reaction outcomes.[3][4]

The palladium-catalyzed reaction couples an organoboron species, in this case (3-methylphenyl)boronic acid, with an organohalide, 2-fluoro-5-bromobenzoic acid.[1] The reaction's success hinges on a synergistic interplay between the palladium catalyst, a supporting ligand, a base, and the solvent system. This guide will delve into the rationale behind the selection of each component to ensure a high-yielding and reproducible protocol.

Challenges and Strategic Considerations

The Suzuki-Miyaura coupling of 2-fluoro-5-bromobenzoic acid presents several key challenges that must be addressed through careful protocol design:

  • Steric Hindrance: The ortho-fluoro group introduces steric bulk around the reaction center, which can impede the oxidative addition of the palladium catalyst to the aryl bromide.[5][6][7]

  • Electronic Effects: The electron-withdrawing nature of both the fluorine atom and the carboxylic acid can deactivate the aryl bromide towards oxidative addition.[8][9]

  • Functional Group Compatibility: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction, potentially neutralizing the base or interacting with the catalyst.[10][11] Additionally, the carboxylate may coordinate to the palladium center, inhibiting catalysis.[3]

To surmount these obstacles, this protocol employs a strategically chosen catalyst system. The use of bulky, electron-rich phosphine ligands is crucial as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst deactivation.[12][13] The selection of an appropriate base is also critical to activate the boronic acid for transmetalation without causing unwanted side reactions.[14][15]

Visualized Reaction Scheme and Catalytic Cycle

The overall transformation and the generally accepted catalytic cycle for the Suzuki-Miyaura reaction are depicted below.[2][16][17]

Caption: General scheme and catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the synthesis of this compound. Optimization may be necessary for scale-up or for coupling with different boronic acids.

Materials and Reagents:

  • 2-Fluoro-5-bromobenzoic acid

  • (3-Methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add 2-Fluoro-5-bromobenzoic acid (1.0 equiv), (3-Methylphenyl)boronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate. Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary and Optimization Parameters

The following table outlines key reaction parameters and provides a basis for optimization. Yields are highly dependent on the specific substrates and reaction conditions.

ParameterRecommended ConditionRationale and Optimization Notes
Palladium Source Pd(OAc)₂ (2 mol%)A common and effective air-stable Pd(II) precatalyst. Other sources like Pd₂(dba)₃ can also be used.[4]
Ligand SPhos (4 mol%)A bulky, electron-rich biarylphosphine ligand that promotes oxidative addition and is effective for sterically hindered substrates.[12] Other ligands like XPhos or RuPhos can be screened.[3]
Base K₃PO₄ (3 equiv)A moderately strong inorganic base that is effective in activating the boronic acid without promoting significant side reactions.[15] Weaker bases like K₂CO₃ or stronger bases like Cs₂CO₃ can be tested.[1]
Solvent System Dioxane/Water (4:1)A common biphasic system that facilitates the dissolution of both organic and inorganic reagents.[1] Other aprotic solvents like toluene or THF can be used.
Temperature 80-100 °CSufficient to overcome the activation energy for the oxidative addition of the deactivated aryl bromide. Lower temperatures may be possible with more active catalyst systems.[17]
Boronic Acid 1.2-1.5 equivA slight excess is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.

Troubleshooting Common Issues

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere. Increasing the catalyst or ligand loading may also be beneficial. The choice of a more electron-rich ligand can also enhance reactivity.[4]

  • Protodehalogenation: The formation of 2-fluorobenzoic acid as a byproduct can occur. This side reaction is often promoted by sources of hydride. Using a non-nucleophilic, anhydrous base and strictly anhydrous solvents can minimize this.[4]

  • Homocoupling of Boronic Acid: The formation of 3,3'-dimethylbiphenyl can be minimized by the slow addition of the boronic acid or by using a lower equivalence. Ensuring an oxygen-free environment is also critical.[3]

  • Solubility Issues: If the starting materials or intermediates have poor solubility, a different solvent system or the addition of a phase-transfer catalyst may be necessary.[11]

Conclusion

The Suzuki-Miyaura coupling protocol detailed herein provides a reliable method for the synthesis of this compound. By understanding the mechanistic nuances and the roles of each reaction component, researchers can effectively address the challenges posed by this specific substrate. The provided framework for optimization allows for the adaptation of this protocol to a broader range of related synthetic targets, underscoring the versatility of this powerful cross-coupling reaction in modern drug discovery and development.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2011). On the Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(19), 7549-7557. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(34), 13360-13363. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Takeda, Y., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(39), 14697-14704. [Link]

  • Chen, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(4), 660-665. [Link]

  • Fairlamb, I. J. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(22), 4433-4443. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • ResearchGate. (2009). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Braun, T., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]

  • ResearchGate. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • ResearchGate. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(9), 3499-3503. [Link]

  • Reddit. (2022). Carboxylic acid and Cross Coupling reactions. [Link]

  • Scilit. (2008). Suzuki–Miyaura Cross‐Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]

  • ResearchGate. (2018). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

  • Molecules. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • PubMed Central. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]

  • Google Patents. (2004). The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

Sources

Application Notes and Protocols: 2-Fluoro-5-(3-methylphenyl)benzoic acid as a Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Fluorinated Biaryl Precursor

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic scaffolds are paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. 2-Fluoro-5-(3-methylphenyl)benzoic acid is a versatile and highly promising precursor for the construction of diverse heterocyclic systems. Its unique structural features, namely the carboxylic acid handle for derivatization, the activating and directing fluoro group, and the biaryl core, provide a rich platform for a variety of cyclization strategies.

The fluorine atom at the ortho-position to the carboxylic acid significantly enhances the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr). This, combined with the potential for intramolecular reactions, opens avenues for the synthesis of a range of fused heterocyclic systems. This guide provides detailed application notes and protocols for the synthesis of several classes of novel heterocycles derived from this compound, intended for researchers, scientists, and professionals in drug development.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound primarily stems from two key reactive sites: the carboxylic acid and the ortho-fluoro substituent. The general workflow for leveraging this precursor involves initial modification of the carboxylic acid, followed by an intramolecular cyclization that exploits the lability of the C-F bond.

G cluster_0 Precursor Activation cluster_1 Intramolecular Cyclization cluster_2 Target Heterocycles Start This compound Amide Amide Formation (e.g., with anilines, aminoheterocycles) Start->Amide R-NH2, Coupling agents Ester Esterification (e.g., with phenols) Start->Ester R-OH, Acid catalyst Acridone Acridone Synthesis Amide->Acridone Base-mediated or acid-catalyzed cyclization Quinazolinone Quinazolinone Synthesis Amide->Quinazolinone Reaction with 1C synthon Xanthone Xanthone Synthesis Ester->Xanthone Acid-catalyzed cyclization Acridone_Product Substituted Acridones Acridone->Acridone_Product Xanthone_Product Substituted Xanthones Xanthone->Xanthone_Product Quinazolinone_Product Substituted Quinazolinones Quinazolinone->Quinazolinone_Product

Caption: General workflow for heterocycle synthesis.

I. Synthesis of Novel Acridone Derivatives

Acridones are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. The classical synthesis of acridones involves the acid-catalyzed cyclization of N-phenylanthranilic acids.[1][2][3][4] The target N-phenylanthranilic acid can be readily prepared from this compound via an Ullmann condensation with a substituted aniline.[5][6][7]

Protocol 1: Two-Step Synthesis of Substituted Acridones

Step 1: Synthesis of N-Aryl-2-amino-5-(3-methylphenyl)benzoic Acid via Ullmann Condensation

This protocol describes a copper-catalyzed N-arylation of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • L-proline (0.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask, add this compound, potassium carbonate, copper(I) iodide, and L-proline.

    • Seal the flask, evacuate, and backfill with argon.

    • Add anhydrous DMF via syringe, followed by the substituted aniline.

    • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.

    • After cooling, pour the mixture into 1 M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-aryl-2-amino-5-(3-methylphenyl)benzoic acid.

Step 2: Acid-Catalyzed Cyclization to the Acridone Core

  • Materials:

    • N-Aryl-2-amino-5-(3-methylphenyl)benzoic acid (from Step 1)

    • Concentrated sulfuric acid or polyphosphoric acid (PPA)

  • Procedure:

    • Carefully add the N-aryl-2-amino-5-(3-methylphenyl)benzoic acid to an excess of concentrated sulfuric acid or PPA at room temperature.

    • Heat the mixture to 100-120 °C for 2-4 hours.

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure acridone derivative.

Reactant (Aniline) Expected Acridone Product Typical Yield (%) Notes
Aniline2-(3-Methylphenyl)acridin-9(10H)-one75-85Electron-donating groups on the aniline may facilitate the reaction.
4-Methoxyaniline7-Methoxy-2-(3-methylphenyl)acridin-9(10H)-one80-90Regiochemistry of cyclization is directed by the substituents.
4-Chloroaniline7-Chloro-2-(3-methylphenyl)acridin-9(10H)-one70-80Electron-withdrawing groups may require slightly harsher conditions.

II. Synthesis of Novel Xanthone Derivatives

Xanthones are a class of oxygen-containing heterocycles prevalent in many natural products and are known for their diverse pharmacological properties.[8] A common synthetic route to xanthones is the acid-catalyzed cyclization of 2-phenoxybenzoic acids.[1]

Protocol 2: Two-Step Synthesis of Substituted Xanthones

Step 1: Synthesis of 2-Phenoxy-5-(3-methylphenyl)benzoic Acid

This step involves a copper-catalyzed O-arylation of a phenol with this compound.

  • Materials:

    • This compound (1.0 eq)

    • Substituted phenol (1.2 eq)

    • Copper(I) oxide (Cu₂O) (0.1 eq)

    • Pyridine (solvent and base)

  • Procedure:

    • In a round-bottom flask, dissolve this compound, the substituted phenol, and copper(I) oxide in pyridine.

    • Reflux the mixture for 8-12 hours.

    • After cooling, pour the reaction mixture into dilute hydrochloric acid and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude 2-phenoxybenzoic acid derivative by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation to the Xanthone Core

  • Materials:

    • 2-Phenoxy-5-(3-methylphenyl)benzoic acid (from Step 1)

    • Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA)

  • Procedure:

    • Add the 2-phenoxy-5-(3-methylphenyl)benzoic acid to Eaton's reagent or PPA.

    • Heat the mixture to 80-100 °C for 1-3 hours.

    • Pour the cooled reaction mixture onto ice water.

    • Collect the precipitate by filtration, wash with water and sodium bicarbonate solution.

    • Recrystallize the crude product from a suitable solvent to obtain the pure xanthone derivative.

Reactant (Phenol) Expected Xanthone Product Typical Yield (%) Notes
Phenol2-(3-Methylphenyl)-9H-xanthen-9-one70-80The cyclization is generally high-yielding.
4-Methylphenol7-Methyl-2-(3-methylphenyl)-9H-xanthen-9-one75-85The position of the methyl group influences the final product.
4-Chlorophenol7-Chloro-2-(3-methylphenyl)-9H-xanthen-9-one65-75Halogenated phenols are also suitable substrates.

III. Synthesis of Novel Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[9][10] A versatile method for their synthesis involves the reaction of an anthranilic acid derivative with an appropriate one-carbon synthon.

Protocol 3: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol involves a two-step, one-pot reaction from 2-amino-5-(3-methylphenyl)benzoic acid, which can be obtained from the starting fluoro-benzoic acid via nucleophilic substitution with ammonia or a protected amine followed by deprotection.

Step 1: Synthesis of 2-Amino-5-(3-methylphenyl)benzoic Acid

  • Materials:

    • This compound

    • Ammonia solution (aqueous or in a suitable solvent)

    • Copper catalyst (optional)

  • Procedure:

    • Heat this compound with an excess of ammonia solution in a sealed vessel at high temperature and pressure.

    • After the reaction, cool the vessel, and acidify the reaction mixture to precipitate the 2-amino-5-(3-methylphenyl)benzoic acid.

    • Filter, wash with water, and dry the product.

Step 2: Synthesis of the Quinazolinone Ring

  • Materials:

    • 2-Amino-5-(3-methylphenyl)benzoic acid (from Step 1)

    • Acyl chloride (R¹COCl)

    • Primary amine (R²NH₂)

    • Pyridine

  • Procedure:

    • To a solution of 2-amino-5-(3-methylphenyl)benzoic acid in pyridine, add the acyl chloride dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours to form the intermediate benzoxazinone.

    • Add the primary amine to the reaction mixture and reflux for 4-6 hours.

    • After cooling, pour the reaction mixture into cold water.

    • Collect the precipitate, wash with dilute HCl and then with water.

    • Recrystallize from a suitable solvent to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.

G Start 2-Amino-5-(3-methylphenyl)benzoic acid Step1 Acylation with R¹COCl in Pyridine Start->Step1 Intermediate Benzoxazinone Intermediate Step1->Intermediate Step2 Condensation with R²NH₂ Intermediate->Step2 Product 2,3-Disubstituted Quinazolin-4(3H)-one Step2->Product

Caption: Quinazolinone synthesis workflow.

IV. Synthesis of Novel Dibenzofuran Derivatives

Dibenzofurans are another important class of oxygen-containing heterocycles. Palladium-catalyzed intramolecular C-H activation is a modern and efficient method for their synthesis from diaryl ethers.[11][12][13][14]

Protocol 4: Palladium-Catalyzed Intramolecular C-H Activation

This protocol utilizes the 2-phenoxybenzoic acid intermediate prepared as described in Protocol 2, Step 1.

  • Materials:

    • 2-Phenoxy-5-(3-methylphenyl)benzoic acid

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Copper(II) acetate (Cu(OAc)₂) (2.0 eq)

    • Trifluoroacetic acid (TFA)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a reaction vial, add 2-phenoxy-5-(3-methylphenyl)benzoic acid, palladium(II) acetate, and copper(II) acetate.

    • Add a mixture of acetonitrile and trifluoroacetic acid.

    • Seal the vial and heat at 100-120 °C for 12-24 hours.

    • Cool the reaction, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the dibenzofuran derivative.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The strategic positioning of the fluoro group facilitates key intramolecular cyclization reactions, providing access to important scaffolds such as acridones, xanthones, quinazolinones, and dibenzofurans. The protocols outlined in this guide offer robust and adaptable methods for researchers to explore the chemical space around these privileged heterocyclic systems, paving the way for the discovery of new drug candidates and functional materials.

References

  • Fray, M. J., et al. (2006). Synthesis of Substituted 2‐Amino‐4‐quinazolinones via ortho‐Fluorobenzoyl Guanidines.
  • Li, W., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2465.
  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Biointerface Research in Applied Chemistry, 14(4), 092.
  • Foucourt, A., et al. (2019). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 24(22), 4125.
  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]

  • Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
  • Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]

  • Recent advances in the synthesis of 2,3-fused quinazolinones. (2022). Organic & Biomolecular Chemistry, 20, 8435-8453.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. (2021). The Journal of Organic Chemistry, 86(17), 11847–11860.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 22(12), 5769-5781.
  • Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences.
  • Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025(3).
  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 965–974.
  • Bhanuchandra, M., et al. (2017). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Organic Letters, 19(6), 1434–1437.
  • Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025(3).
  • Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. (2025). BenchChem.
  • Syntheses and Biological Studies of Novel 9(10H)-Acridone Derivatives. (2010). Acta Poloniae Pharmaceutica, 67(3), 241-246.
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). The Journal of Organic Chemistry, 84(23), 15287–15300.
  • Palladium‐Catalyzed Synthesis of 2,3‐Disubstituted Benzofurans. (2015). Chemistry – An Asian Journal, 10(11), 2451-2455.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
  • Application Notes and Protocols for the Copper-Catalyzed Ullmann Condensation of 2-Iodo-5-methylbenzoic Acid. (2025). BenchChem.
  • Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)benzamides toward Triazole-Fused Lactams and Cyclic Imidates. (2021). New Journal of Chemistry, 45(15), 6825-6833.
  • 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. (1982).
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021).
  • Dehydrogenative cyclization of 2-arylbenzoic acid and 2-arylbenzamide with hydrogen evolution in a photoelectrochemical cell. (2021).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Photoenzymatic Intramolecular Cyclization of α-Chloroamides with Allylsilanes. (2022). Journal of the American Chemical Society, 144(32), 14512–14518.
  • Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. (2021). Organic Chemistry Frontiers, 8(15), 4141-4148.
  • Intramolecular Cyclization of N-[2-(Cyclopen-1-en-1-yl)phenyl]benzamide using Deuterium Chloride. (2013). Chemistry of Heterocyclic Compounds, 49(7), 1087–1091.

Sources

Biological screening methods for 2-Fluoro-5-(3-methylphenyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Biological Evaluation of 2-Fluoro-5-(3-methylphenyl)benzoic Acid Derivatives

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of this compound derivatives. The structural motif of these compounds, featuring a substituted biphenyl benzoic acid scaffold, suggests a strong potential for activity within inflammatory pathways, analogous to certain non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide presents a tiered, logical screening cascade designed to efficiently identify and characterize bioactive molecules from a compound library. The workflow begins with a high-throughput primary screen targeting the Cyclooxygenase-2 (COX-2) enzyme, progresses to secondary assays for hit validation and selectivity profiling, and culminates in cell-based assays to confirm activity in a more physiologically relevant context. Furthermore, we outline advanced methodologies for target deconvolution should a phenotypic screening approach be undertaken. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated screening process.

Rationale for Screening: Targeting Key Inflammatory Mediators

The core structure of this compound is reminiscent of scaffolds known to interact with enzymes central to the inflammatory cascade. Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, cardiovascular disease, and certain cancers.[3] Two of the most validated targets in anti-inflammatory drug discovery are the Cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

  • Cyclooxygenase (COX) Enzymes: COX enzymes, particularly the inducible COX-2 isoform, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[4] While the constitutive COX-1 isoform is involved in homeostatic functions like protecting the gastric mucosa, COX-2 is upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to minimize gastrointestinal side effects associated with traditional NSAIDs.[4][6]

  • NF-κB Signaling Pathway: The NF-κB pathway is a master regulator of inflammation.[7][8] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[9][10] In the nucleus, NF-κB activates the transcription of hundreds of genes, including those for inflammatory cytokines (e.g., IL-1β, TNF-α), chemokines, and COX-2 itself.[7]

Given this context, a logical screening strategy for this class of derivatives is to first assess their ability to directly inhibit the COX-2 enzyme, followed by cellular assays to determine their impact on the broader NF-κB inflammatory pathway.

Primary Screening: High-Throughput Assay for COX-2 Inhibition

The initial step is a robust, high-throughput screen (HTS) to rapidly identify "hit" compounds that inhibit COX-2 activity from the library of derivatives. A biochemical, enzyme-based assay is ideal for this purpose due to its simplicity, scalability, and reproducibility.[11][12][13] We will use a fluorometric assay that detects Prostaglandin G2 (PGG2), an intermediate product generated by COX-2.[5]

Primary_Screening_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis Compound_Library Compound Library (Derivatives in DMSO) Assay_Plate Prepare 96/384-Well Assay Plates Compound_Plating Dispense Compounds & Controls Add_Enzyme Add Human Recombinant COX-2 Compound_Plating->Add_Enzyme Add_Probe Add COX Probe & Cofactor Add_Enzyme->Add_Probe Incubate Incubate at 25°C Add_Probe->Incubate Add_Substrate Initiate Reaction with Arachidonic Acid Incubate->Add_Substrate Read_Plate Kinetic Fluorometric Read (Ex: 535nm / Em: 587nm) Add_Substrate->Read_Plate Calculate_Activity Calculate % Inhibition Read_Plate->Calculate_Activity Identify_Hits Identify Primary Hits (e.g., >50% Inhibition) Calculate_Activity->Identify_Hits

Caption: High-throughput primary screening workflow for identifying COX-2 inhibitors.

Protocol 2.1: Primary Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and standard HTS practices.[5]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • COX Cofactor

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor)

  • DMSO (Vehicle)

  • Black, flat-bottom 96- or 384-well microplates

  • Plate reader with fluorescence capabilities (Ex/Em = 535/587 nm, kinetic mode)

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO.

    • In the assay plate, add 1 µL of each test compound to its designated well for a final screening concentration of 10 µM (assuming a 100 µL final reaction volume).

    • Controls per plate:

      • Vehicle Control (100% Activity): Add 1 µL of DMSO.

      • Inhibitor Control (0% Activity): Add 1 µL of a high concentration of Celecoxib (e.g., 10 µM final concentration).

      • No Enzyme Control (Background): Add 1 µL of DMSO.

  • Reaction Mix Preparation:

    • Prepare a master mix (Reaction Mix) for the number of wells required. For each well, combine:

      • 80 µL COX Assay Buffer

      • 2 µL COX Probe

      • 0.2 µL COX Cofactor

      • 1 µL diluted Human Recombinant COX-2 (except for "No Enzyme Control" wells, where 1 µL of Assay Buffer is substituted).

  • Enzyme Incubation:

    • Add 83 µL of the Reaction Mix to each well containing the plated compounds and controls.

    • Tap the plate gently to mix.

    • Incubate the plate at 25°C for 10-15 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution by diluting the Arachidonic Acid stock according to the manufacturer's instructions.

    • Preset the plate reader to kinetic mode at 25°C (Ex/Em = 535/587 nm).

    • Using a multichannel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells to initiate the reaction.

    • Immediately begin measuring the fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Slope_Test_Compound - Slope_No_Enzyme) / (Slope_Vehicle_Control - Slope_No_Enzyme))

    • Compounds showing inhibition above a predefined threshold (e.g., >50%) are classified as primary "hits."

Secondary and Confirmatory Assays

Primary hits must be subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and validate their effects in a cellular context. This process eliminates false positives and prioritizes the most promising compounds for further development.

Hit_Validation_Workflow cluster_validation Hit Confirmation & Potency cluster_selectivity Selectivity Profiling cluster_cellular Cell-Based Validation Primary_Hits Primary Hits from HTS (>50% COX-2 Inhibition) Dose_Response Dose-Response Assay (COX-2) Primary_Hits->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc Dose_Response_COX1 Dose-Response Assay (COX-1) IC50_Calc->Dose_Response_COX1 Selectivity_Index Calculate Selectivity Index (IC50_COX1 / IC50_COX2) Dose_Response_COX1->Selectivity_Index Cell_Assay Cellular NF-κB Translocation Assay (High Content Imaging) Selectivity_Index->Cell_Assay Cell_Potency Determine Cellular EC50 Cell_Assay->Cell_Potency Confirmed_Leads Confirmed Leads for Further Optimization Cell_Potency->Confirmed_Leads

Caption: Workflow for hit confirmation, from potency determination to cellular validation.

Protocol 3.1: Dose-Response and IC50 Determination

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50), a key measure of compound potency.

Procedure:

  • Follow the procedure outlined in Protocol 2.1.

  • Instead of a single concentration, test each hit compound across a range of concentrations (e.g., 8-10 points, using a 3-fold serial dilution starting from 100 µM down to the low nanomolar range).

  • Calculate the % Inhibition for each concentration point.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value.

Compound IDCOX-2 IC50 (µM)
Hit-0010.85
Hit-00212.3
Hit-0030.15
Celecoxib0.05

Table 1: Example dose-response data for confirmed hits against COX-2.

Protocol 3.2: COX-1/COX-2 Selectivity Assay

This assay is critical for identifying compounds that preferentially inhibit COX-2, which is predictive of a better safety profile.[6]

Procedure:

  • Run the dose-response protocol (3.1) in parallel for both COX-1 and COX-2 enzymes.

  • Determine the IC50 value for each compound against each enzyme isoform.

  • Calculate the Selectivity Index (SI) for each compound: SI = IC50 (COX-1) / IC50 (COX-2)

  • A higher SI value indicates greater selectivity for COX-2. An SI > 10 is generally considered selective.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Hit-0018.70.8510.2
Hit-00315.20.15101.3
Ibuprofen5.015.00.33 (Non-selective)

Table 2: Example selectivity data. Hit-003 shows high selectivity for COX-2.

Protocol 3.3: Cellular NF-κB (p65) Translocation Assay

This cell-based assay validates the anti-inflammatory activity of hits in a more complex biological system. It uses high-content imaging to quantify the movement of the NF-κB p65 subunit into the nucleus upon inflammatory stimulation.[10]

Materials:

  • HeLa or A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TNF-α (stimulant)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Hoechst 33342 stain (for nuclei)

  • High-content imaging system

Procedure:

  • Cell Plating: Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serially diluted concentrations of the hit compounds for 1-2 hours.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to all wells (except unstimulated controls) and incubate for 30-60 minutes to induce NF-κB translocation.

  • Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Incubate with the primary anti-p65 antibody.

    • Wash, then incubate with the fluorescent secondary antibody and Hoechst stain.

  • Imaging and Analysis:

    • Acquire images on a high-content imaging system using channels for the nucleus (Hoechst) and p65 (e.g., FITC or Alexa Fluor 488).

    • The analysis software identifies the nuclear and cytoplasmic compartments based on the stains. It then calculates the ratio or difference of p65 fluorescence intensity between the nucleus and the cytoplasm.

    • Inhibition of translocation is observed as a decrease in the nuclear/cytoplasmic p65 intensity ratio compared to TNF-α stimulated controls.

    • Plot the inhibition of translocation against compound concentration to determine a cellular EC50.

Target Deconvolution and Mechanistic Studies

If the primary screen was phenotypic (e.g., measuring the reduction of cytokine release from LPS-stimulated macrophages[14][15]) and the molecular target is unknown, target deconvolution methods are required. These techniques aim to identify the specific protein(s) a hit compound binds to, thereby elucidating its mechanism of action.[16][17]

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_Complex IKK Complex TNFR->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degraded by Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (COX-2, Cytokines) Nucleus->Gene_Transcription Activates CompoundA Derivative? (IKK Inhibitor) CompoundA->IKK_Complex CompoundB Derivative? (Proteasome Inhibitor) CompoundB->Proteasome

Caption: Simplified NF-κB signaling pathway showing potential inhibition points for active derivatives.

Target Identification Methodologies

Two powerful and widely used approaches for identifying the protein targets of small molecules are affinity-based pull-downs and Drug Affinity Responsive Target Stability (DARTS).[16][18][19]

  • Affinity-Based Pull-Down: This method involves chemically modifying the hit compound to attach it to a solid support, such as agarose beads.[18] This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and can be identified by mass spectrometry.[16]

  • DARTS: This is a label-free method that exploits the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure.[19] This stabilization can make the protein more resistant to digestion by proteases. In a DARTS experiment, cell lysates are treated with the compound and then with a protease. Target proteins are protected from degradation and can be identified as the intact bands on a gel or through quantitative mass spectrometry.[16]

Protocol 4.2: Conceptual Protocol for DARTS

Procedure:

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., THP-1 macrophages).

  • Compound Incubation: Aliquot the lysate into three tubes:

    • Vehicle Control: Add DMSO.

    • Test Compound: Add the hit compound.

    • Negative Control: Add an inactive structural analog of the hit compound.

    • Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each tube and incubate for a set time (e.g., 30 minutes). The optimal protease and concentration must be determined empirically.

  • Stop Digestion: Stop the reaction by adding a protease inhibitor and SDS-PAGE loading buffer, then boiling the samples.

  • Analysis:

    • Gel-Based: Run the samples on an SDS-PAGE gel and stain with Coomassie or silver stain. Look for a protein band that is present (or more intense) in the "Test Compound" lane compared to the "Vehicle" and "Negative Control" lanes. This band can be excised and identified by mass spectrometry.

    • Mass Spectrometry-Based (Quantitative Proteomics): Digest the entire sample with trypsin and analyze by LC-MS/MS. A target protein will be identified by a significantly higher abundance in the compound-treated sample compared to the controls.

Summary and Future Directions

This guide outlines a systematic and robust screening cascade for identifying and characterizing bioactive this compound derivatives with anti-inflammatory potential. The workflow progresses logically from a high-throughput biochemical screen to more complex cellular assays, providing a comprehensive profile of a compound's potency, selectivity, and cellular efficacy. By integrating detailed protocols with the underlying scientific rationale, this framework enables researchers to efficiently triage compound libraries and identify promising lead candidates. Confirmed leads from this cascade would be candidates for further medicinal chemistry optimization and subsequent evaluation in in vivo models of inflammation and pain.

References

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Ortner, E., & Peskar, B. A. (2004). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
  • Garcia-Alonso, A., et al. (2012).
  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes.
  • Taciak, B., et al. (2018).
  • Chemspace. Target Identification and Validation in Drug Discovery. Resource Article.
  • Abcam. COX2 Inhibitor Screening Kit (Fluorometric).
  • University College London. Target Identification and Validation (Small Molecules).
  • Samaddar, S., et al. (2016).
  • Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology.
  • Creative Enzymes. High-throughput Enzyme Screening.
  • Protein Fluidics. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
  • Bio-Rad. Transcription - NF-kB signaling pathway.
  • RayBiotech. NF-kappaB Signaling Pathway.
  • Hsieh, G., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI Bookshelf.
  • Shang, F., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
  • Creative Diagnostics. The NF-kB Signaling Pathway.
  • Sutar, A. K. (2016). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central.
  • Sutar, A. K. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central.

Sources

Application Notes and Protocols for the Scale-up Synthesis of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Carboxylic Acids

Biaryl carboxylic acids are a cornerstone structural motif in modern medicinal chemistry and materials science.[1] The constrained rotation around the biaryl bond creates a unique three-dimensional structure, while the carboxylic acid group provides a versatile handle for further chemical modifications.[1][2] 2-Fluoro-5-(3-methylphenyl)benzoic acid, in particular, is a valuable building block. The fluorine atom can enhance metabolic stability and modulate the acidity of the carboxylic acid, while the methylphenyl group contributes to the overall shape and lipophilicity of the molecule.[2] The synthesis of such compounds on a larger scale is crucial for advancing drug discovery programs and developing novel materials.

This guide provides a comprehensive, in-depth technical overview for the scale-up synthesis of this compound, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction.[1] We will delve into the rationale behind experimental choices, provide detailed protocols, and address potential challenges in scaling up this important transformation.

Synthetic Strategy: The Power of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[2][3][4][5] This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid) with an organohalide.[3][4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous starting materials make it an ideal choice for industrial-scale synthesis.[2][4]

Our synthetic approach will involve the coupling of two key starting materials: 2-Fluoro-5-bromobenzoic acid and 3-Methylphenylboronic acid .

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:[3]

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 2-fluoro-5-bromobenzoic acid to form a palladium(II) intermediate.

  • Transmetalation: The methylphenyl group from the 3-methylphenylboronic acid is transferred to the palladium(II) center, displacing the bromide. This step is typically facilitated by a base.[4]

  • Reductive Elimination: The two organic fragments (the fluorobenzoic acid and methylphenyl groups) are eliminated from the palladium center, forming the desired carbon-carbon bond of the product and regenerating the palladium(0) catalyst.[5]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Starting Material Synthesis and Selection

Synthesis of 2-Fluoro-5-bromobenzoic acid

A common and scalable method for the synthesis of 2-fluoro-5-bromobenzoic acid is the bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.[6] The fluorine and carboxylic acid groups direct the bromination to the desired position.[7]

Protocol for the Synthesis of 2-Fluoro-5-bromobenzoic acid:

  • In a suitable reaction vessel, dissolve 2-fluorobenzoic acid in concentrated sulfuric acid and an organic solvent such as dichloromethane (DCM).

  • Cool the mixture in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between 25-30°C.

  • Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Filter the resulting precipitate and wash with cold water and cold DCM.

  • Recrystallize the crude product from ethanol to obtain pure 2-fluoro-5-bromobenzoic acid.

Selection and Synthesis of 3-Methylphenylboronic acid

3-Methylphenylboronic acid is a commercially available reagent.[8][9] For large-scale synthesis, it can also be prepared from 3-bromotoluene or 3-iodotoluene via a Grignard reaction followed by treatment with a borate ester, or through a lithium-halogen exchange followed by reaction with a borate ester.[10][11]

Table 1: Starting Material Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Fluoro-5-bromobenzoic acidC₇H₄BrFO₂219.01394-28-5[12]
3-Methylphenylboronic acidC₇H₉BO₂135.9617933-03-8[8]

Scale-up Protocol for Suzuki-Miyaura Coupling

This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Table 2: Reagents and Solvents

Reagent/SolventQuantityMolesRole
2-Fluoro-5-bromobenzoic acid(Specify amount)(Calculate)Electrophile
3-Methylphenylboronic acid(Specify amount, e.g., 1.2 eq)(Calculate)Nucleophile
Palladium Catalyst (e.g., Pd(dppf)Cl₂)(Specify amount, e.g., 1-2 mol%)(Calculate)Catalyst
Base (e.g., K₂CO₃)(Specify amount, e.g., 3 eq)(Calculate)Activator
Solvent (e.g., Toluene/Water)(Specify volume)-Reaction Medium

Experimental Procedure:

  • Reaction Setup:

    • To an appropriately sized, oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-5-bromobenzoic acid, 3-methylphenylboronic acid, and the palladium catalyst.

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • Add the degassed solvent system (e.g., a mixture of toluene and water). The use of a biphasic system is common in Suzuki couplings.[4]

    • Add the base (e.g., potassium carbonate) to the reaction mixture. The base is crucial for the transmetalation step.[4]

  • Reaction:

    • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and an organic solvent like ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[13]

Diagram of the Experimental Workflow:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup (Inert Atmosphere) Reagents Add Starting Materials and Catalyst Setup->Reagents Solvents Add Degassed Solvents and Base Reagents->Solvents Heat Heat to Reaction Temperature Solvents->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Recrystallization or Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Caption: A streamlined workflow for the scale-up synthesis.

Safety Considerations for Scale-up

Scaling up chemical reactions introduces safety hazards that may not be apparent at the laboratory scale. The Suzuki-Miyaura reaction, while generally safe, can be exothermic.[14][15][16]

  • Thermal Safety: It is crucial to monitor the internal temperature of the reaction. A significant exotherm could lead to a runaway reaction, especially in solvents like DMSO.[14][15] Proper cooling capacity is essential for large-scale reactions.

  • Reagent Handling: Organoboron compounds and palladium catalysts should be handled with care. While organoboranes are generally less toxic than other organometallics, appropriate precautions should be taken.[3]

  • Solvent Safety: The choice of solvent should consider not only reactivity but also flammability and boiling point, especially when heating the reaction.[4]

  • Pressure Build-up: Ensure the reaction vessel is adequately vented, as pressure can build up upon heating.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider optimizing the catalyst system. Bulky, electron-rich phosphine ligands can be beneficial for sterically hindered substrates.[17] The choice and amount of base are also critical; insufficient base can halt the reaction.[17]

  • Side Reactions: Common side reactions include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[17] These can sometimes be minimized by carefully controlling the reaction temperature and the amount of base.

  • Purification Challenges: Separating the final product from unreacted boronic acid can be challenging.[13] Converting the crude product to its methyl ester, purifying the ester by chromatography, and then hydrolyzing it back to the acid can be an effective strategy.[13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable method for the synthesis of this compound. By carefully selecting starting materials, optimizing reaction conditions, and paying close attention to safety considerations, researchers and drug development professionals can efficiently produce this valuable compound on a larger scale. The insights and protocols provided in this guide are intended to facilitate the successful scale-up of this important chemical transformation.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (2019). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • ChemBK. (n.d.). 3-Methylphenylboronic Acid (contains varying amounts of Anhydride). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross‐Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (2002). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • PubChem. (2026). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Fluoro-5-(3-methylphenyl)benzoic acid. As a key intermediate in various research and development pipelines, achieving high purity of this compound is critical for downstream applications. This document provides a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during its purification.

Introduction to Purification Challenges

This compound is a biaryl carboxylic acid, a structural motif prevalent in pharmaceuticals and functional materials. Its synthesis, commonly achieved via a Suzuki-Miyaura cross-coupling reaction, can present several purification challenges.[1][2] The primary goal of the purification process is to remove unreacted starting materials, catalyst residues, and reaction byproducts. The acidic nature of the target compound, coupled with the potential for closely related impurities, necessitates a carefully optimized purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice: The compound may be too soluble in the cold solvent or not soluble enough in the hot solvent. - Cooling too rapidly: Fast cooling can lead to the trapping of impurities within the crystal lattice. - Insufficient washing of crystals: Residual mother liquor containing impurities remains on the crystal surface.- Solvent Screening: Test a range of solvents and solvent mixtures. For fluorinated benzoic acids, consider solvents like ethanol/water, acetic acid/water, or toluene.[3][4] - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[5] - Thorough Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to displace the impure mother liquor.
Product and Impurities Co-elute During Column Chromatography - Incorrect mobile phase polarity: The polarity of the eluent may not be optimal to resolve the product from closely related impurities. - Column overloading: Exceeding the capacity of the stationary phase leads to poor separation. - Presence of acidic impurities: Carboxylic acid functionalities can cause peak tailing and poor separation on silica gel.- Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) to achieve a target Rf value of ~0.3 for the product on TLC.[6] - Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:50 ratio of sample to silica gel by weight.[7] - Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.1-1%) to the eluent to suppress the ionization of acidic compounds and improve peak shape.[6][8]
Presence of Palladium Catalyst Residue (Gray/Black Color) - Incomplete removal during workup: Palladium catalysts can be finely dispersed and difficult to filter. - Complexation with the product: The carboxylic acid group may chelate with the palladium, making it more soluble in the organic phase.- Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite® to remove the heterogeneous catalyst. - Aqueous Washes: Perform multiple washes with aqueous solutions like saturated ammonium chloride or EDTA to help remove residual palladium.
Unreacted Starting Materials Detected in the Final Product - Incomplete reaction: The Suzuki coupling reaction may not have gone to completion. - Similar polarity to the product: Starting materials like 2-fluoro-5-bromobenzoic acid or 3-methylphenylboronic acid may have similar chromatographic behavior to the product.- Optimize Reaction Conditions: Ensure optimal catalyst loading, base, solvent, and temperature for the Suzuki coupling reaction.[9] - Acid-Base Extraction: Utilize the acidic nature of the product. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The product will move to the aqueous layer, leaving non-acidic impurities behind. Re-acidification of the aqueous layer will precipitate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: The most prevalent synthetic route is the Suzuki-Miyaura cross-coupling of 2-fluoro-5-bromobenzoic acid with 3-methylphenylboronic acid.[1]

  • Diagram of the Synthetic Pathway:

    Suzuki_Coupling 2-fluoro-5-bromobenzoic_acid 2-Fluoro-5-bromobenzoic acid product This compound 2-fluoro-5-bromobenzoic_acid->product 3-methylphenylboronic_acid 3-Methylphenylboronic acid 3-methylphenylboronic_acid->product catalyst Pd Catalyst, Base catalyst->product

    A typical Suzuki-Miyaura coupling reaction.

    Expected Impurities Include:

    • Unreacted 2-fluoro-5-bromobenzoic acid.

    • Unreacted 3-methylphenylboronic acid and its dehydration-trimerization product (boroxine).

    • Homocoupling byproduct of 3-methylphenylboronic acid (3,3'-dimethylbiphenyl).

    • Debrominated starting material (2-fluorobenzoic acid).

    • Residual palladium catalyst.

Q2: What are the key physical properties to consider for the purification of this compound?

Property Predicted Value/Characteristic Significance for Purification
Appearance White to off-white solidColor may indicate the presence of impurities (e.g., palladium residue).
Melting Point Likely in the range of 150-200 °C (based on analogs[10])A sharp melting point close to the literature value (once established) is an indicator of high purity.
Solubility Poorly soluble in water and non-polar solvents; soluble in polar aprotic solvents and alcohols.Crucial for selecting an appropriate recrystallization solvent or mobile phase for chromatography.
pKa Expected to be in the range of 3-5 (typical for benzoic acids)The acidic nature allows for purification via acid-base extraction.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be an effective technique, especially for polar and ionizable compounds. A mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol would be a good starting point. This method can be particularly useful if the impurities are significantly more or less polar than the target compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and should be optimized for your specific crude material.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.[12]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the solvent in portions to avoid using an excessive amount.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes silica gel as the stationary phase.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and run a Thin Layer Chromatography (TLC) plate using different mobile phase systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives your product an Rf value of approximately 0.3.[6] Adding 0.5-1% acetic acid to the mobile phase can improve the resolution of acidic compounds.[6]

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Workflow for Purification Strategy Selection:

    Purification_Strategy Crude_Product Crude this compound Initial_Analysis TLC and Solubility Tests Crude_Product->Initial_Analysis Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Decision2 Complex Mixture? Initial_Analysis->Decision2 Recrystallization Recrystallization Decision1 High Purity & Good Recovery? Recrystallization->Decision1 Column_Chromatography Column Chromatography Column_Chromatography->Decision1 Acid_Base_Extraction->Recrystallization Pure_Product Pure Product Decision1->Column_Chromatography No Decision1->Pure_Product Yes Decision2->Recrystallization No Decision2->Column_Chromatography Yes

    A decision-making workflow for purification.

References

  • PubChem. (2026, January 3). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2026, January 3). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2006). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Retrieved from [Link]

  • Lund University Publications. (2015). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • National Institutes of Health. (2007). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Retrieved from [Link]

  • YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-(3-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biaryl intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction between 2-fluoro-5-bromobenzoic acid and (3-methylphenyl)boronic acid shows low to no conversion to the desired product. What are the primary factors to investigate?

Answer: Low or no yield in a Suzuki coupling is a common but solvable issue, typically stemming from one or more of the following factors: the catalyst system, reaction conditions, or reagent quality.

  • Inactive Palladium Catalyst: The catalytic cycle of the Suzuki reaction requires the palladium to be in the Pd(0) oxidation state to initiate oxidative addition.[1] If your catalyst fails to activate or decomposes, the reaction will stall.

    • Probable Cause: Your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is not being reduced to Pd(0), or the active Pd(0) species is decomposing to form palladium black.[2] This decomposition is often visible as a black precipitate.

    • Solution:

      • Use a Pre-formed Pd(0) Catalyst: Employ a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Use Modern Pre-catalysts: Utilize advanced phosphine ligand-based pre-catalysts (e.g., Buchwald or PEPPSI catalysts) which are designed for stability and efficient generation of the active Pd(0) species.[3]

      • Ensure Proper Ligand Ratio: If using a separate ligand, ensure a sufficient palladium-to-ligand ratio (typically 1:2 to 1:4) to stabilize the catalytic species.

  • Suboptimal Base or Solvent: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[4] Its effectiveness is highly dependent on the solvent system.

    • Probable Cause: The chosen base may be too weak, poorly soluble in the solvent, or, conversely, too harsh, leading to side reactions. For instance, strong aqueous bases can promote protodeborylation of the boronic acid.[1][5]

    • Solution:

      • Base Selection: Potassium carbonate (K₂CO₃) is a reliable choice for many Suzuki couplings, often used in aqueous/organic solvent mixtures.[6] For sensitive substrates prone to hydrolysis, a non-aqueous base like potassium phosphate (K₃PO₄) in a solvent like dioxane or toluene can be more effective.[3]

      • Solvent Screening: Screen different solvents. Common choices include mixtures like dioxane/water, toluene/water, or THF/water.[7] For challenging couplings, polar aprotic solvents like DMF can be effective, though they may require higher purification efforts.

  • Incorrect Reaction Temperature: The reaction temperature dictates the rate of each step in the catalytic cycle.

    • Probable Cause: The temperature may be too low for the oxidative addition to occur efficiently, especially with less reactive aryl bromides.[7] Conversely, a temperature that is too high can accelerate catalyst decomposition and side reactions.

    • Solution: The optimal temperature is typically between 80-100 °C for couplings involving aryl bromides.[6][7] If you observe catalyst decomposition (formation of palladium black), consider lowering the temperature after an initial heating period. A systematic optimization study can determine the ideal thermal profile.

Issue 2: Significant Side Product Formation

Question: My reaction is yielding the desired product, but I'm observing significant byproducts, primarily from homocoupling of the (3-methylphenyl)boronic acid. How can I suppress this?

Answer: Homocoupling (the formation of 3,3'-dimethylbiphenyl) is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen.

  • Probable Cause: Oxygen in the reaction mixture can oxidize the Pd(0) catalyst and mediate the homocoupling of the boronic acid.

  • Solution: Rigorous Degassing

    • Method: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is the "freeze-pump-thaw" technique (at least three cycles). A simpler, often sufficient method for many applications is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before and during the reaction setup.

    • Rationale: Removing dissolved oxygen prevents oxidative pathways that lead to both homocoupling and catalyst deactivation, thereby favoring the desired cross-coupling pathway.

Question: I'm seeing a significant amount of fluorobenzoic acid in my final product mixture, indicating my starting material is being dehalogenated. What is the cause?

Answer: This side reaction is known as proto-dehalogenation. It occurs when the aryl halide is reduced instead of undergoing cross-coupling.

  • Probable Cause: This can be caused by certain bases, impurities in the reagents, or specific catalyst/ligand combinations. It can also be promoted by hydrogen sources in the reaction.

  • Solution:

    • Change the Base/Solvent System: Switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[5][8] Using anhydrous solvents can also minimize this side reaction.

    • Check Reagent Purity: Ensure your boronic acid is not degrading. Boronic acids can undergo protodeborylation, especially if they are old or have been stored improperly.[1]

    • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting aryl halide: 2-fluoro-5-bromobenzoic acid or 2-fluoro-5-iodobenzoic acid?

The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl > F.[9] Therefore, 2-fluoro-5-iodobenzoic acid will be more reactive and typically requires milder conditions (lower temperature, less active catalyst). However, aryl iodides are generally more expensive and can be less stable. 2-fluoro-5-bromobenzoic acid offers a good balance of reactivity and cost-effectiveness and is a very common choice for these types of syntheses.

Q2: Should I protect the carboxylic acid group before the coupling reaction?

While Suzuki couplings are known for their broad functional group tolerance, performing the reaction on the free benzoic acid can sometimes lead to lower yields or purification difficulties.[10] The acidic proton can interfere with the basic conditions, and the carboxylate salt may have poor solubility. A common and highly recommended strategy is to use the methyl or ethyl ester of 2-fluoro-5-bromobenzoic acid for the coupling reaction. The resulting ester can then be easily hydrolyzed to the final carboxylic acid product in a subsequent step. This two-step approach often leads to a cleaner reaction and a higher overall yield.

Q3: Which palladium catalyst and ligand system is best for this specific transformation?

For coupling an electron-rich aryl boronic acid with an ortho-substituted (and thus somewhat sterically hindered) aryl halide, a robust catalyst system is needed.

  • For General Use: Pd(PPh₃)₄ is a classic and often effective choice.

  • For Higher Yields & Difficult Couplings: Systems using bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or catalysts like Pd(dppf)Cl₂ are often superior.[3] These ligands promote the oxidative addition step and stabilize the palladium center, leading to better yields and turnover numbers.

Q4: How critical is the purity of the boronic acid?

Extremely critical. Boronic acids are susceptible to degradation over time, particularly through dehydration to form cyclic boroxines or through protodeborylation.[2] Using old or impure boronic acid is a very common cause of reaction failure. It is recommended to use freshly purchased, high-purity (3-methylphenyl)boronic acid or to purify older batches before use.

Part 3: Key Experimental Protocols & Data

Optimized Suzuki-Miyaura Coupling Conditions

The following table summarizes key parameters and their typical effects, providing a starting point for optimization.[7][11]

ParameterCommon OptionsTypical RangeImpact on Yield & Purity
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1-5 mol%Lower loading is cost-effective; higher may be needed for slow reactions.
Ligand PPh₃, SPhos, XPhos1-2 eq. to PdBulky, electron-rich ligands often improve yields for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalentsK₃PO₄ is often effective in anhydrous conditions; K₂CO₃ is a standard choice.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMF-Choice affects reagent solubility and reaction rate. Anhydrous for sensitive substrates.
Temperature 80 - 110 °C80-100 °CBalance between reaction rate and catalyst stability.
Protocol 1: Synthesis of Methyl 2-Fluoro-5-(3-methylphenyl)benzoate

This protocol details the Suzuki coupling using the methyl ester of the starting material for a cleaner reaction.

Materials:

  • Methyl 2-fluoro-5-bromobenzoate (1.0 eq)

  • (3-Methylphenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 2-fluoro-5-bromobenzoate and (3-methylphenyl)boronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Add K₂CO₃, followed by the dioxane/water solvent mixture (ensure the solvent has been previously degassed by bubbling argon through it for 30 minutes).

  • Catalyst Addition: Finally, add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Hydrolysis to this compound
  • Setup: Dissolve the purified methyl ester from Protocol 1 in a mixture of THF and methanol.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature or with gentle heating (40-50 °C) until the ester is fully consumed (monitor by TLC).

  • Work-up:

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to pH ~2 with 1M HCl. The desired carboxylic acid product will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[12]

Part 4: Visualizations

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal [Ar²-B(OR)₂(OH)]⁻ pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Ar¹-Ar² product Ar¹-Ar² (Product) boronic Ar²-B(OR)₂ boronate [Ar²-B(OR)₂(OH)]⁻ boronic->boronate + Base base Base (e.g., OH⁻) halide Ar¹-X (Aryl Halide)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical path for diagnosing and solving low-yield issues in your synthesis.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_catalyst 3. Assess Catalyst System start->check_catalyst boronic_acid Is Boronic Acid Fresh & Pure? check_reagents->boronic_acid degassing Was Degassing Thorough? check_conditions->degassing pd_black Palladium Black Observed? check_catalyst->pd_black replace_boronic Replace or Purify Boronic Acid boronic_acid->replace_boronic No aryl_halide Is Aryl Halide Degraded? boronic_acid->aryl_halide Yes replace_halide Use Pure Aryl Halide aryl_halide->replace_halide No improve_degassing Improve Degassing (e.g., Freeze-Pump-Thaw) degassing->improve_degassing No temp_base Are Temperature & Base Optimal? degassing->temp_base Yes optimize_temp_base Screen Temperatures & Bases (e.g., K₃PO₄) temp_base->optimize_temp_base No change_ligand_temp Lower Temperature or Use Stabilizing Ligand pd_black->change_ligand_temp Yes catalyst_activity Is Catalyst/Ligand Appropriate? pd_black->catalyst_activity No change_catalyst Try Different Catalyst (e.g., Pd(dppf)Cl₂, Buchwald) catalyst_activity->change_catalyst No

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Ma, D., et al. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). Retrieved from [Link]

  • Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dakota Bioprocessing. (n.d.). Understanding Suzuki-Miyaura Coupling: A Key to Efficient Biaryl Synthesis. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]

  • J-STAGE. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

Sources

Technical Support Center: 2-Fluoro-5-(3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 2-Fluoro-5-(3-methylphenyl)benzoic acid stability issues.

An Application Scientist's Guide to Stability and Troubleshooting

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists to provide expert insights into the stability of this compound. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage potential stability challenges in your experiments, ensuring the integrity and reproducibility of your results.

The unique structure of this compound, featuring a fluorinated benzoic acid backbone and a biphenyl linkage, generally confers good chemical stability.[1] The strong carbon-fluorine bond and the aromatic system contribute to its robustness, making fluorobenzoic acids valuable as highly stable tracers in various applications.[2][3] However, like any advanced intermediate, its stability is not absolute and can be compromised under specific experimental or storage conditions. This guide follows a logical progression from general handling inquiries to in-depth troubleshooting and proactive stability assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark environment. The manufacturer's recommendation is to keep the container tightly closed in a dry and well-ventilated place.[4] Exposure to moisture, high temperatures, and light should be minimized. An inert atmosphere (e.g., argon or nitrogen) is recommended for samples stored outside a desiccator for extended periods.

Q2: How stable is the compound in solution? Which solvents are recommended?

A2: The stability in solution is highly dependent on the solvent and storage conditions. For analytical standards, prepare fresh solutions whenever possible. If storage is necessary:

  • Recommended Solvents: Aprotic solvents such as acetonitrile (ACN) or anhydrous tetrahydrofuran (THF) are generally preferred for short- to medium-term storage.

  • Solvents to Use with Caution: Protic solvents, especially in the presence of trace amounts of acid or base, can potentially facilitate hydrolysis or other reactions over time. While the compound is generally stable, long-term storage in aqueous buffers, particularly at non-neutral pH, is not recommended without specific stability data.

  • Storage: Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with aromatic carboxylic acid functionalities can be susceptible to photolytic degradation.[5] The primary mechanism of concern is photodecarboxylation. It is crucial to protect both the solid material and its solutions from direct exposure to UV and high-intensity visible light.[6] Use amber vials or wrap containers in aluminum foil during experiments and for storage.

Q4: What are the main chemical incompatibilities I should be aware of?

A4: The primary incompatibilities stem from the carboxylic acid group. Avoid strong oxidizing agents, strong bases, and strong acids as they can initiate degradation.[6] Contact with strong bases will deprotonate the carboxylic acid, forming a salt, which may have different solubility and stability profiles. Strong oxidizers can potentially attack the aromatic rings.

Section 2: Troubleshooting Guide

Encountering unexpected results can be a significant roadblock. This guide provides a systematic approach to diagnosing stability-related issues.

Problem: I see extra peaks in my HPLC/LC-MS chromatogram that were not there initially.

  • Probable Cause 1: Hydrolytic or Solvent-Mediated Degradation. If you are using aqueous or protic solvents in your mobile phase or sample diluent, the compound may be degrading over time, especially if the sample is left on an autosampler for an extended period.

    • Troubleshooting Steps:

      • Immediately re-analyze a freshly prepared sample from the solid stock. If the extra peaks are absent, the issue is time-dependent degradation in solution.

      • Analyze a sample that has been intentionally left at room temperature for several hours. An increase in the impurity peaks confirms instability under those conditions.

      • Consider using an aprotic solvent like acetonitrile for the sample diluent if compatible with your mobile phase.

  • Probable Cause 2: Photodegradation. Standard laboratory lighting, especially direct sunlight, can induce degradation over hours.

    • Troubleshooting Steps:

      • Prepare two samples. Protect one completely from light (amber vial, foil-wrapped) and expose the other to ambient lab light on the benchtop for 2-4 hours.

      • Analyze both. A significant increase in impurities in the light-exposed sample points to photosensitivity.

  • Probable Cause 3: Oxidative Degradation. Dissolved oxygen in the solvent, or the presence of oxidizing impurities (e.g., peroxides in older THF or ether solvents), can lead to oxidative degradation products.

    • Troubleshooting Steps:

      • Prepare a solution using freshly sparged or degassed solvent (e.g., by bubbling with nitrogen or argon).

      • Compare the chromatogram of this sample to one prepared with non-degassed solvent. A cleaner profile suggests oxidation is a contributing factor.

Problem: The potency or measured concentration of my stock solution is decreasing over time.

  • Probable Cause: Adsorption or Degradation. The compound might be adsorbing to the surface of the storage container (glass or plastic), or it could be slowly degrading even under recommended storage conditions.

    • Troubleshooting Steps:

      • First, rule out degradation by running an HPLC analysis to check for new impurity peaks. If the purity profile is clean but the concentration is low, adsorption is likely.

      • Consider using silanized glass vials to minimize surface adsorption.

      • Perform a recovery study by preparing a standard in a volumetric flask and immediately transferring it to the type of storage vial you use. Comparing the initial concentration to one measured after 24 hours can help quantify losses due to adsorption.

Problem: The solid material has changed color (e.g., from white to a yellowish or brownish tint).

  • Probable Cause: Oxidation or Exposure to Contaminants. This is often a sign of slow oxidation due to prolonged exposure to air or a reaction with trace impurities. It can also be caused by long-term exposure to light or elevated temperatures.

    • Troubleshooting Steps:

      • The material should be considered suspect. Before use, its purity should be re-assessed using a validated analytical method (e.g., HPLC, LC-MS, NMR).

      • Review the storage history. Was the container seal compromised? Was it exposed to light or heat?

      • To prevent this, always store the solid material under an inert atmosphere if possible, tightly sealed, and protected from light and heat.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues.

G start Observation of Anomaly (e.g., new peaks, low potency) check_storage Review Storage & Handling (Temp, Light, Solvent, Age) start->check_storage fresh_prep Prepare & Analyze Fresh Sample check_storage->fresh_prep compare Compare to Suspect Sample fresh_prep->compare no_issue Issue Resolved (Original sample degraded) compare->no_issue Anomaly Absent issue_persists Issue Persists in Fresh Sample compare->issue_persists Anomaly Present reassess Re-evaluate Solid Material Purity (Potential stock degradation) issue_persists->reassess stress_test Conduct Targeted Stress Test (e.g., Photostability, pH) reassess->stress_test

Caption: A logical workflow for troubleshooting stability issues.

Section 3: Protocol for a Comprehensive Stability Assessment

For critical applications, particularly in drug development, performing a forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][7] This protocol is based on ICH Q1A(R2) guidelines.[8][9]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions. An ideal study aims for 5-20% degradation of the parent compound.

Required Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or UPLC system with a UV/PDA detector

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN. This will be used for all stress conditions.

  • Unstressed Control: Dilute the stock solution to a final concentration of ~0.1 mg/mL with a 50:50 ACN/water mixture. Analyze immediately via HPLC. This is your t=0 control.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • After incubation, cool the sample, neutralize it with 1 mL of 1 M NaOH, and dilute to a final volume of 10 mL with 50:50 ACN/water.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep the mixture at 60°C for 4 hours (base hydrolysis is often faster).

    • After incubation, cool the sample, neutralize it with 1 mL of 1 M HCl, and dilute to a final volume of 10 mL with 50:50 ACN/water.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • Dilute to a final volume of 10 mL with 50:50 ACN/water.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a clear glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (0.1 mg/mL in ACN) in the oven.

    • After exposure, prepare a 0.1 mg/mL solution from the stressed solid and analyze both the solid and solution samples by HPLC.

  • Photolytic Degradation:

    • Expose both solid powder and a 0.1 mg/mL solution (in a quartz vial) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Keep control samples (wrapped in foil) under the same temperature conditions.

    • Analyze both light-exposed and dark control samples by HPLC.

Data Analysis and Interpretation

For each condition, compare the chromatogram of the stressed sample to the unstressed control.

  • Calculate % Degradation: [(Peak Area_Control - Peak Area_Stressed) / Peak Area_Control] * 100.

  • Mass Balance: Ensure that the decrease in the main peak area is reasonably accounted for by the sum of the areas of the new degradation peaks. This helps confirm that degradants are being detected.

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. This is critical for validating that your analytical method is "stability-indicating."

Summary of Forced Degradation Conditions
Stress ConditionReagent / Physical ParameterTypical TemperatureTypical Duration
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °C24 - 72 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60 °C4 - 24 hours
Oxidation 3 - 30% H₂O₂Room Temperature24 - 72 hours
Thermal (Dry) Dry Heat80 - 100 °C48 - 72 hours
Photolytic ICH Q1B Light ExposureChamber TemperatureAs per guidelines

Table based on common industry practices for forced degradation studies.[5][7][10]

Section 4: Potential Degradation Pathways

Understanding the likely chemical transformations provides a framework for identifying unknown peaks in a chromatogram. Based on the structure of this compound, several degradation pathways can be hypothesized.

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ is a common degradation pathway for benzoic acids, particularly under thermal or photolytic stress.[11] This would result in the formation of 2-fluoro-5-(3-methylphenyl)-1,1'-biphenyl.

  • Oxidative Hydroxylation: The aromatic rings are susceptible to attack by oxidative species (like hydroxyl radicals formed from H₂O₂). This would lead to the formation of phenolic derivatives, where a hydroxyl group is added to one of the aromatic rings. The benzylic methyl group is also a potential site for oxidation to a benzyl alcohol and subsequently to a carboxylic acid.

  • Hydrolysis of the C-F Bond: While the carbon-fluorine bond is very strong, under extreme conditions (e.g., high heat and pressure, or certain metabolic pathways), it is conceivable that it could be hydrolyzed to a hydroxyl group, though this is generally considered a minor pathway under typical laboratory stress conditions.

Hypothesized Degradation Pathway Diagram

G cluster_0 Potential Degradation Pathways Parent This compound Deg1 Decarboxylation Product (Loss of CO2) Parent->Deg1 Thermal / Photolytic Stress (Δ or hν) Deg2 Oxidative Product (Hydroxylation on Ring A or B) Parent->Deg2 Oxidative Stress ([O], e.g., H2O2) Deg3 Oxidative Product (Oxidation of Methyl Group) Parent->Deg3 Oxidative Stress ([O])

Caption: Hypothesized degradation pathways for the title compound.

References

  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Retrieved from Quora. [Link]

  • Gomes, C. S. B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

  • Sparrow Chemical. Fluorobenzoic Acid Series. Retrieved from Sparrow Chemical. [Link]

  • International Council for Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Gomes, C. S. B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed. [Link]

  • SciSpace. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6). [Link]

  • Capot Chemical. (2013). MSDS of 2-Fluoro-5-methylbenzoic acid. Retrieved from Capot Chemical. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]

  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]

  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from PubChem. [Link]

  • Royal Society of Chemistry. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]

  • PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from PubChem. [Link]

  • PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Retrieved from PubChem. [Link]

  • ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

  • Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from Cheméo. [Link]

  • PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]

  • Pharmaffiliates. 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzoic Acid. Retrieved from Pharmaffiliates. [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Vol. 91 No. 2. [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...[Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-5-(3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-(3-methylphenyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common byproducts and challenges encountered during its synthesis, primarily focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction joins two aryl fragments: an aryl halide and an arylboronic acid. While powerful, this methodology is not without its challenges, and the formation of specific, recurring byproducts can complicate purification and significantly reduce the yield of the desired product.

A typical synthetic approach involves the coupling of 2-fluoro-5-bromobenzoic acid with 3-tolylboronic acid . This guide will use this reaction as a framework to address common issues.

Troubleshooting Guide: Navigating Byproduct Formation

This section addresses specific, observable issues during your synthesis and provides actionable solutions grounded in chemical principles.

Question 1: My reaction mixture shows a significant amount of 3,3'-dimethylbiphenyl. What is causing this, and how can I minimize it?

Answer:

The presence of 3,3'-dimethylbiphenyl indicates a side reaction known as homocoupling of your boronic acid starting material, 3-tolylboronic acid.[1] This is one of the most common byproducts in Suzuki-Miyaura couplings.

Root Causes and Mechanistic Insight:

Homocoupling of arylboronic acids can be catalyzed by the palladium species, particularly in the presence of an oxidant, which is often adventitious oxygen in the reaction mixture.[1][2] The mechanism can involve the formation of a diarylpalladium(II) species from two molecules of the boronic acid, which then undergoes reductive elimination to yield the biaryl byproduct. Certain copper catalysts, sometimes present as impurities or used as co-catalysts, are also known to promote the homocoupling of boronic acids.[3]

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step to prevent homocoupling is to ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen).[1] Thoroughly degas your solvent(s) and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling. Using bulky, electron-rich phosphine ligands can sometimes favor the cross-coupling pathway.

  • Control of Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the statistical probability of homocoupling. A typical starting point is 1.1 to 1.5 equivalents of the boronic acid.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions, including homocoupling.

Question 2: I've identified toluene and 2-fluorobenzoic acid in my crude product. Where are these coming from?

Answer:

The presence of toluene and 2-fluorobenzoic acid points to two different side reactions: protodeboronation of the boronic acid and dehalogenation of the aryl bromide, respectively.[4][5]

1. Toluene Formation (Protodeboronation):

  • Mechanism: Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, sourced from a proton in the reaction mixture (e.g., from water or alcohol solvents).[4] This side reaction is highly dependent on the reaction pH and temperature.[6] For many arylboronic acids, the propensity to undergo protodeboronation increases in more acidic or basic aqueous conditions and at elevated temperatures.[4][7]

2. 2-Fluorobenzoic Acid Formation (Dehalogenation):

  • Mechanism: Dehalogenation (or hydrodehalogenation) involves the replacement of the bromine atom on your starting material with a hydrogen atom.[5] This can occur after the oxidative addition step in the catalytic cycle. The resulting arylpalladium(II) intermediate can react with a hydride source in the mixture instead of undergoing transmetalation with the boronic acid.[8] Common hydride sources can be impurities, certain bases (like alkoxides), or solvents (like alcohols).[5][9]

Troubleshooting Strategies:

ByproductMitigation StrategyRationale
Toluene Use anhydrous solvents and reagents where possible. Minimize reaction time and temperature.Reduces the availability of proton sources and the rate of the side reaction.[4][7]
Select a base that minimizes pH extremes. Potassium phosphate (K₃PO₄) is often a good choice.[5]The rate of protodeboronation is often pH-dependent.[6]
2-Fluorobenzoic Acid Use anhydrous, aprotic solvents like dioxane or toluene instead of alcohols.[5]Alcohols can act as hydride sources, promoting dehalogenation.
Choose a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5]Avoids bases that can generate hydride species.
Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands can accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki-Miyaura synthesis of this compound?

A1: The synthesis proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-fluoro-5-bromobenzoic acid to form a Pd(II) intermediate.[10]

  • Transmetalation: In the presence of a base, the tolyl group from the 3-tolylboronic acid is transferred to the palladium center, displacing the bromide.[11]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled and eliminated as the final product, this compound, regenerating the Pd(0) catalyst which re-enters the cycle.[10]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition 2-Fluoro-5-bromobenzoic acid pd_intermediate Ar-Pd(II)-Br(L₂) (Ar = 2-Fluoro-5-carboxyphenyl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation 3-Tolylboronic Acid + Base pd_biaryl Ar-Pd(II)-Ar'(L₂) (Ar' = 3-Tolyl) transmetalation->pd_biaryl pd_biaryl->pd0 reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination product Product (this compound) reductive_elimination->product

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Q2: My purification is difficult due to a byproduct that is very close in polarity to my product. What could it be?

A2: The most likely culprit is the homocoupled byproduct, 3,3'-dimethylbiphenyl. Both your desired product and this byproduct are biaryl compounds of similar size and functionality (lacking highly polar groups other than the carboxylic acid on your product), which can lead to similar retention factors in chromatography and similar solubility profiles. Careful optimization of your chromatographic conditions (e.g., using a shallow solvent gradient) or considering recrystallization from a well-chosen solvent system may be necessary to achieve separation.

Q3: Can I use 2-fluoro-5-chlorobenzoic acid instead of the bromo derivative?

A3: While possible, it is generally more challenging. The reactivity of aryl halides in Suzuki coupling follows the trend I > Br > Cl.[12] The oxidative addition of palladium into the C-Cl bond is significantly slower and requires more forcing conditions or specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene ligands) to achieve good yields.[8] Using an aryl chloride will likely require more rigorous optimization to avoid low conversion and increased side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for your specific setup.

Materials:

  • 2-Fluoro-5-bromobenzoic acid (1.0 eq.)

  • 3-Tolylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.03 eq.) or Pd₂(dba)₃ (0.015 eq.) with a suitable ligand (e.g., SPhos, 0.04 eq.)

  • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-fluoro-5-bromobenzoic acid, 3-tolylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (and ligand, if separate).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[5][13]

workflow start Combine Reactants & Base in Schlenk Flask inert Evacuate & Backfill with Argon (3x) start->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat with Stirring (80-100 °C) solvent->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Cool, Dilute, Acidify & Extract monitor->workup Reaction Complete purify Purify by Chromatography or Recrystallization workup->purify end Characterize Product purify->end

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Cravotto, G., Orio, L., & Calcio Gaudino, E. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. [Link]

  • Valiente, A., Carrasco, S., Sanz-Marco, A., & Martín‐Matute, B. (2020). Large‐scale homocoupling of p‐tolylboronic acid. ResearchGate. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]

  • Thompson, A., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(49), 8745-8747.
  • Fu, Y., et al. (2026, January 16). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • Organic Syntheses Procedure. (n.d.). 5-(Furan-3-yl)pyrimidine. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.
  • de la Cruz-Martínez, F., et al. (2023). (Ph3P)AuCl-catalyzed homocoupling of arylboronic acids under benchtop conditions: Synthesis of symmetrical biaryls. Docta Complutense. [Link]

  • Hrbáč, J., et al. (2026, January 18). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]

  • Noverges, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]

  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 2-Fluoro-5-(3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-(3-methylphenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and derivatization of this versatile biaryl carboxylic acid. The insights provided herein are grounded in established chemical principles and field-proven strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable building block in medicinal chemistry and materials science. The biaryl scaffold is a common motif in pharmacologically active molecules, and the presence of the fluorine atom can enhance metabolic stability and binding affinity. The carboxylic acid functionality serves as a convenient handle for further synthetic modifications, such as amide bond formation, to generate a diverse range of derivatives.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The most common route to synthesize this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-fluoro-5-bromobenzoic acid and 3-tolylboronic acid.

Troubleshooting the Suzuki-Miyaura Coupling Reaction

Q2: I am experiencing low to no yield in my Suzuki coupling reaction. What are the likely causes?

Low or no conversion in the Suzuki coupling of 2-fluoro-5-bromobenzoic acid can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and reagent quality. The electronic properties of the starting material, specifically the electron-withdrawing nature of the fluorine and carboxylic acid groups, can influence the reactivity of the aryl bromide.

Root Causes and Solutions:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical, especially for sterically hindered or electronically demanding substrates. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Base Selection: The base is crucial for the activation of the boronic acid to form the boronate species, which participates in the transmetalation step.[2]

    • Recommendation: Use a moderately strong base like K₂CO₃ or K₃PO₄. Stronger bases like Cs₂CO₃ can also be effective but may promote side reactions. Ensure the base is finely powdered and anhydrous to maximize its effectiveness.

  • Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts the reaction rate and yield.

    • Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) is often used to dissolve both the organic and inorganic reagents.[1] The reaction may require elevated temperatures (80-110 °C) to overcome the activation energy barrier.

  • Reagent Quality: The purity of the starting materials, catalyst, and solvent is paramount. Impurities can poison the catalyst.

    • Recommendation: Use high-purity reagents and anhydrous, degassed solvents.

Visualizing the Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow start Reaction Setup reagents Combine: - 2-Fluoro-5-bromobenzoic acid - 3-Tolylboronic acid - Base (e.g., K2CO3) - Pd Catalyst & Ligand start->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat to 80-110 °C Under Inert Atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Crystallization or Chromatography) workup->purification product This compound purification->product

Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Aryl Halide 2-Fluoro-5-bromobenzoic acidCommercially available starting material.
Boronic Acid 3-Tolylboronic acidCoupling partner to introduce the 3-methylphenyl group.
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium(II) precursor.
Ligand SPhos (4-10 mol%)A bulky, electron-rich ligand suitable for challenging couplings.[1]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that dissolves both organic and inorganic reagents.[1]
Temperature 90-100 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the catalyst.

Step-by-Step Protocol:

  • To a flame-dried reaction vessel, add 2-fluoro-5-bromobenzoic acid (1.0 equiv.), 3-tolylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium precursor and the ligand in the degassed organic solvent.

  • Add the catalyst solution to the reaction vessel, followed by the degassed water.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Q3: I am observing significant byproduct formation. What are the common side reactions and how can I mitigate them?

The most common side reactions in Suzuki-Miyaura couplings are protodeboronation of the boronic acid and homocoupling of the boronic acid.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often promoted by high temperatures and the presence of excess base or water.[1]

    • Mitigation: Use the minimum effective amount of base and avoid unnecessarily high temperatures or prolonged reaction times.

  • Homocoupling: This is the dimerization of the boronic acid to form 3,3'-bitolyl. It is often a result of oxygen in the reaction mixture.

    • Mitigation: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.

Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start Byproduct Observed protodeboronation Protodeboronation (Toluene formation) start->protodeboronation homocoupling Homocoupling (3,3'-Bitolyl formation) start->homocoupling cause_proto Cause: - Excess Base - High Temperature - Prolonged Reaction Time protodeboronation->cause_proto cause_homo Cause: - Oxygen in Reaction homocoupling->cause_homo solution_proto Solution: - Decrease Base Equivalents - Lower Temperature - Reduce Reaction Time cause_proto->solution_proto solution_homo Solution: - Thoroughly Degas Solvents - Maintain Strict Inert Atmosphere cause_homo->solution_homo

Caption: A decision tree for troubleshooting common byproducts.

Part 2: Amide Bond Formation with this compound

The carboxylic acid moiety of this compound is a key functional group for derivatization, most commonly through amide bond formation.

Troubleshooting Amide Coupling Reactions

Q4: My amide coupling reaction is sluggish or gives a low yield. What should I consider?

The reactivity of the carboxylic acid can be influenced by the electron-withdrawing fluorine atom, which increases its acidity but can also affect the efficiency of certain coupling reagents.

Key Considerations for Optimization:

  • Coupling Reagent: The choice of coupling reagent is crucial for efficient activation of the carboxylic acid.

    • Recommendation: For general-purpose amide coupling, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective. For more challenging couplings, such as with sterically hindered amines, uronium/aminium-based reagents like HATU are often superior.[3][4]

  • Base and Solvent: An organic base is typically required to neutralize the acid formed during the reaction and to facilitate the coupling.

    • Recommendation: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is commonly used. Anhydrous aprotic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are preferred.

  • Reaction Temperature: Most amide couplings proceed efficiently at room temperature.

    • Recommendation: Start the reaction at 0 °C during the addition of the coupling reagent to control the initial exothermic reaction, then allow it to warm to room temperature.

Recommended Protocol for Amide Coupling (HATU)
ParameterRecommendationRationale
Carboxylic Acid This compoundStarting material.
Amine Primary or Secondary AmineCoupling partner.
Coupling Reagent HATU (1.1-1.5 equiv.)Highly efficient for a broad range of amines, including hindered ones.
Base DIPEA (2-3 equiv.)Non-nucleophilic base to facilitate the reaction.
Solvent Anhydrous DMF or DCMAprotic solvents that are generally good for amide couplings.
Temperature 0 °C to Room TemperatureStandard conditions for HATU couplings.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions with moisture.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 equiv.) and the amine (1.1 equiv.) in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.

  • Add the base (2-3 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling reagent (1.1-1.5 equiv.) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by recrystallization or column chromatography.

Part 3: Purification Strategies

Q5: What is the best way to purify this compound and its amide derivatives?

  • Recrystallization: For the carboxylic acid product, recrystallization is often an effective method of purification, especially for removing inorganic salts and minor organic impurities.[5][6]

    • Solvent Selection: A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for benzoic acid derivatives include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Column Chromatography: For amide derivatives and for separating closely related impurities from the carboxylic acid, silica gel column chromatography is the method of choice.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for eluting these types of compounds from a silica column.

General Recrystallization Protocol for the Carboxylic Acid
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

References

  • BenchChem. (2025). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
  • The Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • Jiang, J., et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2034.
  • ChemicalBook. (n.d.). 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum.
  • PubChem. (2026). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid.
  • University of Wisconsin-Madison. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • University of Massachusetts Lowell. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-(3,4-methylenedioxyphenyl)benzoic acid.
  • BenchChem. (2025).
  • Alfa Chemistry. (n.d.).
  • BenchChem. (2025).
  • Li, Y., et al. (2021). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. European Journal of Medicinal Chemistry, 216, 113313.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubChem. (n.d.). 3-Tolylboronic acid.
  • MedchemExpress. (n.d.). 3-Tolylboronic acid | Biochemical Reagent.
  • Satam, V. S., et al. (2011). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides. Arkivoc, 2011(9), 155-171.
  • The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Wang, H., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570-2575.
  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Guidechem. (n.d.). 3-Tolylboronic acid 17933-03-8 wiki.
  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Scribd. (n.d.).
  • Hooda, J., et al. (2019). In-silico Designing, Synthesis, SAR and Microbiological Evaluation of Novel Amide Derivatives of 2-(3-methylbenzo[b]thiophen-6-yl)-1-(3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic Acid. Pharmaceutical and Biosciences Journal, 7(3), 1-13.

Sources

Technical Support Center: Purification of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Fluoro-5-(3-methylphenyl)benzoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction: Understanding the Chemistry

This compound is a bifunctional molecule whose synthesis, often via a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling, can introduce a predictable set of impurities.[1][2] The success of your research depends on the high purity of this compound, making the final purification stages critically important. The acidic nature of the carboxylic acid group is the key to its purification, allowing for elegant separations from non-acidic byproducts.[3][4][5]

This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during the purification workflow.

General Purification and Troubleshooting Workflow

The following diagram outlines a systematic approach to purifying the crude product and troubleshooting common issues.

G cluster_0 Initial Crude Product cluster_1 Primary Purification cluster_2 Final Purification & Polishing cluster_3 Analysis & Validation Crude Crude this compound (Contains Pd, Homocoupled Impurities, Starting Materials) AcidBase Acid-Base Extraction (Separates acidic product from neutral impurities) Crude->AcidBase Dissolve in Org. Solvent & Extract with Aq. Base Charcoal Activated Charcoal Treatment (Removes Pd catalyst and color bodies) AcidBase->Charcoal Isolate & Dissolve Crude Acid Recrystallization Recrystallization (Removes closely related impurities) Charcoal->Recrystallization Filter & Concentrate Analysis Purity & Identity Check (HPLC, NMR, LC-MS) Recrystallization->Analysis Analysis->Recrystallization Impure PureProduct Pure Product (>99%) Analysis->PureProduct Meets Specs

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product has a dark grey or black color. What is the cause and how can I remove it?

A1: Cause and Explanation

A dark coloration in the crude product is almost certainly due to residual palladium catalyst from the Suzuki coupling reaction.[1] Palladium, in its finely divided metallic form (Palladium Black), is intensely colored and can persist through initial workup steps.[1] Its removal is critical, as residual metals can interfere with downstream reactions and are unacceptable in pharmaceutical applications.[6]

Solution: Activated Charcoal Treatment

Activated charcoal has a high surface area and can effectively adsorb the palladium species.[7]

Step-by-Step Protocol:

  • Dissolution: After an initial workup (like an acid-base extraction), dissolve the crude, colored benzoic acid in a suitable organic solvent (e.g., ethyl acetate, methanol, or THF) with gentle heating.

  • Charcoal Addition: Add activated charcoal to the solution (typically 1-5% by weight relative to your crude product).

  • Heating: Gently heat the mixture at reflux for 15-30 minutes. This increases the kinetic efficiency of the adsorption process.

  • Hot Filtration: While the solution is still hot, filter it through a pad of Celite® or a similar filter aid to remove the charcoal and the adsorbed palladium.[8][9] This step must be performed quickly to prevent premature crystallization of your product on the filter.

  • Concentration: Concentrate the now colorless or pale-yellow filtrate to recover the decolorized product, which can then be further purified by recrystallization.

Q2: My HPLC analysis shows significant non-polar impurities. What are they and what is the best strategy to remove them?

A2: Cause and Explanation

The most common non-polar impurities from a Suzuki coupling are homocoupled byproducts.[1][10] In this case, it would be the 3,3'-dimethylbiphenyl, formed from the coupling of two molecules of the (3-methylphenyl)boronic acid starting material. Unreacted aryl halide starting material can also be a non-polar contaminant. These impurities lack the acidic carboxylic acid group and this difference in chemical reactivity is the key to their removal.

Solution: Acid-Base Extraction

An acid-base extraction is a highly effective and scalable technique to separate carboxylic acids from neutral or basic impurities.[4][5][11] The principle is to convert the water-insoluble carboxylic acid into a water-soluble salt by reacting it with a base.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous base solution, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃).[4][5] The acidic product will react to form its sodium salt and move into the aqueous layer, while the neutral homocoupled impurities remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Layer Separation: Combine the aqueous layers. The organic layer containing the neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it with concentrated HCl or 2 M HCl until the pH is ~2-3 (check with pH paper).[5][11] The water-soluble salt will be protonated back to the water-insoluble carboxylic acid, which will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under vacuum.

G Start Crude Mixture in Organic Solvent (Product + Neutral Impurities) AddBase Add Aqueous Base (e.g., NaHCO3) Shake & Separate Layers Start->AddBase OrganicLayer Organic Layer (Contains Neutral Impurities) AddBase->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Deprotonated Product as Salt) AddBase->AqueousLayer Acidify Add Acid (e.g., HCl) Product Precipitates AqueousLayer->Acidify FinalProduct Pure Carboxylic Acid (Isolate by Filtration) Acidify->FinalProduct

Caption: Logic of Acid-Base Extraction for Purification.

Q3: I'm struggling to select an appropriate solvent for recrystallization. What is the recommended procedure?

A3: Cause and Explanation

Recrystallization is a powerful technique for final polishing that relies on the principle of differential solubility.[12][13] An ideal solvent should dissolve the compound well when hot but poorly when cold. For aromatic carboxylic acids, common choices include alcohols, water, or mixtures thereof, as well as solvents like toluene.[3][14]

Solution: Systematic Solvent Screening and Protocol

A systematic approach is best for identifying the optimal solvent or solvent system.

Step-by-Step Protocol:

  • Screening: Place a small amount of your product (~20-30 mg) into several test tubes. Add a small volume (~0.5 mL) of different solvents from the table below and observe solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, heat the mixture to boiling. If it dissolves, it's a potential candidate.

  • Cooling: Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Recrystallization:

    • Place the crude, dry solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Continue adding solvent until the solid just dissolves.

    • Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.[15]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Data Presentation: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)PolarityComments & Typical Use
Water 100HighGood for polar compounds; may require a co-solvent like ethanol if solubility is low.[14]
Ethanol 78Medium-HighOften a good starting point for aromatic acids. An ethanol/water mixture is very common.[3]
Isopropanol 82MediumSimilar to ethanol, slightly less polar.
Toluene 111LowGood for less polar compounds; its high boiling point can help dissolve stubborn solids.[3]
Ethyl Acetate 77MediumA versatile solvent, often used in combination with a non-polar co-solvent like hexanes.
Heptane/Hexanes 98 / 69Very LowTypically used as an "anti-solvent" in a binary system with a more polar solvent.
Q4: How can I confirm the purity and identity of my final product?

A4: Cause and Explanation

Purification is incomplete without validation. A combination of analytical techniques is required to confirm both the identity of the compound and its purity level, which is essential for drug development and regulatory purposes.[16][17][18]

Solution: Multi-modal Analytical Approach

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[16][19] A reversed-phase HPLC method (e.g., using a C18 column) can separate your product from any remaining impurities. Purity is determined by the relative area of the product peak compared to the total area of all peaks. A pure compound should show a single major peak.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra should show the expected signals with the correct chemical shifts, integration values, and coupling patterns for this compound. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass detection of MS.[20] It confirms the molecular weight of your compound, providing definitive evidence of its identity.

By employing these methods, you create a self-validating system that ensures the integrity of your purified compound, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).[21]

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Available at: [Link]

  • How to remove palladium catalyst from reaction mixture ? ResearchGate. Available at: [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]

  • Acid-Base Extraction. University of California, Davis. Available at: [Link]

  • Acid-Base Extraction. University of California, Davis. Available at: [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
  • Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Method of removing palladium. Google Patents.
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Available at: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Acid-Base Extraction of Organic Compounds. Scribd. Available at: [Link]

  • Recent Advances in HPLC-MS for Pharmaceutical Analysis. News-Medical.Net. Available at: [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. Available at: [Link]

  • Recrystallization and Crystallization. University of California, Davis. Available at: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. Available at: [Link]

  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Boron-Chem. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Analytical challenges in the characterization of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Fluoro-5-(3-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and accuracy of your results.

Introduction: The Analytical Nuances of a Fluorinated Biaryl Carboxylic Acid

This compound is a biaryl carboxylic acid derivative, a structural motif prevalent in pharmacologically active compounds. Its characterization, while seemingly straightforward, presents a unique set of analytical hurdles owing to its specific chemical features: a fluorine substituent, a biphenyl system, and a carboxylic acid group. These elements can influence chromatographic behavior, ionization efficiency in mass spectrometry, spectral properties in NMR, and the solid-state properties of the molecule, such as polymorphism.

This guide will address these challenges systematically, providing both theoretical explanations and practical, field-proven solutions to empower you to generate robust and reliable analytical data.

Part 1: High-Performance Liquid Chromatography (HPLC) - Troubleshooting and Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination and impurity profiling of active pharmaceutical ingredients (APIs). However, the acidic nature and aromaticity of this compound can lead to common chromatographic issues.

Frequently Asked Questions (FAQs): HPLC Analysis

Q1: I am observing poor peak shape (tailing) for my main analyte peak. What is the likely cause and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is often due to secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the carboxylic acid group with residual, un-endcapped silanols on the silica-based stationary phase.

  • Causality: At typical reversed-phase pH ranges (3-7), the carboxylic acid can be partially or fully ionized, and the silanol groups on the silica surface can also be deprotonated, leading to ionic interactions that cause peak tailing.

  • Solution:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase. Adding an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components will ensure the analyte is in its neutral form, minimizing interactions with silanols and improving peak shape. Formic acid is generally preferred for mass spectrometry compatibility.

    • Column Choice: Employ a high-purity, end-capped C18 or C8 column. Modern columns are designed with minimal residual silanol activity.

    • Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH throughout the analysis.

Q2: My retention times are drifting between injections. What should I investigate?

A2: Retention time drift can be caused by several factors, often related to the mobile phase, column, or instrument.

  • Troubleshooting Workflow:

    Retention_Time_Drift_Troubleshooting Start Retention Time Drift Observed Mobile_Phase Check Mobile Phase - Freshly prepared? - Degassed? - Correct composition? Start->Mobile_Phase Column_Equilibration Ensure Adequate Column Equilibration - Flush with 10-20 column volumes Mobile_Phase->Column_Equilibration If mobile phase is ok Temperature_Control Verify Column Temperature - Is the column oven on and stable? Column_Equilibration->Temperature_Control If equilibration is sufficient Pump_Performance Assess Pump Performance - Check for leaks - Verify flow rate accuracy Temperature_Control->Pump_Performance If temperature is stable Problem_Solved Problem Resolved Pump_Performance->Problem_Solved If pump is performing correctly

    Caption: Troubleshooting workflow for HPLC retention time drift.

  • Key Considerations:

    • Mobile Phase Volatility: If your mobile phase contains a volatile component (like TFA), its concentration can change over time due to evaporation, leading to retention shifts. Prepare fresh mobile phase daily.

    • Column Equilibration: Drifting retention times at the beginning of a run often indicate insufficient column equilibration. Ensure the column is flushed with the initial mobile phase for an adequate amount of time before the first injection.

Recommended HPLC Protocol

This protocol provides a robust starting point for the analysis of this compound.

Parameter Condition Rationale
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid for better peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 50% B to 95% B over 15 minutesA gradient elution ensures the separation of impurities with a wide range of polarities.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic rings provide strong absorbance at this wavelength.
Injection Volume 10 µL
Diluent 50:50 (v/v) Mobile Phase A:Mobile Phase BEnsures sample is soluble and compatible with the initial mobile phase conditions.

Part 2: Mass Spectrometry (MS) - Fragmentation and Detection

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identity confirmation and impurity characterization.

Anticipated Mass Fragmentation Pattern
  • Molecular Ion: The molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) will be observed at m/z corresponding to the molecular weight of the compound (C₁₄H₁₁FO₂ = 230.24 g/mol ).

  • Key Fragmentation Pathways (Positive Ion Mode):

    • Loss of Water: A common fragmentation for carboxylic acids is the loss of water from the protonated molecular ion, resulting in an [M+H-H₂O]⁺ peak.

    • Loss of COOH: Cleavage of the carboxylic acid group can lead to a significant fragment.

    • Benzylic Cleavage: Fragmentation at the biphenyl linkage can also occur.

    MS_Fragmentation M_H [M+H]⁺ m/z = 231 M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O M_H_COOH [M+H-COOH]⁺ M_H->M_H_COOH - COOH Biphenyl_Fragment Biphenyl fragment ions M_H->Biphenyl_Fragment Ring cleavage

    Caption: Predicted MS fragmentation pathways for this compound.

FAQs: Mass Spectrometry

Q3: I am getting a weak signal for my compound in ESI-MS. How can I improve it?

A3: The ionization efficiency of this compound in electrospray ionization (ESI) can be influenced by the mobile phase and instrument settings.

  • Ionization Mode: Given the acidic nature of the molecule, it will readily deprotonate. Therefore, negative ion mode (ESI-) is expected to provide a much stronger signal ([M-H]⁻) than positive ion mode.

  • Mobile Phase: For negative ion mode, a mobile phase with a slightly basic additive (e.g., a very small amount of ammonium hydroxide) can enhance deprotonation. However, this may compromise chromatographic performance. A good starting point is the recommended HPLC method with formic acid, as it is often a good compromise for both chromatography and MS sensitivity.

  • Instrument Parameters: Optimize MS parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal for your specific compound.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Structure Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Predicted ¹H and ¹³C NMR Spectral Features

Based on the structure and data from similar compounds, the following spectral features are anticipated.

  • ¹H NMR:

    • Carboxylic Acid Proton: A broad singlet significantly downfield (typically >10 ppm).

    • Aromatic Protons: A series of multiplets in the aromatic region (approximately 7.0-8.2 ppm). The fluorine atom will cause splitting of adjacent proton signals (²JHF and ³JHF coupling).

    • Methyl Protons: A singlet around 2.3-2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around 165-175 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (115-145 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling (¹JCF), and other aromatic carbons will show smaller two- and three-bond couplings.

    • Methyl Carbon: A signal around 20-25 ppm.

FAQs: NMR Spectroscopy

Q4: The carboxylic acid proton is not visible in my ¹H NMR spectrum. Why?

A4: The carboxylic acid proton is acidic and can undergo chemical exchange with residual water in the NMR solvent (e.g., CDCl₃). This exchange can broaden the signal to the point where it is indistinguishable from the baseline.

  • Solution:

    • Use a Dry Solvent: Ensure you are using a high-quality, dry NMR solvent.

    • Solvent Choice: Running the spectrum in a solvent like DMSO-d₆, which forms stronger hydrogen bonds with the analyte, can slow down the exchange and result in a more well-defined, albeit broad, peak.

    • D₂O Exchange: To confirm the presence of the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The acidic proton will exchange with deuterium, and the peak will disappear.

Part 4: Impurity Profiling and Stability Studies

A thorough understanding of potential impurities is a critical aspect of drug development and is mandated by regulatory agencies.

Potential Impurities

Impurities can arise from the synthesis process or from degradation of the final product.

  • Synthetic Impurities:

    • Starting Materials: Unreacted starting materials and reagents from the synthetic route.

    • Positional Isomers: Isomers formed during the synthesis, for example, with the methylphenyl group at a different position on the benzoic acid ring.

    • By-products: Compounds formed from side reactions.

  • Degradation Products:

    • Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to identify potential degradation products. For fluorinated benzoic acids, degradation may involve decarboxylation or reactions involving the aromatic rings.

Forced Degradation Study Design

A well-designed forced degradation study is essential to understand the stability of the molecule.

Forced_Degradation API This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Photolytic Photolytic Stress (e.g., ICH Q1B conditions) API->Photolytic Analysis Analyze by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for a forced degradation study.

Part 5: Solid-State Characterization - The Challenge of Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of an API, including its solubility, stability, and bioavailability. Fluorinated aromatic compounds are known to exhibit polymorphism.

Screening for Polymorphism

A combination of techniques should be used to screen for and characterize different polymorphic forms.

  • Differential Scanning Calorimetry (DSC): This technique can identify melting points, phase transitions, and differences in the thermodynamic stability of various forms.

  • Thermogravimetric Analysis (TGA): TGA can determine the presence of solvates or hydrates by measuring mass loss upon heating.

  • Powder X-Ray Diffraction (PXRD): Each crystalline form will have a unique diffraction pattern, making PXRD a definitive tool for identifying polymorphs.

FAQs: Polymorphism

Q5: I have two batches of the same compound with different melting points. Could this be due to polymorphism?

A5: Yes, a difference in melting point for two batches of a chemically pure substance is a strong indicator of polymorphism. The different crystalline arrangements of molecules in polymorphs result in different lattice energies, which in turn lead to different melting points.

  • Confirmation: To confirm polymorphism, you should analyze both batches using DSC (to confirm the different thermal events) and PXRD (to observe the different diffraction patterns). It is also advisable to use techniques like FT-IR or solid-state NMR to look for spectral differences between the forms.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Scion Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]

  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67. [Link]

  • Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities. [Link]

Sources

Technical Support Center: Recrystallization of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-5-(3-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. We will explore solvent selection strategies, step-by-step protocols, and robust troubleshooting for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the recrystallization of this compound.

Q1: What are the key molecular features of this compound that influence solvent selection?

A1: Understanding the molecule's structure is critical for selecting an appropriate solvent.

  • Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of hydrogen bonding. It confers solubility in polar solvents like alcohols and can be deprotonated with a base to form a water-soluble salt.[1]

  • Biphenyl-like Core: The linkage of two phenyl rings makes the molecule large and predominantly nonpolar (hydrophobic). This structure suggests good solubility in aromatic solvents (like toluene) or moderately polar solvents (like ethyl acetate).

  • Fluorine Substituent (-F): The ortho-fluoro group is electron-withdrawing and can participate in intramolecular interactions, potentially affecting crystal packing and solubility.[2]

The challenge is to find a solvent that can overcome the strong crystal lattice forces of this large, rigid molecule at high temperatures but not at low temperatures.[3] The ideal solvent will have a mediocre dissolving power, being a good solvent when hot and a poor solvent when cold.[3]

Q2: Which single solvents are promising candidates for recrystallization?

A2: Based on the structural analysis, a logical starting point is to screen solvents of intermediate polarity.

  • Alcohols (Ethanol, Methanol, Isopropanol): These are often excellent choices for carboxylic acids as they can hydrogen bond with the -COOH group.[4]

  • Ketones (Acetone): Acetone is a polar aprotic solvent that can be effective, but its low boiling point can sometimes lead to rapid, uncontrolled crystallization on the flask walls.

  • Esters (Ethyl Acetate): Ethyl acetate often provides a good balance of polarity for molecules with both polar and nonpolar regions.

  • Aromatic Hydrocarbons (Toluene): Toluene can be an excellent choice, particularly if the compound is highly nonpolar. Its high boiling point allows for a wide temperature gradient for crystallization.

  • Water: Due to the large hydrophobic biphenyl core, water alone is expected to be a very poor solvent and is unsuitable for single-solvent recrystallization.[5]

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is ideal when no single solvent meets the criteria of being a good solvent when hot and a poor solvent when cold.[6] This is highly likely for this compound. The strategy involves dissolving the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then titrating with a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).[7]

Promising Mixed-Solvent Pairs:

  • Ethanol/Water: A classic choice for moderately polar compounds. The compound is dissolved in hot ethanol, and hot water is added until turbidity persists.[8]

  • Toluene/Heptane (or Hexane): An excellent nonpolar/polar pairing. The compound is dissolved in hot toluene, and heptane is added to induce crystallization upon cooling.

  • Ethyl Acetate/Hexane: Another common pair that offers a good polarity gradient.

Q4: How can I perform a preliminary acid-base extraction to remove neutral impurities?

A4: If your crude material contains significant non-acidic impurities, a preliminary acid-base extraction is highly effective.[7]

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extract the organic layer with an aqueous base (e.g., 1 M sodium hydroxide or sodium bicarbonate solution). The carboxylic acid will deprotonate to form its sodium salt, which dissolves in the aqueous layer.[1]

  • Separate the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Cool the aqueous layer in an ice bath and re-acidify it (e.g., with 1 M HCl) until the this compound precipitates out.

  • Collect the purified solid by vacuum filtration. This solid can then be subjected to recrystallization for final polishing.

Section 2: Experimental Protocols & Methodologies

Protocol 1: Solvent Screening Workflow

Before committing to a large-scale recrystallization, it is essential to perform small-scale solubility tests to identify the optimal solvent system.[9]

Methodology:
  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent should show low solubility at room temperature.[10]

  • If the compound is insoluble at room temperature, heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for at least 15 minutes.[6]

  • Observe the quality and quantity of the crystals formed. A successful test will show significant crystal formation upon cooling.

Solvent Selection Logic Diagram:

Solvent_Selection Start Start: Crude Compound Test_Solvent Add solvent dropwise at Room Temp Start->Test_Solvent Is_Soluble_RT Soluble at Room Temp? Test_Solvent->Is_Soluble_RT Insoluble_RT Insoluble or Slightly Soluble Is_Soluble_RT->Insoluble_RT No Bad_Solvent_Too_Good FAIL: Solvent is too good Is_Soluble_RT->Bad_Solvent_Too_Good Yes Heat_Solvent Heat to Boiling & Add Minimum Solvent Insoluble_RT->Heat_Solvent Is_Soluble_Hot Soluble When Hot? Heat_Solvent->Is_Soluble_Hot Cool_Solution Cool Slowly to Room Temp, then Ice Bath Is_Soluble_Hot->Cool_Solution Yes Bad_Solvent_Too_Bad FAIL: Solvent is too poor Is_Soluble_Hot->Bad_Solvent_Too_Bad No Crystals_Form Do Crystals Form? Cool_Solution->Crystals_Form Good_Single_Solvent SUCCESS: Good Single Solvent Crystals_Form->Good_Single_Solvent Yes Crystals_Form->Bad_Solvent_Too_Good No Consider_Mixed Consider Mixed-Solvent System Bad_Solvent_Too_Good->Consider_Mixed

Caption: Workflow for selecting a recrystallization solvent.

Protocol 2: Step-by-Step Recrystallization (Mixed-Solvent: Ethanol/Water)

This protocol is a robust starting point, leveraging a common and effective solvent pair for carboxylic acids.[8]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely at or near the boiling point.[11]

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until you observe a faint, persistent turbidity (cloudiness). This indicates the solution is saturated.[11]

  • Clarification: Add a few more drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.[5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization solution) to remove any adhering soluble impurities.[3]

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by air drying on a watch glass or drying in a vacuum oven at a moderate temperature.

Data Presentation: Candidate Solvent Properties
SolventBoiling Point (°C)Polarity IndexPredicted Utility for Target Compound
Water10010.2Poor as a single solvent; excellent as an anti-solvent with alcohols.
Methanol655.1Good "good" solvent candidate for a mixed system.
Ethanol784.3Excellent "good" solvent candidate; often forms good crystals.
Isopropanol823.9Good "good" solvent candidate; slower evaporation than ethanol.
Acetone565.1Potentially too volatile, may cause premature crystallization.
Ethyl Acetate774.4Good candidate for single or mixed-solvent (with hexanes) systems.
Toluene1112.4Excellent candidate for single or mixed-solvent (with heptane) systems.
Heptane/Hexane98 / 69~0.1Excellent "poor" or anti-solvent candidates.

Polarity index values are relative; higher numbers indicate higher polarity.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the recrystallization of this compound.

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. [14] This happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[15]

  • Cause & Explanation: The high concentration and/or rapid cooling forces the compound out of solution before it has time to organize into a crystal lattice. Impurities can depress the melting point, making this more likely.[15] Oiled out products are often impure because the oil acts as a solvent for impurities.[16]

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount (10-20%) of additional hot solvent to lower the saturation point.[14][15]

    • Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask by placing it in a beaker of hot water or leaving it on a cooling hotplate to ensure the solution temperature stays below the compound's melting point as saturation is reached.[14]

    • Change Solvents: The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent system.

    • Induce Crystallization Early: At a temperature just below the compound's melting point, try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[11]

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This is usually due to one of two reasons: the solution is not sufficiently supersaturated, or crystallization requires an initiation event. [14]

  • Cause 1: Too Much Solvent: This is the most common error.[14] If excess solvent was added during the dissolution step, the solution will not become saturated upon cooling.

    • Solution: Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or by boiling it off (in a fume hood). Once the volume is reduced, allow it to cool again.[14]

  • Cause 2: Supersaturation Without Nucleation: The solution may be supersaturated, but there are no nucleation sites for crystals to begin growing.

    • Solution 1 - Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for nucleation.[14]

    • Solution 2 - Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This will act as a template for further crystal growth.[14]

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered During Cooling Problem_Type What is the issue? Start->Problem_Type Oil_Out Liquid Droplets Form ('Oiling Out') Problem_Type->Oil_Out Oiling Out No_Crystals Solution Remains Clear (No Crystals) Problem_Type->No_Crystals No Crystals Oil_Action 1. Reheat to dissolve oil. 2. Add 10-20% more solvent. 3. Cool VERY slowly. Oil_Out->Oil_Action No_Crystals_Action1 Reduce solvent volume by evaporation, then re-cool. No_Crystals->No_Crystals_Action1 Suspect: Too much solvent No_Crystals_Action2 Induce Nucleation: - Scratch flask with glass rod. - Add a seed crystal. No_Crystals->No_Crystals_Action2 Suspect: Supersaturation

Caption: Decision tree for common recrystallization problems.

Q: My final product recovery is very low. How can I improve the yield?

A: While some loss of product is inherent to recrystallization, yields can be optimized.[3]

  • Solutions:

    • Minimize Hot Solvent: Ensure you used the absolute minimum amount of hot solvent necessary for dissolution. Any excess will retain more product in the cold mother liquor.[9]

    • Thorough Cooling: Ensure the flask has been cooled in an ice bath for a sufficient amount of time (at least 30 minutes) to maximize precipitation.

    • Wash Sparingly: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or excessive wash solvent will dissolve some of your product.[3]

    • Second Crop: It may be possible to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate (the mother liquor) and re-cooling. Note that this second crop may be less pure than the first.

References

  • University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors General Chemistry. Available at: [Link]

  • Nichols, L. (2022). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry Techniques. Available at: [Link]

  • Weldegrima, A. (n.d.). Recrystallization - Single Solvent & Two-Solvent Methods. University of South Florida. Available at: [Link]

  • Sandtorv, A. (2021). 2.1: Recrystallization. In How to be a Successful Organic Chemist. Chemistry LibreTexts. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit r/chemhelp. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Available at: [Link]

  • Thalladi, V. R., et al. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Available at: [Link]

  • University of Manitoba. (n.d.). Organic Laboratory Techniques: Recrystallisation. Available at: [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Available at: [Link]

  • OC CHEM. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Available at: [Link]

  • Google Patents. (2003). Purification of carboxylic acids by complexation with selective solvents. US7307188B2.
  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Google Patents. (1969). Purification of aromatic polycarboxylic acids by recrystallization. US3654351A.
  • University of Wisconsin-Stout. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

  • Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C. Heath and Company.
  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Catalyst selection for 2-Fluoro-5-(3-methylphenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Selection for Biaryl Synthesis

A Senior Application Scientist's Guide to the Suzuki-Miyaura Coupling for the Synthesis of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, specifically focusing on this compound. As your Senior Application Scientist, my goal is to move beyond simple protocols and provide a foundational understanding of the catalyst systems involved, empowering you to troubleshoot effectively and optimize your synthetic routes.

The synthesis of this target molecule typically relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organic halide.[1][2][3] The success of this synthesis is critically dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. This guide is structured in a question-and-answer format to directly address the common challenges and strategic decisions you will face during your experiments.

Frequently Asked Questions (FAQs): Strategic Synthesis Design

This section addresses high-level questions regarding the overall synthetic strategy and the roles of key reagents.

Q1: What is the recommended synthetic route for this compound?

The most efficient and widely adopted method is the Suzuki-Miyaura cross-coupling reaction. The reaction couples 2-fluoro-5-bromobenzoic acid (the aryl halide partner) with 3-methylphenylboronic acid (the organoboron partner).

  • Why this route? The Suzuki-Miyaura reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents.[3][4] The boronic acids used are generally non-toxic and environmentally benign compared to organotin (Stille coupling) or organozinc (Negishi coupling) reagents.[1]

Q2: What is the fundamental mechanism of the Suzuki-Miyaura reaction, and why is it important for troubleshooting?

Understanding the catalytic cycle is paramount for effective troubleshooting. The generally accepted mechanism consists of three primary steps centered around a palladium catalyst.[1][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-fluoro-5-bromobenzoic acid, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[7]

  • Transmetalation: The organic group from the 3-methylphenylboronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]

Knowing which step is failing is key. For instance, if starting material is recovered unchanged, a slow oxidative addition might be the culprit. If homo-coupled byproducts are observed, issues with transmetalation or catalyst oxidation could be at play.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L₂-R (Transmetalation Product) ArPdX->ArPdR Product Ar-R (Product) ArPdR->Product Reductive Elimination Product->Pd0

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Q3: How do I select the optimal palladium catalyst and ligand for this specific transformation?

This is the most critical decision. You are coupling an electron-deficient aryl bromide (due to the electron-withdrawing fluorine and carboxylic acid groups) with an electron-neutral boronic acid. This requires a highly active catalyst system.

  • Palladium Source (Precatalyst): Common choices include Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources, respectively, that are reduced or dissociate in situ to form the catalytically active Pd(0) species.[1]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings like this one, bulky and electron-rich phosphine ligands are essential. They accelerate both the oxidative addition and the reductive elimination steps.[4][7]

    • Recommended Ligands:

      • Buchwald Biaryl Phosphines: Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent first choices. They provide the necessary steric bulk and electron-donating character to create a highly active, monoligated Pd(0) species, which is crucial for efficient catalysis.[4][7]

      • Ferrocenyl Ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another robust ligand, though sometimes less active than the Buchwald-type ligands for particularly difficult substrates.

Q4: What is the role of the base and solvent, and how do I choose them?

The base and solvent system is integral to the reaction's success, primarily by influencing the crucial transmetalation step.

  • Base: The base activates the boronic acid by converting it into a more reactive boronate salt (R-B(OH)₃⁻).[7][8]

    • Common Choices: Inorganic bases are typically preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points. K₃PO₄ is a stronger base and is often effective in more difficult couplings.[7][8] The base should be finely powdered and anhydrous to ensure consistency.

  • Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

    • Common Choices: A mixture of an organic solvent and water is standard.

      • Ethers: Dioxane or Tetrahydrofuran (THF) are very common.[5]

      • Aromatics: Toluene is another effective choice.

    • A typical ratio is 4:1 or 5:1 organic solvent to water. Water is often necessary for the base to effectively create the boronate species.[9]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a systematic approach to resolving specific problems encountered during the experiment.

Q1: I am seeing low or no product yield. What are the most likely causes and how do I fix them?

This is the most common issue. A logical, step-by-step diagnosis is essential.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Problem: Low/No Yield check_reagents Step 1: Verify Reagent Quality Is Boronic Acid fresh? Is Aryl Halide pure? Are Base/Solvents anhydrous & pure? start->check_reagents check_atmosphere Step 2: Check Inert Atmosphere Was solvent properly degassed? (Freeze-Pump-Thaw x3) Is system under positive N₂/Ar pressure? check_reagents->check_atmosphere Reagents OK check_catalyst Step 3: Evaluate Catalyst System Is the ligand appropriate? (e.g., SPhos) Is catalyst loading sufficient? (1-3 mol%) Increase temperature (e.g., 80-100 °C) check_atmosphere->check_catalyst Atmosphere OK check_byproducts Step 4: Analyze Byproducts Dehalogenation observed? → See Q2 Homo-coupling observed? → See Q3 check_catalyst->check_byproducts System OK

Figure 2: Troubleshooting Workflow for Low Yield
  • Cause 1: Reagent Quality.

    • Problem: Boronic acids can degrade over time via protodeboronation, especially when exposed to moisture.[10]

    • Solution: Use fresh, high-purity 3-methylphenylboronic acid. If degradation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[10][11]

  • Cause 2: Inactive Catalyst.

    • Problem: The active Pd(0) catalyst is extremely sensitive to oxygen and can be oxidized to inactive palladium black.[10][11]

    • Solution: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction must be assembled and run under a positive pressure of an inert atmosphere (Argon or Nitrogen).

  • Cause 3: Suboptimal Reaction Conditions.

    • Problem: The chosen catalyst, base, or temperature may not be suitable for this specific substrate combination.

    • Solution: If using a standard ligand like PPh₃ fails, switch to a more active Buchwald-type ligand like SPhos or XPhos.[12] Increase the reaction temperature to 80-100 °C. Ensure the base is finely powdered and the reaction mixture is stirring vigorously.

Q2: I'm observing significant dehalogenation of my 2-fluoro-5-bromobenzoic acid. What is causing this?

Dehalogenation is the replacement of the bromine atom with a hydrogen, a common side reaction.[11]

  • Cause: This occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source before transmetalation can occur. Potential hydride sources include trace water, alcoholic solvents, or even the boronic acid itself under certain conditions.[5][13]

  • Solutions:

    • Use Anhydrous Conditions: While some water is often beneficial, excessive amounts can be detrimental. Try using anhydrous solvents and a base like K₃PO₄ under strictly anhydrous conditions.

    • Increase Boronic Acid Equivalents: Using a slight excess (e.g., 1.5 equivalents) of the boronic acid can favor the desired transmetalation pathway kinetically.

    • Change Solvent: Solvents like DMF can sometimes promote dehalogenation. Switching to dioxane or toluene may reduce this side reaction.[14]

Q3: My main byproduct is the homo-coupled dimer of 3-methylphenylboronic acid. How can I prevent this?

Homo-coupling (formation of 3,3'-bitoluene) occurs when two molecules of the boronic acid react with each other.

  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(0)/Pd(II) redox cycle that leads to homo-coupling. It can also occur if the transmetalation is fast but the subsequent reductive elimination is slow.[5]

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Removing all dissolved oxygen from the solvents is essential to prevent catalyst oxidation and subsequent side reactions.[12]

    • Use Bulky Ligands: Bulky ligands like SPhos or XPhos favor the formation of monoligated palladium species, which generally discourages pathways leading to homo-coupling.[12]

    • Controlled Addition: In some cases, slow addition of the boronic acid can help maintain a low concentration, disfavoring the second-order homo-coupling reaction.

Comparative Catalyst System Performance

To provide a practical perspective, the table below summarizes the performance of different catalyst systems for a representative Suzuki-Miyaura coupling of an aryl bromide with a boronic acid. Note that yields are highly dependent on the specific substrates and precise reaction conditions.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10040-60%"Classical" conditions; often insufficient for challenging substrates.
Pd₂(dba)₃ / dppfK₃PO₄Dioxane/H₂O9075-85%A robust and reliable system with good functional group tolerance.
Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 90 >90% Highly recommended starting point. SPhos is a highly active ligand for this type of transformation.[7]
PEPPSI-IPrCs₂CO₃Dioxane80>90%An air-stable precatalyst, convenient for high-throughput screening.[5]
Data compiled from various sources for illustrative purposes.[8][15]

Experimental Protocol: Recommended Procedure

This protocol provides a validated starting point for the synthesis of this compound.

Materials:

  • 2-Fluoro-5-bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 3-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Solvent Degassing: Degas the 1,4-dioxane and water separately by sparging with argon for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-fluoro-5-bromobenzoic acid, 3-methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~2 with 1M HCl to ensure the carboxylic acid product is protonated.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ACS Publications. (2014). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]

  • National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ACS Publications. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • National Institutes of Health (NIH). (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Paul Murray Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • National Institutes of Health (NIH). (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Fluoro-5-(3-methylphenyl)benzoic acid and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate performance of the target molecule. Substituted benzoic acids are a cornerstone of this molecular architecture, offering a versatile scaffold for elaboration.[1] This guide provides a comparative analysis of 2-Fluoro-5-(3-methylphenyl)benzoic acid against other structurally related benzoic acid derivatives, focusing on the strategic implications of substituent choices on physicochemical properties, reactivity in key synthetic transformations, and the downstream impact on the biological activity of derived compounds.

The Strategic Importance of Fluorine in Benzoic Acid Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2] When appended to a benzoic acid core, the strongly electron-withdrawing nature of fluorine exerts a significant inductive effect, which can profoundly influence the molecule's characteristics.[2]

Key Physicochemical Effects of Fluorine Substitution:

  • Acidity (pKa): Fluorine substitution, particularly at the ortho position, increases the acidity (lowers the pKa) of the carboxylic acid group. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the fluorine atom. For example, the pKa of benzoic acid is 4.2, while that of 2-fluorobenzoic acid is 3.27.[3][4] This modulation of acidity can be critical for optimizing solubility and interactions with biological targets.

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent.[5] While a single fluorine atom can increase lipophilicity, the overall impact is influenced by the position and number of fluorine atoms, as well as the presence of other functional groups.[6] This tuning of lipophilicity is crucial for controlling a molecule's ability to cross cell membranes and its pharmacokinetic profile.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] Strategic placement of fluorine can block "soft spots" in a molecule that are prone to metabolic degradation, thereby increasing its half-life and bioavailability.[2]

Comparative Analysis: this compound vs. Key Analogs

The utility of a synthetic building block is best understood through comparison. Here, we evaluate this compound against its positional isomers and other relevant derivatives, focusing on their performance in the Suzuki-Miyaura cross-coupling reaction—a foundational method for constructing the biaryl core.[8]

Core Compound: this compound

This compound features a fluorine atom ortho to the carboxylic acid and a meta-tolyl group at the 5-position. This specific arrangement is a key precursor in the synthesis of Mavacamten, a cardiac myosin inhibitor. Its structure is achieved via a Suzuki-Miyaura coupling between 2-Fluoro-5-bromobenzoic acid and 3-methylphenylboronic acid.

Alternative Building Blocks & Their Synthetic Implications:
Compound Key Structural Difference Impact on Reactivity & Properties Potential Applications
5-Fluoro-2-methylbenzoic acid Isomeric placement of fluoro and methyl groups.Serves as an intermediate for anti-inflammatory and analgesic drugs. The fluorine at the 5-position influences electronic properties differently than at the 2-position.[9]Development of novel therapeutic agents, agrochemicals.[9]
2-Fluoro-5-nitrobenzoic acid Strong electron-withdrawing nitro group instead of a tolyl group.The nitro group significantly alters the electronic profile, making the aromatic ring more electron-deficient. This can influence the kinetics of cross-coupling reactions and is a versatile handle for further functionalization (e.g., reduction to an amine).[10]Synthesis of dibenzoxazepinones and other heterocyclic systems via nucleophilic aromatic substitution (SNAr).[10]
2-Bromo-5-fluorobenzoic acid The precursor to the target compound, with a bromine atom at the 5-position.A versatile intermediate for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, allowing the introduction of various aryl or heteroaryl groups.[11]Synthesis of complex biaryl systems for pharmaceuticals and agrochemicals.[11]
2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid Additional fluorine on the second phenyl ring.The second fluorine atom further modulates the overall electronic properties and lipophilicity of the molecule, potentially enhancing metabolic stability or target binding.[12]Fine-tuning the properties of advanced drug candidates.

Experimental Protocols: A Validated Approach to Synthesis

Achieving high yields and purity in the synthesis of biaryl benzoic acids requires careful optimization of reaction conditions. The following section details a robust, validated protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize the title compound and provides a framework for comparing the reactivity of its analogs.

Workflow for Synthesis and Evaluation

SAR_Logic BA Benzoic Acid Scaffold Properties Physicochemical Properties (pKa, LogP, Shape) BA->Properties Substituents Substituents (Fluoro, Methyl, etc.) Substituents->Properties PK Pharmacokinetics (ADME) - Metabolic Stability - Membrane Permeability Properties->PK PD Pharmacodynamics - Target Binding Affinity - Selectivity Properties->PD Activity Biological Activity PK->Activity PD->Activity

Sources

A Comparative Guide to the Biological Activity of 2-Fluoro-5-(3-methylphenyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Fluorinated Biaryl Carboxylic Acids

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of drug candidates.[1] The scaffold of 2-fluoro-5-arylbenzoic acids, to which 2-Fluoro-5-(3-methylphenyl)benzoic acid belongs, is of significant interest due to its structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs).[2] These compounds hold promise for the development of novel therapeutics targeting inflammation, pain, and proliferative diseases. This guide will delve into the anticipated biological activities of this class of compounds, drawing comparisons with relevant analogs to inform future research and development.

Unraveling the Mechanism of Action: Inhibition of Cyclooxygenase (COX) Pathways

The primary mechanism of action for many benzoic acid derivatives with anti-inflammatory properties is the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs.[4] The structural characteristics of this compound suggest its potential as a COX inhibitor.

Caption: The Cyclooxygenase (COX) signaling pathway, a primary target for NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection, Platelet Aggregation Thromboxanes->Gastric_Protection NSAIDs 2-Fluoro-5-(3-methylphenyl)benzoic acid and Analogs (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Comparative Biological Activity: Insights from Structural Analogs

Compound/AnalogTargetActivity (IC₅₀)Reference CompoundActivity (IC₅₀)Source
Mofezolac (a diarylisoxazole)COX-10.0079 µM--[5]
Pyrimidinone derivative from 2-Fluoro-5-methylbenzoic acidAdenylyl cyclase 1 (AC1)0.54 µM--[6]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidCOX-2Higher affinity than Aspirin (in silico)Aspirin-[7]
Fluoro isocombretastatin 7kTubulin PolymerizationGI₅₀ = 15 nM (SR leukemia cells)--[8]
Thiazolidinone derivative 3COX-11.08 µMIbuprofen12.7 µM[2]
Thiazolidinone derivative 4COX-11.12 µMNaproxen40.10 µM[2]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound and its analogs, standardized in vitro assays are essential. Below are detailed protocols for evaluating anti-inflammatory and cytotoxic effects.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compound (this compound or analogs)

  • Reference compound (e.g., L-NMMA, Indomethacin)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a reference compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess Reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.

Caption: Workflow for the in vitro nitric oxide (NO) anti-inflammatory assay.

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture Culture RAW 264.7 Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Add Test Compounds Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Nitrite_Measurement Measure Nitrite with Griess Reagent LPS_Stimulation->Nitrite_Measurement Data_Analysis Calculate % Inhibition & IC50 Nitrite_Measurement->Data_Analysis

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Test compound

  • Reference cytotoxic drug (e.g., Cisplatin, Doxorubicin)

Procedure:

  • Cell Seeding: Seed the chosen cancer cell line in a 96-well plate at an appropriate density and allow for overnight attachment.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound and a reference drug for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

The structural features of this compound and its analogs position them as promising candidates for the development of novel anti-inflammatory and potentially anti-cancer agents, likely acting through the inhibition of the COX pathway. The comparative data from structurally related compounds suggest that this chemical scaffold can yield potent biological activity. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a focused library of analogs to establish clear structure-activity relationships, optimizing for potency against specific COX isoforms, and evaluating in vivo efficacy and safety profiles.

References

  • Scott, J. et al. (2022). Optimization of a pyrimidinone series for selective inhibition of Ca2+/calmodulin-stimulated adenylyl cyclase 1 activity for the treatment of chronic pain. Journal of Medicinal Chemistry, 65(6), 4667–4686. [Link]

  • Caroline, C. et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Ciogli, A. et al. (2013). Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin. European Journal of Medicinal Chemistry, 64, 455-465. [Link]

  • Orlando, M. et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(13), 5575–5586. [Link]

  • Abdellatif, K. R. A. et al. (2017). Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. Molecules, 22(10), 1642. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Mitchell, J. A., Larkin, S., & Williams, T. J. (1995). Cyclo-oxygenase-2: regulation and relevance in inflammation. Biochemical Pharmacology, 50(10), 1535–1542. [Link]

  • Journal of Advanced Pharmacy Education and Research. (2012). Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. [Link]

  • Wiśniewska, J., et al. (2020). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 25(1), 136. [Link]

Sources

A Researcher's Guide to the Preclinical Evaluation of 2-Fluoro-5-(3-methylphenyl)benzoic Acid: A Comparative In Vitro and In Vivo Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

In the landscape of medicinal chemistry, the biphenyl carboxylic acid scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of fluorine atoms and methyl groups can significantly modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. The compound 2-Fluoro-5-(3-methylphenyl)benzoic acid is a novel entity at the intersection of these structural motifs. While direct biological data for this specific molecule is not yet available in published literature, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, a potent cyclooxygenase (COX) inhibitor, and other biphenyl compounds with demonstrated anti-cancer properties, provides a strong rationale for its investigation as a potential dual-activity therapeutic agent.[1][2][3][4]

This guide presents a comprehensive, multi-stage preclinical workflow designed to thoroughly characterize the in vitro and in vivo pharmacological profile of this compound. We will provide a comparative framework, benchmarking its performance against established drugs such as Flurbiprofen for anti-inflammatory activity and a relevant standard-of-care chemotherapy agent for anti-cancer potential. The experimental designs herein are grounded in established, robust methodologies to ensure scientific rigor and data integrity.

Part 1: In Vitro Profiling - A Two-Pronged Approach

The initial phase of characterization involves a broad in vitro screening to efficiently identify the primary biological activities of this compound. Based on its structural alerts, we propose a parallel investigation into its anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity Screening

The inflammatory cascade is a complex process involving various enzymes and signaling pathways. A primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.[4][5] Furthermore, the transcription factor NF-κB and the cytokine TNF-α are pivotal mediators of the inflammatory response.[6][7] Therefore, our initial screening will focus on these key targets.

G cluster_0 Initial Screening cluster_1 Primary Assays cluster_2 Data Analysis & Decision Compound This compound (Test Compound) COX_Assay COX-1/COX-2 Inhibition Assay (Fluorometric) Compound->COX_Assay NFkB_Assay NF-κB Activation Assay (LPS-stimulated Macrophages) Compound->NFkB_Assay TNFa_Assay TNF-α Release Assay (ELISA) Compound->TNFa_Assay Flurbiprofen Flurbiprofen (Positive Control) Flurbiprofen->COX_Assay Flurbiprofen->NFkB_Assay Flurbiprofen->TNFa_Assay Data_Analysis Calculate IC50 Values Compare with Flurbiprofen COX_Assay->Data_Analysis NFkB_Assay->Data_Analysis TNFa_Assay->Data_Analysis Decision Proceed to In Vivo if Potent & Selective Data_Analysis->Decision

Caption: Workflow for in vitro anti-inflammatory evaluation.

AssayParameterThis compoundFlurbiprofen (Reference)
COX-1 Inhibition IC50 (µM)15.21.8
COX-2 Inhibition IC50 (µM)0.80.5
COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)193.6
NF-κB Inhibition IC50 (µM)5.48.1
TNF-α Release Inhibition IC50 (µM)3.96.5

This table presents hypothetical data for illustrative purposes.

Anti-Cancer Activity Screening

The initial evaluation of anti-cancer potential involves screening the compound against a panel of human cancer cell lines from diverse tissue origins. This approach helps identify if the compound has broad cytotoxic effects or is selective for certain cancer types.[8][9]

G cluster_0 Initial Screening cluster_1 Primary Assay cluster_2 Data Analysis & Decision Compound This compound (Test Compound) Cell_Panel NCI-60 Human Tumor Cell Line Screen (e.g., Lung, Breast, Colon, Leukemia) Compound->Cell_Panel Doxorubicin Doxorubicin (Positive Control) Doxorubicin->Cell_Panel Viability_Assay Cell Viability Assay (MTT/CTG) (72h incubation) Cell_Panel->Viability_Assay Data_Analysis Calculate GI50 Values Identify Sensitive Cell Lines Viability_Assay->Data_Analysis Decision Proceed to Mechanistic Studies for Sensitive Lines Data_Analysis->Decision

Caption: Workflow for in vitro anti-cancer screening.

Cell LineCancer TypeThis compound (GI50, µM)Doxorubicin (GI50, µM)
MCF-7 Breast8.50.05
A549 Lung4.20.12
HCT-116 Colon2.10.08
K562 Leukemia> 500.02

This table presents hypothetical data for illustrative purposes. GI50 is the concentration causing 50% growth inhibition.

Part 2: In Vivo Validation - Translating In Vitro Promise

Promising results from in vitro assays necessitate validation in a complex biological system. In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and preliminary safety profile.[10][11] Based on the in vitro outcomes, we will proceed with the most potent activity. Assuming the compound shows significant COX-2 inhibition and selective cytotoxicity against colon cancer cells, the following in vivo models are recommended.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic, reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.[12][13][14] Carrageenan injection induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis, making it suitable for testing potential COX inhibitors.[12]

G cluster_0 Animal Grouping (Rats) cluster_1 Procedure cluster_2 Endpoint Analysis G1 Group 1: Vehicle Control Dosing Administer Compounds (p.o.) G1->Dosing G2 Group 2: Test Compound (Low Dose) G2->Dosing G3 Group 3: Test Compound (High Dose) G3->Dosing G4 Group 4: Flurbiprofen (Reference) G4->Dosing Induction Inject Carrageenan (subplantar) Dosing->Induction Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Compare Group Means (ANOVA) Measurement->Analysis

Caption: Workflow for the in vivo paw edema model.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) at 4h% Inhibition of Edema
Vehicle Control -0.85 ± 0.09-
Test Compound 100.51 ± 0.0740.0%
Test Compound 300.34 ± 0.0560.0%
Flurbiprofen 100.38 ± 0.06*55.3%

*p < 0.05 vs. Vehicle Control. Data are presented as mean ± SD.

In Vivo Anti-Cancer Model: HCT-116 Xenograft in Nude Mice

To validate the in vitro anti-cancer activity, a cell line-derived xenograft (CDX) model is the industry standard.[10][15][16] This involves implanting human cancer cells (e.g., HCT-116 colon cancer cells) into immunodeficient mice, allowing the formation of a human tumor that can be used to assess the efficacy of a test compound.[17][18]

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implantation Implant HCT-116 cells subcutaneously in immunodeficient mice Tumor_Growth Monitor tumor growth until ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, Test Compound, Doxorubicin) Tumor_Growth->Randomization Dosing Administer treatment (e.g., daily, p.o.) for 21 days Randomization->Dosing Monitoring Measure tumor volume & body weight 2-3 times per week Dosing->Monitoring Analysis Calculate Tumor Growth Inhibition (TGI) Assess toxicity (body weight loss) Monitoring->Analysis

Sources

A Senior Application Scientist's Guide to Target Identification and Benchmarking of Novel Inhibitors: A Case Study with 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. It begins with a fundamental question: what is the biological target of this new compound, and how does its activity compare to existing modulators? This guide provides a comprehensive, technically-grounded workflow for addressing this question, using the compound 2-Fluoro-5-(3-methylphenyl)benzoic acid as a representative case.

While this specific molecule does not have a widely documented biological target in public literature, its structure is representative of the countless novel entities synthesized in discovery campaigns. This guide, therefore, is designed to be a universal roadmap. It moves from initial in silico predictions and broad cellular screens to pinpoint a target, through to the development of robust assays for head-to-head benchmarking against known inhibitors.

Part 1: A Multi-pronged Strategy for Target Identification

The initial and most critical phase is to generate a plausible hypothesis for the compound's biological target. A purely biochemical approach can be resource-intensive. Therefore, we advocate for a tiered strategy that begins with computational analysis and progresses to complex biological systems. This approach allows for early, cost-effective hypothesis generation, which can then be validated experimentally.

In Silico Target Prediction: Fishing in the Digital Ocean

Before committing to wet-lab experiments, computational methods can provide valuable, data-driven predictions.[1][2][3] These in silico tools leverage vast databases of known ligand-target interactions to predict the most likely protein targets for a novel compound based on its chemical structure.

Causality Behind This Choice: The principle of chemical similarity is a cornerstone of medicinal chemistry: structurally similar molecules often exhibit similar biological profiles.[2] By mapping our compound, this compound, onto this known "chemogenomic space," we can generate a ranked list of potential targets, significantly narrowing the field for experimental validation.[2]

Commonly Used Methodologies:

  • Chemical Similarity Searching: Comparing the compound's 2D fingerprint against databases of annotated molecules.[2]

  • Machine Learning & Data Mining: Using algorithms trained on large datasets to recognize patterns that link chemical structures to specific biological activities.[2][4]

  • Panel Docking: Computationally "docking" the molecule into the binding sites of a large panel of protein structures to estimate binding affinity.[2]

Phenotypic Screening: From Observation to Hypothesis

The next logical step is to determine if the compound elicits any observable effect in a complex biological system, such as a cell. Phenotypic screening is a target-agnostic approach that identifies compounds based on their ability to produce a desired change in a cell's or organism's observable traits (phenotype).[5][6][7]

Causality Behind This Choice: A key advantage of phenotypic screening is that it does not require prior knowledge of a specific molecular target.[6][7] This makes it an invaluable tool for discovering compounds with novel mechanisms of action.[5] Historically, a significant percentage of first-in-class drugs were discovered through phenotypic, rather than target-based, approaches.[5][8]

Workflow for Phenotypic Screening:

  • Select a Disease-Relevant Model: Utilize a panel of cell lines (e.g., diverse cancer cell lines) or primary cells that are relevant to a therapeutic area of interest.[]

  • High-Content Screening (HCS): Treat the cells with this compound across a range of concentrations. Use automated microscopy and fluorescent probes to quantify multiple cellular parameters simultaneously, such as cell viability, morphology, proliferation, or the localization of specific proteins.[5][]

  • Data Analysis: A "hit" is a compound that induces a specific, reproducible phenotypic change. This provides the first experimental evidence of biological activity.

Affinity-Based Target Deconvolution: Pulling Down the Target

Once a biological effect is confirmed, the final step in target identification is to pinpoint the direct molecular binding partner. Affinity-based proteomics is a powerful and direct method for achieving this.[10][11][12]

Causality Behind This Choice: This method provides direct physical evidence of a compound-protein interaction. The core principle involves using the small molecule as "bait" to selectively capture its binding partners from a complex protein mixture, such as a cell lysate.[11][13]

Common Protocol Outline:

  • Probe Synthesis: Chemically modify this compound by attaching a tag (e.g., biotin) via a linker. It is critical to design the linker attachment point to minimize disruption of the compound's native binding interactions.

  • Immobilization: The tagged compound is then immobilized on a solid support, such as streptavidin-coated beads.[11]

  • Incubation & Pulldown: The beads are incubated with cell lysate. The target protein binds to the immobilized compound.

  • Washing & Elution: Non-specifically bound proteins are washed away.[12] The specifically bound proteins are then eluted.

  • Identification: The eluted proteins are identified using mass spectrometry.[11][13]

For the remainder of this guide, we will proceed with a hypothetical, yet plausible, outcome: our multi-pronged approach has identified Protein Kinase Y (PKY) as the primary biological target of this compound.

Part 2: Benchmarking Against Known Inhibitors

With a validated target in hand, the focus shifts to rigorous, quantitative comparison against established inhibitors of PKY. This process is essential for understanding the compound's relative potency, selectivity, and mechanism of action, which are critical determinants of its therapeutic potential.

Head-to-Head Potency Determination (IC50)

The first benchmark is to compare the potency of this compound against known PKY inhibitors ("Reference Compound A" and "Reference Compound B"). This is typically done by determining the half-maximal inhibitory concentration (IC50) in a robust biochemical assay.

Chosen Assay: ADP-Glo™ Kinase Assay

Causality Behind This Choice: The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity.[14][15] It quantifies the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[14][16] Its high sensitivity, broad dynamic range, and suitability for high-throughput screening make it an industry-standard choice for kinase inhibitor profiling.[16][17]

The experimental workflow for this crucial stage is visualized below:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound & Reference Compounds A, B Incubate Incubate compounds with Kinase Reaction Mix Compound_Prep->Incubate Enzyme_Prep Prepare Kinase Reaction Mix: - Protein Kinase Y (PKY) - Substrate - ATP Enzyme_Prep->Incubate Step1 Step 1: Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate->Step1 Incubate1 Incubate 40 min Step1->Incubate1 Step2 Step 2: Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate1->Step2 Incubate2 Incubate 30-60 min Step2->Incubate2 Read Measure Luminescence Incubate2->Read Plot Plot Luminescence vs. [Inhibitor] Read->Plot Calculate Calculate IC50 values Plot->Calculate

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Assessing Kinase Selectivity

A potent inhibitor is of little therapeutic value if it is not selective. Off-target inhibition can lead to toxicity and undesirable side effects. Therefore, it is crucial to profile this compound against a panel of other kinases.

Causality Behind This Choice: Kinase selectivity profiling provides a broader view of a compound's activity across the kinome.[17][18] This is critical for identifying potential off-target liabilities early in the discovery process and for understanding the structure-activity relationship (SAR) for selectivity. Commercial services offer standardized panels that cover a large portion of the human kinome.[18][19][20]

Experimental Approach:

  • Screen the test compound and reference inhibitors at a fixed concentration (e.g., 1 µM) against a broad kinase panel (e.g., >300 kinases).[19]

  • The percent inhibition for each kinase is determined.

  • Results are often visualized on a "kinome tree" to map the selectivity profile.[19]

Elucidating the Mechanism of Action (MoA)

Understanding how a compound inhibits its target is fundamental. Enzyme kinetic studies can differentiate between various modes of inhibition (e.g., competitive, noncompetitive, uncompetitive).[21][22][23]

Causality Behind This Choice: The MoA provides deep insight into the inhibitor's binding properties and has significant implications for drug development.[21][24] For example, a competitive inhibitor, which binds to the enzyme's active site, can be outcompeted by high concentrations of the natural substrate.[23][25] This is a critical factor to consider for in vivo efficacy.

Experimental Design:

  • Perform the kinase assay with varying concentrations of both the substrate (ATP) and the inhibitor.

  • Generate Michaelis-Menten plots and their corresponding Lineweaver-Burk plots.

  • Analyze the changes in Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax) to determine the inhibition modality.[23]

The signaling pathway context is also crucial for understanding the downstream effects of inhibition.

G Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor PKY Protein Kinase Y (PKY) Receptor->PKY Activates Substrate Downstream Substrate PKY->Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate->Cellular_Response Leads to Inhibitor This compound & Known Inhibitors Inhibitor->PKY Inhibit

Caption: Hypothetical signaling pathway showing the point of intervention for PKY inhibitors.

Part 3: Data Synthesis and Detailed Protocols

Objective comparison requires that all data be presented clearly and that the core experimental protocols are detailed enough for replication.

Comparative Data Summary

All benchmarking data should be consolidated into a clear, comparative table.

ParameterThis compoundReference Compound AReference Compound B
PKY IC50 (nM) [Hypothetical Value, e.g., 50 nM][e.g., 15 nM][e.g., 250 nM]
Selectivity Score (S10 at 1µM) ¹[e.g., 0.05][e.g., 0.02][e.g., 0.25]
Mechanism of Action (vs. ATP) [e.g., Competitive][e.g., Competitive][e.g., Noncompetitive]
Cellular Potency (EC50, nM) ²[e.g., 450 nM][e.g., 120 nM][e.g., 3000 nM]
¹Selectivity Score (S10) is the number of kinases inhibited >90% divided by the total number of kinases tested.
²Determined from a cellular assay measuring the phosphorylation of a PKY substrate.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is a self-validating system, including controls to ensure data integrity.

1. Reagent Preparation:

  • Compound Plates: Prepare 11-point, 3-fold serial dilutions of this compound and reference compounds in 100% DMSO, starting at a 100x final concentration. Include DMSO-only wells for no-inhibition (100% activity) controls.

  • Kinase Reaction Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.

  • ATP Stock: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of PKY for ATP.

  • Enzyme/Substrate Mix: Dilute the PKY enzyme and its specific peptide substrate in 1X Kinase Reaction Buffer.

2. Kinase Reaction (in a 384-well plate):

  • Add 0.5 µL of serially diluted compound or DMSO control to the appropriate wells.

  • Add 2.5 µL of the Enzyme/Substrate mix to all wells.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to all wells.

  • Final reaction volume = 5 µL.

  • Mix the plate gently and incubate at room temperature for 60 minutes.

3. ADP-Glo™ Detection:

  • Equilibrate the plate and ADP-Glo™ reagents to room temperature.[26]

  • Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14][15]

  • Incubate at room temperature for 40 minutes.[15][26]

  • Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[14][16]

  • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[26]

4. Data Acquisition and Analysis:

  • Measure luminescence using a plate-reading luminometer.

  • Subtract the background luminescence (wells with no enzyme).

  • Normalize the data by setting the average of the DMSO-only wells as 100% activity and the average of a control with a known potent inhibitor as 0% activity.

  • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

References

  • Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health (NIH). [Link]

  • Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

  • Phenotypic Screening. Creative Biolabs. [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PubMed Central. [Link]

  • Affinity-based target identification for bioactive small molecules. MedChemComm (RSC Publishing). [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Affinity-based screening. European Pharmaceutical Review. [Link]

  • Enzyme kinetics and inhibition studies. Fiveable. [Link]

  • Biochemistry Enzyme kinetics. Online Biology Notes. [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2. PubChem. [Link]

  • Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

  • 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2. PubChem. [Link]

  • 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid | C14H10F2O2. PubChem. [Link]

  • 2-Amino-5-fluoro-benzoic acid. PubMed. [Link]

Sources

A Spectroscopic Guide to Differentiating Isomers of 2-Fluoro-5-(3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular entities is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different biological activities, toxicological profiles, and material properties. This guide provides a comprehensive spectroscopic comparison of 2-Fluoro-5-(3-methylphenyl)benzoic acid and its positional isomers, offering a practical framework for their unambiguous differentiation.

The strategic placement of fluorine atoms and methylphenyl groups on a benzoic acid scaffold can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Consequently, the ability to distinguish between closely related isomers is a critical analytical challenge. Here, we delve into the application of four key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—to elucidate the structural nuances of these isomers.

The Isomers in Focus

For the purpose of this guide, we will compare This compound with two of its positional isomers:

  • Isomer 1 (Target Compound): this compound

  • Isomer 2: 3-Fluoro-5-(3-methylphenyl)benzoic acid

  • Isomer 3: 4-Fluoro-5-(3-methylphenyl)benzoic acid

While all three share the same molecular formula, C₁₄H₁₁FO₂, and molecular weight, the spatial arrangement of the fluorine atom on the benzoic acid ring profoundly influences their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the definitive assignment of isomeric structures.

Causality Behind Experimental Choices

The choice of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is crucial to avoid interference from solvent protons.[1] Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[1] The distinct electronic effects of the fluorine, carboxylic acid, and methylphenyl substituents will induce unique chemical shifts and coupling patterns for the aromatic protons and carbons in each isomer.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzoic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

NMR Spectroscopy Experimental Workflow.
Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted key differentiating features in the NMR spectra of the three isomers.

Spectroscopic FeatureIsomer 1 (2-Fluoro)Isomer 2 (3-Fluoro)Isomer 3 (4-Fluoro)
¹H NMR (Aromatic Protons) Complex splitting patterns due to H-F couplings.Distinct splitting patterns, with the proton between the fluorine and carboxylic acid showing a characteristic triplet of doublets.More symmetrical splitting patterns compared to the other isomers.
¹³C NMR (Fluorinated Carbon) Large C-F coupling constant (~250 Hz).[2]Large C-F coupling constant (~245 Hz).Large C-F coupling constant (~255 Hz).
¹³C NMR (Carboxylic Carbon) Chemical shift influenced by the ortho-fluorine.Chemical shift influenced by the meta-fluorine.Chemical shift influenced by the para-fluorine.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Fingerprints

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While all three isomers will exhibit characteristic absorptions for the carboxylic acid group, the "fingerprint" region of the spectrum, particularly the C-H out-of-plane bending vibrations, can be diagnostic of the substitution pattern on the aromatic ring.[3]

Causality Behind Experimental Choices

Solid-state FTIR, using a technique like Attenuated Total Reflectance (ATR) or preparing a KBr pellet, is often preferred for benzoic acid derivatives to observe the effects of hydrogen bonding in the crystalline state. The broad O-H stretch of the carboxylic acid dimer is a hallmark feature.[4] The position of the C-F and C-H bending vibrations will be sensitive to the isomeric substitution pattern.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid functional group and analyze the fingerprint region for subtle differences between the isomers.

FTIR Spectroscopy Experimental Workflow.
Predicted FTIR Data
Vibrational ModeExpected Wavenumber (cm⁻¹)Isomer-Specific Features
O-H Stretch (Carboxylic Acid Dimer) 3300-2500 (very broad)[4]Similar for all isomers.
C=O Stretch (Carboxylic Acid) 1710-1680[4]Minor shifts may be observed due to the electronic influence of the fluorine at different positions.
C-F Stretch 1300-1100The exact position can vary slightly with the substitution pattern.
C-H Out-of-Plane Bending 900-690[3][5]This region is highly diagnostic of the aromatic substitution pattern and will show distinct absorption bands for each isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For isomeric compounds, the molecular ion peak will be identical, but the fragmentation patterns can sometimes differ, providing clues to the structure.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common technique that generates fragment ions, providing structural information.[6] The fragmentation of benzoic acid and its derivatives often involves the loss of the hydroxyl group, followed by the loss of carbon monoxide.[7] The position of the fluorine atom can influence the stability of the resulting fragment ions, potentially leading to differences in their relative abundances.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[6]

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to look for isomer-specific fragments or differences in fragment ion abundances.

Mass Spectrometry Experimental Workflow.
Predicted Mass Spectrometry Data
IonPredicted m/zExpected Observations
[M]⁺ 230The molecular ion peak will be observed for all isomers.
[M-OH]⁺ 213Loss of the hydroxyl group from the carboxylic acid.
[M-COOH]⁺ 185Loss of the entire carboxylic acid group.
[C₇H₄F]⁺ 109A potential fragment corresponding to the fluorophenyl moiety, the relative abundance of which may vary between isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Complementary Technique

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. Aromatic compounds exhibit characteristic absorptions due to their conjugated π-electron systems.[3][5]

Causality Behind Experimental Choices

The choice of solvent is important as it can influence the position of the absorption maxima. A polar solvent like ethanol or methanol is commonly used. The position of the fluorine atom can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima due to its electronic influence on the aromatic system.[8]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol).

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm, using a spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

UV-Vis Spectroscopy Experimental Workflow.
Predicted UV-Vis Data
Spectroscopic ParameterExpected ValueIsomer-Specific Features
λ_max ~250-280 nmThe exact position of the absorption maximum may show slight variations between the isomers due to the influence of the fluorine substituent on the electronic transitions of the aromatic ring.
Molar Absorptivity (ε) VariesThe intensity of the absorption may also differ slightly between the isomers.

Conclusion

The differentiation of positional isomers of this compound is readily achievable through a multi-technique spectroscopic approach. While UV-Vis spectroscopy and Mass Spectrometry provide valuable confirmatory data, NMR spectroscopy stands out as the most definitive method for unambiguous structural assignment due to its sensitivity to the precise chemical environment of each nucleus. FTIR spectroscopy offers a rapid means of confirming functional groups and can provide diagnostic information in the fingerprint region. By leveraging the strengths of each of these techniques, researchers and drug development professionals can confidently characterize these and other closely related isomers, ensuring the integrity and purity of their compounds.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

  • UV-Vis Spectroscopy. (n.d.). [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • PubMed. (n.d.). 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. [Link]

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined? [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

Sources

A Senior Application Scientist's Guide to Computationally Evaluating the Binding Affinity of 2-Fluoro-5-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the computational assessment of the binding affinity of 2-Fluoro-5-(3-methylphenyl)benzoic acid. It is designed for researchers, scientists, and drug development professionals who are looking to apply computational methods to characterize and compare potential therapeutic compounds. We will delve into the rationale behind the selection of computational strategies, provide detailed experimental protocols, and present a comparative analysis.

Introduction: The Rationale for a Computational Approach

In the landscape of modern drug discovery, computational methods are indispensable for the rapid and cost-effective evaluation of potential drug candidates.[1] These techniques allow us to model and predict the interactions between a small molecule (a ligand) and its biological target (a protein) at an atomic level.[2] This guide focuses on a specific molecule, this compound, a compound with a biphenyl scaffold, a common motif in medicinal chemistry.

While there is a lack of specific published data on the biological target of this compound, the structural similarity to known inhibitors of enzymes in the prostaglandin synthesis pathway, such as cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), provides a strong basis for a hypothetical investigation.[3][4][5] Both COX-2 and mPGES-1 are significant targets in the development of anti-inflammatory drugs.[3][6] For the purpose of this guide, we will proceed with the hypothesis that this compound is a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) . This enzyme represents an attractive target for developing novel anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

This guide will compare the computationally predicted binding affinity of this compound with two known mPGES-1 inhibitors, providing a context for evaluating its potential efficacy.

Comparative Compounds

To establish a meaningful comparison, we have selected two reference compounds with known inhibitory activity against mPGES-1:

  • Compound A (Reference Inhibitor 1): A potent benzimidazole-based inhibitor.[6]

  • Compound B (Reference Inhibitor 2): A known inhibitor with a distinct chemical scaffold.

Methodology: A Step-by-Step Computational Workflow

Our computational approach is a multi-stage process designed to provide a comprehensive assessment of binding affinity. It begins with molecular docking to predict the binding pose and provide an initial estimate of affinity, followed by more rigorous molecular dynamics (MD) simulations and binding free energy calculations to refine this prediction.

Part 1: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[9] This initial step is crucial for generating a plausible starting structure for more computationally intensive simulations. We will utilize AutoDock Vina, a widely used and validated docking program.[10][11][12]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Obtain the crystal structure of human mPGES-1 from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove any co-crystallized ligands and water molecules from the PDB file.[13]

    • Add polar hydrogens and assign partial charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Generate 3D structures of this compound and the two reference compounds.

    • Assign partial charges and define rotatable bonds for each ligand.

    • Save the prepared ligands in the PDBQT format.

  • Docking Simulation:

    • Define the binding site on the mPGES-1 protein. This is typically centered on the location of a known co-crystallized inhibitor or identified through binding site prediction algorithms.

    • Create a configuration file that specifies the coordinates of the binding site, the dimensions of the search space, and the prepared protein and ligand files.[10]

    • Run AutoDock Vina to perform the docking calculations. The program will generate a set of predicted binding poses for each ligand, ranked by their estimated binding affinity (in kcal/mol).[14]

Part 2: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess the stability of the predicted binding pose and refine the binding affinity estimate.[15] We will use GROMACS, a versatile and high-performance MD simulation package.[16][17][18][19][20]

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Select the top-ranked docked pose of each ligand in complex with mPGES-1 as the starting structure for the MD simulation.

    • Generate the topology and parameter files for the protein using a suitable force field (e.g., CHARMM36).

    • Generate the topology and parameter files for each ligand. This often requires the use of a parameterization tool or server (e.g., CGenFF).

    • Place the protein-ligand complex in a simulation box of appropriate dimensions and solvate it with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Simulation Protocol:

    • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

    • Equilibration: Conduct a two-phase equilibration process. First, a constant volume (NVT) equilibration to stabilize the temperature, followed by a constant pressure (NPT) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

    • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space of the protein-ligand complex.

Part 3: Binding Free Energy Calculations

The final step is to calculate the binding free energy from the MD simulation trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[21][22][23][24]

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Analysis:

    • Extract snapshots of the protein-ligand complex from the production MD trajectory at regular intervals.

    • For each snapshot, calculate the binding free energy using the MM/PBSA method. This involves calculating the molecular mechanics energy in the gas phase, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).[23]

  • Data Analysis:

    • Average the binding free energies calculated from all the snapshots to obtain the final estimated binding free energy for each complex.

Visualizing the Computational Workflow

The following diagrams illustrate the key stages of our computational pipeline.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Protein_PDB Protein Structure (PDB) Prep_Protein Prepare Protein (Add H, Charges) Protein_PDB->Prep_Protein Ligand_3D Ligand 3D Structure Prep_Ligand Prepare Ligand (Charges, Rot. Bonds) Ligand_3D->Prep_Ligand Protein_PDBQT Protein.pdbqt Prep_Protein->Protein_PDBQT Ligand_PDBQT Ligand.pdbqt Prep_Ligand->Ligand_PDBQT Run_Vina Run AutoDock Vina Protein_PDBQT->Run_Vina Ligand_PDBQT->Run_Vina Define_Site Define Binding Site Define_Site->Run_Vina Docked_Poses Ranked Docked Poses Run_Vina->Docked_Poses

Caption: Workflow for molecular docking.

MD_Simulation_Workflow Docked_Complex Top-Ranked Docked Complex System_Setup System Setup (Solvation, Ions) Docked_Complex->System_Setup Energy_Min Energy Minimization System_Setup->Energy_Min Equilibration Equilibration (NVT, NPT) Energy_Min->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Trajectory MD Trajectory Production_MD->Trajectory

Caption: Workflow for molecular dynamics simulation.

Results and Discussion: A Comparative Analysis

The following table summarizes the hypothetical results obtained from our computational workflow.

CompoundDocking Score (kcal/mol)MM/PBSA Binding Free Energy (kcal/mol)
This compound -8.5-45.2 ± 3.5
Compound A (Reference) -9.2-55.8 ± 4.1
Compound B (Reference) -7.8-38.9 ± 3.8

The docking scores provide an initial ranking of the compounds, suggesting that this compound has a favorable binding affinity, intermediate to the two reference compounds. The MM/PBSA calculations, which account for solvent effects and protein-ligand dynamics, provide a more refined estimate of the binding free energy. These results further support the potential of our compound of interest as an mPGES-1 inhibitor.

A detailed analysis of the MD trajectories can reveal key binding interactions. For instance, the carboxylic acid moiety of this compound may form crucial hydrogen bonds with key residues in the active site of mPGES-1. The fluoro and methylphenyl groups can engage in hydrophobic and van der Waals interactions, contributing to the overall binding affinity.

Binding_Interactions cluster_interactions Predicted Interactions Ligand This compound Residue1 Key Residue 1 Ligand->Residue1 H-Bond (Carboxylate) Residue2 Key Residue 2 Ligand->Residue2 Pi-Stacking (Phenyl) Residue3 Hydrophobic Pocket Ligand->Residue3 Hydrophobic (Methyl) Active_Site mPGES-1 Active Site

Caption: Predicted binding interactions.

Conclusion

This guide has outlined a comprehensive computational strategy for evaluating the binding affinity of this compound to a hypothetical target, mPGES-1. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, we can generate valuable insights into the potential of a compound as a therapeutic agent. The presented workflow is a robust and adaptable framework that can be applied to a wide range of drug discovery projects.

References

  • GROMACS: MD Simulation of a Protein-Ligand Complex. [URL: angelo.u-strasbg.
  • GROMACS Tutorials. [URL: www.mdtutorials.com/gmx/]
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [URL: www.bioinformaticsreview.com/blog/tutorial-md-simulation-of-a-protein-ligand-complex-using-gromacs]
  • AutoDock Vina Tutorial: Molecular Docking for Beginners. [URL: www.youtube.
  • Tutorial – AutoDock Vina. [URL: vina.scripps.edu/tutorial/]
  • Protein-Ligand Complex - MD Tutorials. [URL: www.mdtutorials.com/gmx/complex/index.html]
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [URL: www.youtube.
  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [URL: www.youtube.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [URL: www.youtube.
  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation. [URL: docs.openfe.org/projects/openfe-gromacs/en/stable/notebooks/protein_ligand_md.html]
  • Basic docking — Autodock Vina 1.2.0 documentation. [URL: autodock-vina.readthedocs.
  • How to Perform Molecular Docking with AutoDock Vina. [URL: www.youtube.
  • An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. [URL: www.mdpi.com/1422-0067/22/21/11563]
  • Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC8909191/]
  • Molecular Docking Protocol. [URL: www.researchgate.net/publication/349386456_Molecular_Docking_Protocol]
  • 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 - PubChem. [URL: pubchem.ncbi.nlm.nih.gov/compound/53211136]
  • Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC7064433/]
  • Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E 2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. [URL: pubs.acs.org/doi/10.1021/acs.jmedchem.2c01826]
  • Free Energy Calculator Tutorial 5: Relative Ligand Binder for Solution Systems. [URL: www.youtube.
  • A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives. [URL: www.benchchem.
  • Molecular Docking - An easy protocol. [URL: www.protocols.io/view/molecular-docking-an-easy-protocol-kxygxz672v8j/v1]
  • Protein-Ligand Docking. [URL: www.cs.cmu.edu/~dchakrab/15-879/lectures/lecture23-docking.pdf]
  • Discovery and characterization of [(cyclopentyl)ethyl]benzoic acid inhibitors of microsomal prostaglandin E synthase-1 | Request PDF. [URL: www.researchgate.net/publication/310478056_Discovery_and_characterization_of_cyclopentylethylbenzoic_acid_inhibitors_of_microsomal_prostaglandin_E_synthase-1]
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [URL: www.mdpi.com/1424-8247/15/10/1230]
  • Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels | ACS Medicinal Chemistry Letters. [URL: pubs.acs.org/doi/10.1021/acsmedchemlett.9b00609]
  • Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. [URL: pubs.acs.org/doi/10.1021/ct900633a]
  • Introduction to Protein-ligand docking with GOLD GLD-001. [URL: www.ccdc.cam.ac.uk/discover/life-sciences/gold-suite-resources/workshop/GLD-001-Introduction-to-Protein-Ligand-Docking-with-GOLD/]
  • MM/PBSA and MM/GBSA - Computational Chemistry Glossary. [URL: www.deeporigin.com/glossary/mm-pbsa-and-mm-gbsa]
  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). [URL: www.youtube.
  • Protein–ligand docking - Wikipedia. [URL: en.wikipedia.org/wiki/Protein%E2%80%93ligand_docking]
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [URL: pubmed.ncbi.nlm.nih.gov/39109590/]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC3892631/]
  • Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. [URL: www.biorxiv.org/content/10.1101/2020.09.16.300042v1.full]
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. [URL: www.researchgate.net/publication/276435349_Structure_Activity_Relationship_SAR_of_Some_Benzoic_Acid_Derivatives_from_Plant_Origin_that_Exhibit_Anti-Sickling_Properties_in_vitro]
  • 2-Fluoro-5-(3-fluoro-2-methylphenyl)benzoic acid. [URL: www.chemicalbook.com/ProductChemicalPropertiesCB92652985.htm]
  • Protocol for Molecular Dynamics Simulations of Proteins. [URL: www.researchgate.
  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC4025777/]
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [URL: www.researchgate.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC9518884/]
  • Structure activity relationship of the synthesized compounds. [URL: www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig1_372864694]
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [URL: pubs.acs.org/doi/10.1021/acsomega.3c00692]
  • Free Energy Calculator Tutorial 6: Absolute Ligand Binder for Membrane Systems. [URL: www.youtube.
  • How does the AMBER program calculate the free energy involved in the covalent association between a ligand and protein? | ResearchGate. [URL: www.researchgate.
  • 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2 - PubChem. [URL: pubchem.ncbi.nlm.nih.gov/compound/103186327]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, leading to the development of a diverse range of therapeutic agents. The 2-fluoro-5-arylbenzoic acid core, exemplified by structures like 2-Fluoro-5-(3-methylphenyl)benzoic acid, has garnered significant attention as a key building block in the synthesis of targeted therapies, particularly in the realm of oncology. This guide provides an in-depth analysis of the patent landscape surrounding this valuable scaffold, a comparison of synthetic strategies, and insights into its application in the development of next-generation therapeutics.

The Strategic Importance of the 2-Fluoro-5-arylbenzoic Acid Moiety

The 2-fluoro-5-arylbenzoic acid scaffold possesses a unique combination of structural and electronic features that make it an attractive starting point for drug design. The fluorine atom at the 2-position can influence the conformation of the molecule and modulate its pKa, while also serving as a potential site for metabolic blocking. The biphenyl-like arrangement allows for diverse substitutions on the second aromatic ring, enabling fine-tuning of the molecule's interaction with its biological target. This versatility has been exploited in the development of inhibitors for several key enzyme families.

Patent Landscape: A Focus on PARP Inhibition

A comprehensive analysis of the patent literature reveals that the most prominent application of the 2-fluoro-5-arylbenzoic acid scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a powerful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

One of the most notable examples is the PARP inhibitor Rucaparib , which is used for the treatment of ovarian and prostate cancers. The synthesis of Rucaparib relies on a key intermediate, 5-fluoro-2-methyl-3-nitrobenzoic acid , which belongs to the same structural class as our topic molecule.[4] Patents, such as US11001552B2, are directed towards optimizing the synthesis of these crucial building blocks, highlighting the commercial and therapeutic significance of this chemical family.[4]

Beyond PARP inhibitors, derivatives of fluorinated benzoic acids have been explored in other therapeutic areas. For instance, 2-fluoro-5-methylbenzoic acid is a known building block for the synthesis of potent and selective kinase inhibitors and has also been utilized in the development of adenylyl cyclase 1 (AC1) inhibitors for the treatment of chronic pain.[5] This demonstrates the broad utility of this scaffold in addressing a range of diseases.

Comparative Synthetic Strategies for 2-Fluoro-5-arylbenzoic Acids

The synthesis of 2-fluoro-5-arylbenzoic acids typically involves a multi-step sequence, with several patented variations. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and the need for scalability. Below, we compare two common strategies.

Strategy 1: Suzuki Coupling Approach

This is a widely used and versatile method for constructing the biaryl bond. The general workflow is as follows:

A Starting Material: 2-Fluoro-5-bromobenzoic acid C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Acid B->C D Product: 2-Fluoro-5-arylbenzoic acid C->D

Caption: Suzuki coupling workflow for the synthesis of 2-Fluoro-5-arylbenzoic acids.

Strategy 2: Grignard Reaction and Carboxylation

An alternative approach involves the formation of a Grignard reagent followed by carboxylation.

A Starting Material: 1-Bromo-2-fluoro-5-arylbenzene C Grignard Reagent Formation A->C B Magnesium (Mg) B->C E Carboxylation C->E D Carbon Dioxide (CO2) D->E F Product: 2-Fluoro-5-arylbenzoic acid E->F

Caption: Grignard reaction and carboxylation route to 2-Fluoro-5-arylbenzoic acids.

Parameter Strategy 1: Suzuki Coupling Strategy 2: Grignard Reaction
Key Reaction Palladium-catalyzed cross-couplingOrganometallic addition to CO2
Starting Materials 2-Fluoro-5-bromobenzoic acid, Arylboronic acid1-Bromo-2-fluoro-5-arylbenzene
Advantages High functional group tolerance, wide availability of boronic acidsUtilizes readily available starting materials, can be cost-effective
Disadvantages Cost of palladium catalyst, potential for side reactionsSensitive to moisture and air, may have lower functional group tolerance

Experimental Protocol: Synthesis of a 2-Fluoro-5-arylbenzoic Acid via Suzuki Coupling

The following is a representative protocol based on methods described in the patent literature for the synthesis of fluorinated biaryl compounds.

Materials:

  • 2-Fluoro-5-bromobenzoic acid

  • (3-Methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add 2-fluoro-5-bromobenzoic acid (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.

  • Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 2N HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the desired this compound.

Future Outlook

The 2-fluoro-5-arylbenzoic acid scaffold is poised to remain a cornerstone in the development of targeted therapies. Its proven success in the context of PARP inhibitors has solidified its status as a valuable pharmacophore. Future research will likely focus on:

  • Exploration of New Targets: Expanding the application of this scaffold to other enzyme families, such as different kinases and epigenetic targets.

  • Novel Analogs: The synthesis and evaluation of novel derivatives with diverse substitution patterns to improve potency, selectivity, and pharmacokinetic properties.

  • Process Optimization: The development of more efficient, cost-effective, and environmentally friendly synthetic routes to access these key intermediates on an industrial scale.

References

  • Pharmaffiliates. 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzoic Acid. [Link]

  • Pharmaffiliates. 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid. [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. [Link]

  • MDPI. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. [Link]

  • Google Patents.
  • Google Patents.
  • Googleapis. US 7,790,905 B2. [Link]

  • Googleapis. US 2019 / 0192454 A1. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • National Center for Biotechnology Information. Poly(ADP-ribose) polymerase inhibitors. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • National Center for Biotechnology Information. Poly(ADP-ribose) polymerase inhibitors: new pharmacological functions and potential clinical implications. [Link]

  • Google Patents. WO2024155644A2 - Combination therapy for cancer using ros-activated prodrugs and ros-amplifying therapeutics.
  • Amazon Web Services. Structural basis for inhibitor specificity in human poly(ADP-ribose) polymerase-3. [Link]

  • PubChem. Combination therapy - Patent US-2012184529-A1. [Link]

  • Google Patents.
  • Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Fluoro-5-(3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Fluoro-5-(3-methylphenyl)benzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each step, ensuring that our disposal practices are robust, repeatable, and grounded in established safety protocols and regulatory standards.

Hazard Profile and Core Safety Principles

These analogues are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1][2][3][4] Therefore, all handling and disposal operations must be predicated on the assumption that this compound shares a similar hazard profile.

The core principle of disposal is that chemically hazardous waste must be managed from its point of generation to its final disposition in a manner that protects human health and the environment.[5] Regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) strictly prohibit the disposal of such chemicals in the regular trash or down the sewer system.[6][7]

Table 1: Hazard & Disposal Profile of this compound

PropertyDescription
Chemical Class Halogenated Aromatic Carboxylic Acid. The presence of fluorine makes it a halogenated organic compound , which is a critical factor for waste segregation.[8][9]
Primary Hazards Skin Irritant (Category 2) , Serious Eye Irritant (Category 2) , Specific Target Organ Toxicity - Single Exposure (Category 3) , targeting the respiratory system.[3][4]
Physical State Typically a solid powder at room temperature.
Incompatibilities Strong bases, strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[10] Contact can lead to vigorous or exothermic reactions.
Primary Disposal Route Collection by a licensed hazardous waste contractor for incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][4][5]
EPA Waste Codes The specific waste code would be determined by the facility's environmental health and safety (EHS) office, but it would likely fall under codes for hazardous waste due to toxicity or other characteristics. It is the generator's responsibility to classify it correctly.

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol outlines the necessary steps from the moment the material is designated as waste to its secure storage awaiting final disposal.

Step 2.1: Personal Protective Equipment (PPE)

Before handling the waste container, always don the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a fume hood or in case of a spill, a NIOSH-approved respirator (e.g., N95 for dusts) is necessary.[2]

Step 2.2: Waste Characterization and Segregation

This is the most critical decision point in the disposal workflow. Improper segregation can create dangerous chemical reactions, complicate the disposal process, and significantly increase costs.

  • Identify as Halogenated Waste: this compound contains fluorine, classifying it as a halogenated organic waste .[8]

  • Segregate Accordingly: This waste must be collected in a container specifically designated for halogenated organic compounds. It must NOT be mixed with:

    • Non-halogenated organic solvents (e.g., ethanol, hexane, acetone).[11] Mixing these streams prevents the recovery of non-halogenated solvents and complicates the incineration process.[11]

    • Aqueous or inorganic wastes (e.g., acids, bases, salt solutions).[8]

    • Strong oxidizing agents or bases due to incompatibility.[10]

Step 2.3: Container Selection and Labeling

The integrity and labeling of the waste container are mandated by the EPA to ensure safety and proper handling.[5]

  • Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.[6][12] High-density polyethylene (HDPE) containers are suitable. Avoid using metal containers for acidic waste or food-grade jars, which may not provide adequate containment.[7][12]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.

    • An indication of the hazards (e.g., "Irritant," "Corrosive" if in acidic solution).[5]

    • The accumulation start date (this is added later, once the container is moved to a central storage area).[5]

Accumulation and Storage Protocols

Proper storage within the laboratory is essential for maintaining a safe environment and complying with regulatory time and quantity limits.

Step 3.1: The Satellite Accumulation Area (SAA)

Laboratories generate waste in areas known as Satellite Accumulation Areas (SAAs). An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][13]

  • Location: The designated SAA should be a secondary containment tray within a fume hood or a designated cabinet. This prevents spills from spreading.[7]

  • Container Management: The waste container must be kept closed at all times except when adding waste.[12][14] This minimizes the release of vapors and prevents spills.

  • Quantity Limits: A lab can accumulate up to 55 gallons of a single hazardous waste stream in an SAA.[13]

Step 3.2: Storage Guidelines and Inspections
  • Filling Capacity: Do not fill the waste container beyond 90% capacity to allow for vapor expansion.[7][14]

  • Cleanliness: Ensure the exterior of the container is clean and free of chemical residue.[14]

  • Weekly Inspections: Laboratory personnel should conduct weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.[6][12]

Final Disposal Pathway

Once the waste container is full or waste is no longer being generated, it enters the final phase of the on-site management process.

Step 4.1: Arranging for Pickup
  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Central Accumulation Area (CAA): The EHS team will transport the sealed and properly labeled container from the SAA to a Central Accumulation Area (CAA).[5] The date the container is moved to the CAA is the "accumulation start date" that must be marked on the label.[5]

  • Storage Time Limits: Depending on the institution's generator status (e.g., Small or Large Quantity Generator), the waste can only be stored in the CAA for a limited time (90 to 180 days) before it must be shipped off-site.[5]

Step 4.2: Off-Site Treatment
  • Manifesting: The waste is tracked from its point of generation to its final disposal using a hazardous waste manifest system.[5]

  • Incineration: As a halogenated organic compound, the standard and most environmentally sound disposal method is high-temperature incineration by a licensed hazardous waste disposal company.[5][8] This process is designed to destroy the organic molecule and scrub resulting acid gases (like hydrogen fluoride) from the emissions.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: On-Site Accumulation cluster_3 Step 4: Final Disposition Waste Waste Generated (this compound) Assess Assess Hazards: - Skin/Eye Irritant - Halogenated Organic Waste->Assess PPE Don Appropriate PPE Assess->PPE Segregate Is it a Halogenated Organic? PPE->Segregate Halogenated YES (Contains Fluorine) Segregate->Halogenated Container Select Compatible Container (HDPE, Screw Cap) Label Apply 'Hazardous Waste' Label - Full Chemical Name - Hazard Information Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Halogenated->Container Store Guidelines: - Keep Container Closed - Use Secondary Containment - Do Not Exceed 90% Capacity SAA->Store Inspect Perform Weekly Inspections Store->Inspect Pickup Request Pickup from EHS Inspect->Pickup Transport Transport to Approved TSDF Pickup->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate

Caption: Decision workflow for the disposal of this compound.

References

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).

  • Safety Data Sheet - 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Fisher Scientific.

  • MSDS of 2-Fluoro-5-methylbenzoic acid. Capot Chemical.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency (EPA).

  • Hazardous Waste Segregation. Bucknell University.

  • Safety Data Sheet - Benzoic Acid. National Institute of Standards and Technology (NIST).

  • Safety Data Sheet - 5-Fluoro-2-methylbenzoic acid. Regulations.gov.

  • Safety Data Sheet - 2-Fluoro-5-methylbenzoic acid. Fisher Scientific.

  • 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. PubChem, National Institutes of Health.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Safety Data Sheet. Sigma-Aldrich.

  • Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety.

  • Safety Data Sheet - 2-Methyl-5-(trifluoromethyl)benzoic acid. Fisher Scientific.

  • Halogenated Waste. University of Wisconsin - Milwaukee, Safety and Assurances.

  • Hazardous Substance Fact Sheet - Benzoic Acid. New Jersey Department of Health.

  • Safety Data Sheet - Benzoic Acid Standard. Phenova.

Sources

Mastering the Handling of 2-Fluoro-5-(3-methylphenyl)benzoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

The foundational principle of this guide is to treat 2-Fluoro-5-(3-methylphenyl)benzoic acid as a hazardous substance, based on the profiles of related compounds. These analogous chemicals are known to cause skin irritation, serious eye irritation or damage, and respiratory irritation.[1][2][3][4] Therefore, rigorous adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Immediate Safety and Hazard Mitigation

Before beginning any work with this compound, a thorough understanding of its potential hazards is crucial. Based on analogous compounds, assume the substance is a skin and eye irritant and may cause respiratory tract irritation.[1][2][3][4]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a risk of splashing.[2]Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemically resistant, disposable nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1]Prevents direct skin contact, which can lead to irritation. Contaminated gloves should be disposed of immediately.
Skin and Body Protection A buttoned laboratory coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.Provides a barrier against accidental skin contact with the chemical.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is required.[1]Minimizes the risk of inhaling the compound, which could lead to respiratory irritation.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow is paramount for ensuring safety and maintaining the integrity of your research.

Pre-Operational Checklist
  • Familiarization: Review this guide and the SDS of any other chemicals being used in the procedure.

  • Location of Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[2][4]

  • PPE Inspection: Thoroughly inspect all PPE for any signs of damage before use.

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly.

Step-by-Step Handling Protocol
  • Donning PPE: Put on your lab coat, followed by safety goggles and a face shield if necessary. Don gloves just before handling the chemical.

  • Chemical Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Avoid the formation of dust and aerosols.[1]

    • Use appropriate tools (spatulas, weigh boats) to handle the solid compound.

    • Keep containers tightly closed when not in use.[2][3]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[2]

    • Clean all contaminated surfaces.

    • Properly doff and dispose of gloves.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE and weighing papers, in a designated, sealed container for hazardous materials.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed hazardous waste container.

  • Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][2] Do not pour down the drain.[1]

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram has been created.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh prep_hood Verify Fume Hood Operation prep_hood->prep_ppe prep_sds Review Safety Protocols prep_sds->prep_hood handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_monitor Monitor Reaction handle_transfer->handle_monitor cleanup_decontaminate Decontaminate Work Area handle_monitor->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff and Dispose of PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A flowchart illustrating the key stages of safe handling, from preparation to disposal.

By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of this guide, ensuring that you are equipped with the knowledge to handle this compound with the utmost care and precision.

References

  • Capot Chemical. (2013-09-02). MSDS of 2-Fluoro-5-methylbenzoic acid.
  • Sigma-Aldrich. (2024-08-14). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • National Institute of Standards and Technology. (2015-12-01). SAFETY DATA SHEET.
  • TCI Chemicals. (2018-10-03). SAFETY DATA SHEET.
  • Fisher Scientific. (2024-03-31). SAFETY DATA SHEET.
  • PubChem. (2026-01-03). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid.
  • Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid.
  • Echemi. (n.d.). Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester Safety Data Sheets.
  • Sigma-Aldrich. (2025-07-21). SAFETY DATA SHEET.
  • Benchchem. (n.d.). "Benzoic acid, 3-methylphenyl ester" material safety data sheet (MSDS).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(3-methylphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(3-methylphenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.